Technical Documentation Center

Gamma-CEHC Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Gamma-CEHC
  • CAS: 178167-77-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to γ-Carboxyethyl-hydroxychroman (γ-CEHC)

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of γ-Carboxyethyl-hydroxychroman (γ-CEHC), a principal metabolite of γ-tocopherol, the most common die...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of γ-Carboxyethyl-hydroxychroman (γ-CEHC), a principal metabolite of γ-tocopherol, the most common dietary form of Vitamin E in the United States. While α-tocopherol is the predominant form of Vitamin E in tissues, recent research has illuminated the unique and physiologically significant roles of γ-tocopherol and its metabolites, warranting a deeper technical exploration.

Section 1: Core Molecular Identity of γ-CEHC

Full Name and Chemical Structure

Gamma-CEHC (γ-CEHC) is the common abbreviation for 2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman .[1] Its International Union of Pure and Applied Chemistry (IUPAC) name is 3-(6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromen-2-yl)propanoic acid .[2] This molecule is a water-soluble metabolite of γ-tocopherol and is primarily excreted in the urine.[1][3]

Key Structural Identifiers:

  • Molecular Formula: C₁₅H₂₀O₄

  • SMILES: CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O[2]

  • InChIKey: VMJQLPNCUPGMNQ-UHFFFAOYSA-N[2]

  • Synonyms: LLU-alpha[2][4]

The structure consists of a chromanol ring, which is the core of all tocopherols, but with the long phytyl tail of its parent compound, γ-tocopherol, truncated and oxidized to a short carboxyethyl side chain. This structural change dramatically increases its water solubility, facilitating its transport in plasma and subsequent renal excretion.[5]

Section 2: Biochemical Origins and Metabolic Pathway

γ-CEHC is not ingested directly but is an endogenous product of hepatic metabolism of γ-tocopherol and, to a lesser extent, other vitamin E isoforms like γ-tocotrienol. The metabolic cascade is a catabolic process designed to clear excess vitamin E from the body.

The Vitamin E Metabolic Pathway

The transformation of γ-tocopherol into γ-CEHC is a multi-step process that occurs primarily in the liver.[4]

  • ω-Hydroxylation: The process initiates with the hydroxylation of the terminal methyl group (ω-carbon) of the phytyl side chain of γ-tocopherol. This reaction is catalyzed by cytochrome P450 enzymes, specifically CYP4F2.[4][6][7]

  • β-Oxidation: Following the initial hydroxylation, the phytyl tail undergoes a series of successive β-oxidation cycles.[6][8] This process sequentially shortens the aliphatic side chain by removing two- or three-carbon units in each cycle.[6][7]

  • Final Product Formation: After several cycles of β-oxidation, the long phytyl tail is reduced to the short carboxyethyl group, resulting in the formation of γ-CEHC.[6]

This metabolic pathway is a critical regulator of vitamin E homeostasis.[7] It is noteworthy that γ-tocopherol is metabolized more efficiently than α-tocopherol, leading to higher circulating levels and urinary excretion of γ-CEHC compared to its α-tocopherol-derived counterpart, α-CEHC.[3]

G cluster_0 Hepatic Endoplasmic Reticulum cluster_1 Mitochondria / Peroxisomes gamma_Tocopherol γ-Tocopherol (in food) omega_OH_Tocopherol ω-Hydroxy-γ-Tocopherol gamma_Tocopherol->omega_OH_Tocopherol CYP4F2 (ω-Hydroxylation) omega_COOH_Tocopherol ω-Carboxy-γ-Tocopherol omega_OH_Tocopherol->omega_COOH_Tocopherol Alcohol/Aldehyde Dehydrogenase Long_Chain_Metabolites Long-Chain Carboxychromanols (e.g., 13'-COOH, 11'-COOH) omega_COOH_Tocopherol->Long_Chain_Metabolites β-Oxidation Cycle 1 gamma_CEHC γ-CEHC (Final Metabolite) Long_Chain_Metabolites->gamma_CEHC Multiple Cycles Urine Urine gamma_CEHC->Urine Excretion

Caption: Metabolic pathway of γ-Tocopherol to γ-CEHC.

Section 3: Physiological Functions and Mechanisms of Action

Once considered merely an excretory product, γ-CEHC is now recognized as a bioactive molecule with distinct physiological functions that differ from its parent compound.

Natriuretic Activity

A key and unique function of γ-CEHC is its natriuretic activity, meaning it promotes the excretion of sodium (Na+) by the kidneys.[1][9] This effect is specific to γ-CEHC; the corresponding metabolite from α-tocopherol (α-CEHC) does not exhibit this property.[1][9] Studies in rats have demonstrated that administration of γ-tocopherol leads to a dose-dependent increase in urinary sodium excretion, which correlates directly with the urinary levels of γ-CEHC.[10][11][12] This suggests γ-CEHC may play a role in blood pressure regulation and fluid balance, particularly in the context of high sodium intake.[10]

Anti-Inflammatory Properties

Both γ-tocopherol and γ-CEHC possess anti-inflammatory properties.[1] They have been shown to inhibit cyclooxygenase (COX) activity, an enzyme critical in the inflammatory pathway for producing prostaglandins.[1] This action is another distinguishing feature from α-tocopherol, which does not inhibit this enzyme.[1]

Antioxidant Activity

While the antioxidant capacity of γ-tocopherol is well-established, its metabolite γ-CEHC also retains antioxidant activity.[2][4] Recent studies have shown that γ-CEHC can protect hepatocytes from oxidative stress-induced cytotoxicity. This cytoprotective effect is mediated, at least in part, by the upregulation of Heme Oxygenase-1 (HO-1) through the activation of the Nrf2 signaling pathway.[4] This indicates that the antioxidant protection afforded by dietary γ-tocopherol is maintained even after its metabolism.[4]

Section 4: Analytical Methodologies for Quantification

Accurate quantification of γ-CEHC in biological matrices like plasma and urine is essential for pharmacokinetic studies and for evaluating its role as a biomarker of vitamin E intake and status.[8]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are the primary techniques employed for the analysis of γ-CEHC.[3][13]

  • HPLC: Often coupled with fluorescence or electrochemical detection, HPLC can separate and quantify CEHCs in biological fluids.[3]

  • GC/MS: This method provides high sensitivity and specificity, allowing for the detection of low nanomolar concentrations in plasma.[13][14] It is particularly useful for studies involving stable isotope-labeled tracers to investigate metabolic pathways.[14]

Sample Preparation and Analysis: A Validating Protocol

The following protocol outlines a typical workflow for the quantification of γ-CEHC from human plasma using a mass spectrometry-based approach. The inclusion of an internal standard is critical for trustworthy and reproducible results.

Objective: To accurately measure γ-CEHC concentration in human plasma.

Materials:

  • Human plasma (minimum 500 µL)[13][14]

  • Deuterated γ-CEHC (d2-γ-CEHC) as an internal standard

  • Methanol, HPLC-grade

  • Hexane, HPLC-grade

  • Solid Phase Extraction (SPE) cartridges

  • Derivatizing agent (e.g., BSTFA with 1% TMCS for GC/MS)

  • GC/MS or LC-MS/MS system

Step-by-Step Methodology:

  • Internal Standard Spiking:

    • Causality: An internal standard, a structurally similar molecule with a different mass (like d2-γ-CEHC), is added at a known concentration to every sample at the beginning of the process. This accounts for any analyte loss during sample preparation and variability in instrument response, ensuring accuracy.

    • Action: To 500 µL of plasma, add a precise amount of d2-γ-CEHC solution.

  • Protein Precipitation & Liquid-Liquid Extraction:

    • Causality: Proteins in plasma can interfere with analysis and damage analytical columns. Methanol is used to precipitate them. Subsequent liquid-liquid extraction with a non-polar solvent like hexane isolates the lipid-soluble components, including γ-CEHC, from the aqueous phase.

    • Action: Add 1 mL of ice-cold methanol to the spiked plasma. Vortex vigorously for 1 minute. Centrifuge at 3000 x g for 10 minutes. Transfer the supernatant to a new tube. Add 2 mL of hexane, vortex, and centrifuge. Collect the upper organic layer. Repeat the hexane extraction.

  • Solid Phase Extraction (SPE) - Purification:

    • Causality: SPE provides a more refined cleanup, removing interfering compounds that were not eliminated by the initial extraction. This enhances the signal-to-noise ratio and improves the limit of detection.

    • Action: Condition an SPE cartridge according to the manufacturer's instructions. Load the combined hexane extracts. Wash with a non-polar solvent to remove impurities. Elute the analyte of interest (γ-CEHC) with a more polar solvent.

  • Derivatization (for GC/MS):

    • Causality: γ-CEHC is not sufficiently volatile for GC analysis. Derivatization replaces the active hydrogens on the carboxyl and hydroxyl groups with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.

    • Action: Evaporate the eluate to dryness under a stream of nitrogen. Add the derivatizing agent and heat at 60°C for 30 minutes.

  • Instrumental Analysis (GC/MS or LC-MS/MS):

    • Causality: The mass spectrometer separates and detects ions based on their mass-to-charge ratio. By monitoring for the specific mass of the derivatized γ-CEHC and the internal standard, highly specific and sensitive quantification is achieved.

    • Action: Inject the derivatized sample into the GC/MS. Set the instrument to monitor for the specific ions corresponding to γ-CEHC and d2-γ-CEHC.

  • Quantification and Data Validation:

    • Causality: A calibration curve, created by analyzing standards of known concentrations, is used to determine the concentration of γ-CEHC in the unknown sample. The ratio of the analyte peak area to the internal standard peak area is plotted against concentration.

    • Action: Prepare a series of calibration standards and process them alongside the unknown samples. Construct a calibration curve. Calculate the concentration of γ-CEHC in the plasma samples based on their peak area ratios relative to the curve. The linearity of the curve (R² > 0.99) validates the assay's performance over the desired concentration range.

G Plasma Plasma Sample (500 µL) Spike Spike with Internal Standard (d2-γ-CEHC) Plasma->Spike Extract Protein Precipitation & Liquid-Liquid Extraction Spike->Extract Purify Solid Phase Extraction (SPE) Extract->Purify Analyze Derivatization & GC/MS Analysis Purify->Analyze Result Quantified Concentration Analyze->Result

Caption: Experimental workflow for γ-CEHC quantification.

Section 5: Pharmacokinetic and Physiological Data

The study of γ-CEHC levels provides valuable insights into the pharmacokinetics of γ-tocopherol.

ParameterValueBiological MatrixSource
Baseline Concentration 160.7 ± 44.9 nmol/LHuman Plasma[13][14]
Limit of Detection (GC/MS) 5 nmol/LHuman Plasma[13][14]
Peak Excretion Time 9 hours post-ingestionHuman Urine[15]

Following supplementation with γ-tocopherol, plasma concentrations of its metabolite, γ-CEHC, show a significant increase. For instance, after a single dose of vitamin E containing γ-tocopherol, an increase in serum γ-CEHC is observed, while the parent γ-tocopherol levels may decrease as it is metabolized.[3] This rapid metabolism and excretion underscore its role in regulating the body's levels of this particular vitamin E vitamer.[15][16]

Section 6: Conclusion and Future Directions

γ-CEHC has transitioned from being viewed as a simple metabolic byproduct to a bioactive molecule with unique and important physiological functions. Its natriuretic and anti-inflammatory properties, which are not shared by the more-studied α-tocopherol metabolite, suggest that γ-CEHC may contribute significantly to the health benefits associated with dietary γ-tocopherol.

Future research should focus on:

  • Elucidating the precise molecular mechanisms behind its natriuretic effect.

  • Investigating its therapeutic potential in conditions characterized by sodium retention and inflammation, such as hypertension and kidney disease.

  • Further validating its use as a reliable biomarker for assessing γ-tocopherol status and metabolism in clinical and nutritional research.

The continued study of γ-CEHC is crucial for a complete understanding of vitamin E's role in human health and disease.

References

  • Jiang, Q., Christen, S., Shigenaga, M. K., & Ames, B. N. (2001). gamma-tocopherol, the major form of vitamin E in the US diet, deserves more attention. The American journal of clinical nutrition, 74(6), 714–722. [Link]

  • Schlachter, M., Schmolz, M., Gärtner, C., Schubert, R., El-Kholy, K., & Biesalski, H. K. (2002). Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E. European journal of nutrition, 41(3), 119–124. [Link]

  • Uchida, K., Abe, C., et al. (2024). The Metabolite of γ-Tocopherol, 2,7,8-Trimethyl-2-(2′-Carboxyethyl)-6-Hydroxychroman, Exerts Intracellular Antioxidant Activity via Up-Regulation of Heme Oxygenase-1 in Hepatocytes. MDPI. [Link]

  • ChemIDplus. (n.d.). gamma-tocopherol. National Center for Biotechnology Information. [Link]

  • MDPI. (2025). Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman. PubChem. [Link]

  • Jiang, Q. (2017). gamma-Tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. Free radical biology & medicine, 10, 1016. [Link]

  • ResearchGate. (2025). Gas chromatography mass spectrometry analysis of carboxyethyl hydroxychroman metabolite of α and γ-tocopherol in human plasma. ResearchGate. [Link]

  • Wikipedia. (n.d.). γ-Hydroxybutyric acid. Wikipedia. [Link]

  • Wu, J. H., & Liu, Y. (2021). Concise Synthesis of (S)-δ-CEHC, a Metabolite of Vitamin E. ACS Omega, 6(5), 3785–3790. [Link]

  • Jiang, Q. (2014). Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites. Journal of nutritional biochemistry, 25(1), 1–10. [Link]

  • ResearchGate. (2025). gamma-Tocopherol biokinetics and transformation in humans. ResearchGate. [Link]

  • Wu, J. H., & Liu, Y. (2021). Concise Synthesis of (S)-δ-CEHC, a Metabolite of Vitamin E. National Center for Biotechnology Information. [Link]

  • Calo, L. A., Pagnin, E., Davis, P. A., et al. (2006). Alpha and Gamma Tocopherol Metabolism in Healthy Subjects and Patients With End-Stage Renal Disease. Journal of Renal Nutrition, 16(1), 40-45. [Link]

  • Wikipedia. (n.d.). Natriuretic peptide. Wikipedia. [Link]

  • Galli, F., Lee, R., Dunster, C., & Kelly, F. J. (2002). gamma-Tocopherol biokinetics and transformation in humans. Free radical biology & medicine, 32(4), 313–320. [Link]

  • Uto-Kondo, H., Tani, M., Kiyose, C., et al. (2008). γ-Tocopherol Accelerated Sodium Excretion in a Dose-Dependent Manner in Rats with a High Sodium Intake. Journal of clinical biochemistry and nutrition, 42(1), 22–28. [Link]

  • Uchida, T., Abe, C., et al. (2007). Cytochrome P450-dependent Metabolism of Vitamin E Isoforms Is a Critical Determinant of Their Tissue Concentrations in Rats. Journal of Nutritional Science and Vitaminology, 53(2), 143-149. [Link]

  • Galli, F., Lee, R., Dunster, C., & Kelly, F. J. (2002). Gas chromatography mass spectrometry analysis of carboxyethyl-hydroxychroman metabolites of alpha- and gamma-tocopherol in human plasma. Free radical biology & medicine, 32(4), 305–312. [Link]

  • Giem, J. K., & Beierwaltes, W. H. (2012). The natriuretic mechanism of Gamma-Melanocyte-Stimulating Hormone. Physiological reports, 1(1), e00003. [Link]

  • Uto-Kondo, H., Tani, M., Kiyose, C., et al. (2008). γ-Tocopherol Accelerated Sodium Excretion in a Dose-Dependent Manner in Rats with a High Sodium Intake. J-STAGE. [Link]

  • UAB Medicine. (2018). Natriuretic Peptide Deficiency and Cardiometabolic Health. YouTube. [Link]

  • MDPI. (2023). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. [Link]

  • Sontag, T. J., & Parker, R. S. (2002). Cytochrome P450 omega-hydroxylase pathway of tocopherol catabolism: Novel mechanism of regulation of vitamin E status. Journal of Biological Chemistry, 277(28), 25290-25296. [Link]

  • Lab Tests Online-UK. (2018). C-Reactive Protein (CRP). Lab Tests Online-UK. [Link]

  • Sontag, T. J., & Parker, R. S. (2002). Cytochrome P450 Omega-Hydroxylase Pathway of Tocopherol Catabolism. Novel Mechanism of Regulation of Vitamin E Status. Journal of Biological Chemistry, 277(28), 25290-25296. [Link]

  • ResearchGate. (2025). Simple GC-FID method development and validation for determination of α-tocopherol (vitamin E) in human plasma. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Tocopherols. PubChem. [Link]

  • ResearchGate. (2025). (PDF) Cytochrome P450 omega-hydroxylase pathway of tocopherol catabolism. Novel mechanism of regulation of vitamin E status. ResearchGate. [Link]

  • Medicosis Perfectionalis. (2021). ANP, BNP & CNP | Atrial Natriuretic Peptide, Brain Natriuretic Peptide | Lab. YouTube. [Link]

  • Uto-Kondo, H., Tani, M., Kiyose, C., et al. (2008). gamma-Tocopherol Accelerated Sodium Excretion in a Dose-Dependent Manner in Rats With a High Sodium Intake. Journal of clinical biochemistry and nutrition, 42(1), 22–28. [Link]

  • University of Groningen. (2022). Associations of 24 h urinary excretions of alpha- and gamma-carboxyethyl hydroxychroman with plasma alpha- and gamma-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study. University of Groningen Research Portal. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[[2-(6-fluorochroman-2-yl)-2-hydroxy-ethyl]amino]ethanol. PubChem. [Link]

Sources

Exploratory

The Serendipitous Discovery of γ-Carboxyethyl Hydroxychroman: From a Uremic Anomaly to a Key Vitamin E Metabolite

A Technical Guide for Researchers and Drug Development Professionals Abstract This guide provides an in-depth technical exploration of the discovery, characterization, and analytical validation of gamma-carboxyethyl hydr...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This guide provides an in-depth technical exploration of the discovery, characterization, and analytical validation of gamma-carboxyethyl hydroxychroman (γ-CEHC). Initially isolated from human uremic urine under the designation LLU-alpha during a search for endogenous natriuretic factors, its structural elucidation revealed it to be a terminal metabolite of γ-tocopherol, a common form of vitamin E. This discovery reshaped our understanding of vitamin E metabolism, revealing a biologically active role for its metabolites beyond simple degradation. We will detail the historical context of this discovery, the key experiments that established its identity and natriuretic function, and provide validated, step-by-step protocols for its analysis in biological matrices. This document serves as a comprehensive resource for scientists investigating vitamin E metabolism, renal physiology, and the development of novel biomarkers.

Introduction: The Shifting Paradigm of Vitamin E Metabolism

For decades, the scientific consensus viewed vitamin E, particularly α-tocopherol, primarily as a lipophilic antioxidant.[1] Its metabolism was considered a simple inactivation and excretion pathway. Early research in the 1950s identified what were known as "Simon metabolites" in the urine of subjects supplemented with high doses of α-tocopherol.[2] However, these compounds, which featured an opened chromanol ring, were later demonstrated to be oxidative artifacts formed during sample preparation, not true physiological metabolites.[2][3]

This misconception left a significant gap in our understanding. The true metabolic fate of the various vitamin E isomers remained largely uncharted until the 1980s and 1990s. A pivotal moment came not from the field of nutrition, but from renal physiology and the long-standing search for a putative "natriuretic hormone"—an endogenous substance believed to regulate the body's sodium and water balance.[4] This quest led to the unexpected discovery of a key vitamin E metabolite with distinct biological activity.

The Discovery of LLU-alpha: A Natriuretic Factor in Uremic Urine

The story of γ-CEHC begins with a research group at Loma Linda University investigating endogenous factors that control sodium excretion. The logical starting point for such a search was the urine of uremic patients, a population characterized by significant fluid and electrolyte imbalance.

Rationale for Experimental Approach

The central hypothesis was that a water-soluble, hormone-like factor responsible for promoting sodium excretion (natriuresis) would be present in the circulation and, therefore, concentrated in the urine of individuals whose kidneys were failing to properly regulate fluid volume. The experimental design was thus centered on the isolation and characterization of biologically active compounds from this matrix.

Isolation and Structural Elucidation

In a landmark 1996 paper published in the Proceedings of the National Academy of Sciences, a team led by W.J. Wechter reported the successful isolation, purification, and structural identification of a potent natriuretic factor they named LLU-alpha .[4] The molecule was identified as 2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman.[4] Strikingly, the researchers noted its structure suggested it was "presumably a metabolite of gamma-tocopherol."[4]

This was the first critical link between the search for a renal factor and the field of vitamin E metabolism. The discovery was significant because it suggested that a metabolite of a common dietary nutrient possessed a specific, hormone-like activity.

Confirmation as a γ-Tocopherol Metabolite

To definitively prove the origin of LLU-alpha, the same research group conducted radiolabeling studies. By administering radiolabeled γ-tocopherol, they demonstrated its direct conversion to the compound isolated from urine, confirming that LLU-alpha was indeed γ-CEHC, a terminal product of γ-tocopherol metabolism.[5] This finding solidified the metabolic pathway and opened a new avenue of investigation into the biological roles of vitamin E metabolites.

The Unique Biological Activity of γ-CEHC: A Potent Natriuretic Agent

The most compelling aspect of γ-CEHC's discovery was its distinct biological function, a property not shared by the analogous metabolite of α-tocopherol (α-CEHC).[2][6] This functional specificity underscored that γ-tocopherol was not merely a less-potent version of α-tocopherol but a vitamer with unique metabolic and physiological significance.

Mechanism of Action

Further investigation revealed that the natriuretic effect of γ-CEHC is mediated by the inhibition of the 70 pS K+ channel in the apical membrane of the kidney's thick ascending limb.[4] This was a crucial finding, as it distinguished its mechanism from the long-assumed target of natriuretic factors, the Na+/K+-ATPase.[5]

Diagram 1: Vitamin E Metabolic Pathway

The following diagram illustrates the hepatic metabolism of tocopherols, highlighting the pathway that leads to the formation of CEHCs.

VitaminEMetabolism cluster_ingestion Dietary Intake cluster_liver Hepatic Metabolism cluster_excretion Biological Effect & Excretion gammaT γ-Tocopherol CYP4F2 CYP4F2 (ω-Hydroxylation) gammaT->CYP4F2 Phytyl Tail Oxidation alphaT α-Tocopherol alphaT->CYP4F2 Phytyl Tail Oxidation BetaOx Side-Chain Truncation (β-Oxidation) CYP4F2->BetaOx gammaCEHC γ-CEHC (2,7,8-trimethyl-2- (β-carboxyethyl)-6-hydroxychroman) BetaOx->gammaCEHC alphaCEHC α-CEHC (2,5,7,8-tetramethyl-2- (β-carboxyethyl)-6-hydroxychroman) BetaOx->alphaCEHC Natriuresis Natriuresis (Sodium Excretion) gammaCEHC->Natriuresis Active Urine Urinary Excretion alphaCEHC->Urine Inactive Natriuresis->Urine

Caption: Hepatic metabolism of tocopherols to their terminal CEHC metabolites.

Experimental Protocol: Validation of Natriuretic Effect in an Animal Model

The following protocol is based on the methodology used to demonstrate that oral administration of γ-tocopherol, the precursor to γ-CEHC, enhances sodium excretion in rats, particularly under high-salt conditions.[7]

Objective: To determine if supplementation with γ-tocopherol increases urinary sodium excretion.

Materials:

  • Male Sprague-Dawley (SD) rats.

  • Standard diet and high-NaCl diet (50 g/kg).

  • γ-tocopherol (20 mg dose).

  • Placebo control (vehicle).

  • Metabolic cages for 24-hour urine collection.

  • Instrumentation for measuring sodium and potassium (e.g., flame photometer, ion-selective electrode).

  • HPLC or GC-MS system for γ-CEHC quantification.

Step-by-Step Methodology:

  • Acclimatization: House male SD rats in individual metabolic cages for a 3-day acclimatization period to minimize stress-related physiological changes.

  • Group Allocation: Divide rats into four groups:

    • Group A: Control Diet + Placebo

    • Group B: Control Diet + γ-Tocopherol

    • Group C: High-NaCl Diet + Placebo

    • Group D: High-NaCl Diet + γ-Tocopherol

  • Diet Administration: Provide the respective diets to the allocated groups for a period of 7 days to establish a baseline physiological state.

  • Dosing: On day 8, administer a single oral dose of 20 mg γ-tocopherol or placebo to the respective groups.

  • Urine Collection: Immediately following dosing, begin a 24-hour urine collection. Collect urine samples at 6-hour intervals (0-6h, 6-12h, 12-18h, 18-24h).

  • Sample Processing: For each collection interval, measure and record the total urine volume. Centrifuge samples to remove particulates and store the supernatant at -80°C until analysis.

  • Electrolyte Analysis: Thaw urine samples and determine the concentration of sodium and potassium using a calibrated flame photometer or ion-selective electrode analyzer.[8][9]

  • Metabolite Analysis: Quantify the concentration of γ-CEHC in the urine samples using a validated HPLC or GC-MS method (see Section 4.2).

  • Data Analysis: For each interval and for the total 24-hour period, calculate the total amount of sodium and potassium excreted (concentration × volume). Compare the results between the four groups using appropriate statistical tests (e.g., ANOVA).

Self-Validation and Causality: This experimental design is self-validating. By including both control and high-salt diet groups, it establishes whether the effect of γ-tocopherol is context-dependent. The placebo groups control for the effects of the diet and gavage procedure. Measuring both sodium and potassium excretion demonstrates the specificity of the natriuretic effect. Finally, quantifying urinary γ-CEHC levels allows for direct correlation between the concentration of the active metabolite and the observed physiological effect (sodium excretion), establishing a clear causal link.

Quantitative Findings Summary

The original studies found that γ-tocopherol administration significantly increased urinary volume and sodium excretion, particularly in the high-NaCl diet group, without affecting potassium excretion.[7] This demonstrates a specific natriuretic, not just diuretic, effect.

ParameterHigh-NaCl + PlaceboHigh-NaCl + γ-Tocopherol
Peak Sodium Excretion (12-18h) ~6.2 g~8.3 g
Potassium Excretion No significant changeNo significant change
Urinary γ-CEHC BaselineSignificantly Increased
Table 1: Representative data illustrating the natriuretic effect of γ-tocopherol supplementation.[7]

Analytical Methodologies for the Quantification of γ-CEHC

Accurate quantification of γ-CEHC is essential for studying vitamin E metabolism and its physiological effects. Due to its low concentration in biological fluids relative to its parent compound, sensitive and specific analytical methods are required.[10][11] Gas chromatography-mass spectrometry (GC-MS) is a gold-standard technique for this purpose.

Diagram 2: GC-MS Analytical Workflow for γ-CEHC

This diagram outlines the critical steps from sample collection to final data analysis for quantifying γ-CEHC in urine.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_quant Quantification UrineSample 1. Urine Sample Collection (& Aliquot) SpikeIS 2. Spike with Internal Standard (e.g., deuterated γ-CEHC) UrineSample->SpikeIS Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase) SpikeIS->Hydrolysis SPE 4. Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Hydrolysis->SPE Elute 5. Elution & Evaporation SPE->Elute Deriv 6. Silylation (e.g., BSTFA, 60°C, 45 min) Elute->Deriv GCMS 7. GC-MS Injection & Analysis Deriv->GCMS Data 8. Data Acquisition (Selected Ion Monitoring) GCMS->Data Quantify 9. Quantification (Ratio to Internal Standard) Data->Quantify

Caption: Step-by-step workflow for the GC-MS analysis of urinary γ-CEHC.

Rationale for Method Selection

GC-MS is chosen for its high sensitivity and specificity. The mass spectrometer allows for selected ion monitoring (SIM), where only ions of a specific mass-to-charge ratio (m/z) characteristic of the target analyte and its internal standard are detected. This minimizes interference from other compounds in the complex urine matrix. Chemical derivatization is a necessary step to increase the volatility and thermal stability of the polar γ-CEHC molecule, making it suitable for gas chromatography.

Detailed Protocol: GC-MS Quantification of Urinary γ-CEHC

This protocol provides a comprehensive, self-validating workflow for the analysis of γ-CEHC.

Materials:

  • Urine samples, stored at -80°C.

  • Deuterated γ-CEHC (d2-γ-CEHC) internal standard (IS).

  • β-glucuronidase solution.

  • Solid-Phase Extraction (SPE) C18 cartridges.

  • Methanol, Ethyl Acetate, Acetonitrile (HPLC grade).

  • Silylating agent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).

  • GC-MS system with a capillary column (e.g., DB-5ms or equivalent).

Step-by-Step Methodology:

  • Sample Preparation:

    • Thaw a 1 mL aliquot of urine.

    • Add a known amount of d2-γ-CEHC internal standard. The use of a stable isotope-labeled IS is critical for self-validation, as it co-elutes with the analyte and experiences similar extraction and derivatization efficiencies, correcting for any sample loss.

    • Add β-glucuronidase solution and incubate at 37°C for 2 hours to deconjugate glucuronidated metabolites.[12]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.[13]

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of water to remove salts and polar interferences.

    • Dry the cartridge thoroughly under vacuum or nitrogen stream.

    • Elute the analytes with 2 mL of ethyl acetate or methanol.

  • Evaporation and Derivatization:

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C.

    • Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dry residue.[14]

    • Cap the vial tightly and heat at 60-70°C for 45 minutes to form the trimethylsilyl (TMS) derivatives.[14][15]

  • GC-MS Analysis:

    • Cool the sample to room temperature and inject 1 µL into the GC-MS.

    • GC Conditions (Typical):

      • Injector Temp: 250°C

      • Carrier Gas: Helium

      • Oven Program: Start at 150°C, hold for 2 min, ramp at 7-10°C/min to 315°C, hold for 5-10 min.[15][16]

    • MS Conditions:

      • Mode: Electron Ionization (EI)

      • Acquisition: Selected Ion Monitoring (SIM)

      • Ions to Monitor: Monitor characteristic fragment ions for both the TMS-derivatized γ-CEHC and the d2-γ-CEHC internal standard.

  • Quantification:

    • Integrate the peak areas for the target analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the IS peak area.

    • Determine the concentration of γ-CEHC in the original sample by comparing this ratio to a standard curve prepared with known concentrations of γ-CEHC and the IS, processed using the same procedure.

Conclusion and Future Directions

The discovery of γ-CEHC represents a paradigm shift in vitamin E research, moving beyond a singular focus on the antioxidant properties of α-tocopherol. It revealed that the metabolism of other vitamin E isomers can produce biologically active molecules with specific, hormone-like functions. The journey from isolating an unknown natriuretic factor in uremic urine to identifying it as a key metabolite of a common vitamin is a testament to the interconnectedness of physiological systems and the potential for discovery at the intersection of different scientific disciplines.

For researchers and drug development professionals, γ-CEHC and its metabolic pathway offer several promising avenues:

  • Biomarker Development: Urinary or serum γ-CEHC levels may serve as a more accurate biomarker of "functional" γ-tocopherol status than the parent compound alone.[2]

  • Therapeutic Potential: The natriuretic and anti-inflammatory properties of γ-CEHC suggest it could be a lead compound for developing novel treatments for hypertension, fluid retention disorders, or inflammatory conditions.[2]

  • Nutritional Science: These findings necessitate a re-evaluation of dietary recommendations for vitamin E, suggesting that γ-tocopherol, prevalent in the US diet, has unique health benefits that are lost when supplementation focuses exclusively on α-tocopherol.[2]

The continued application of robust analytical techniques, such as those detailed in this guide, will be paramount to fully unraveling the physiological roles of γ-CEHC and other vitamin E metabolites, paving the way for new diagnostic and therapeutic strategies.

References

  • Galli, F., Kelly, F. J., & Lee, R. (2002). Gas chromatography mass spectrometry analysis of carboxyethyl-hydroxychroman metabolites of alpha- and gamma-tocopherol in human plasma. Free Radical Biology and Medicine, 32(9), 934-941. Available from: [Link]

  • Peerapen, P., & Thipayang, S. (2004). Gamma-tocopherol enhances sodium excretion as a natriuretic hormone precursor. Journal of Nutritional Science and Vitaminology, 50(4), 277-282. Available from: [Link]

  • Cooney, R. V., Franke, A. A., Harwood, P. J., Hatch-Pigott, V., Custer, L. J., & Mordan, L. J. (2004). gamma-tocopherol, the major form of vitamin E in the US diet, deserves more attention. The American Journal of Clinical Nutrition, 80(4), 923-932. Available from: [Link]

  • Karas, M., Šatínský, D., & Havlíková, L. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 27(18), 5899. Available from: [Link]

  • Stahl, W., Graf, P., Brigelius-Flohé, R., Wechter, W., & Sies, H. (1999). Quantification of the alpha- and gamma-tocopherol metabolites 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman and 2,7,8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman in human serum. Analytical Biochemistry, 275(2), 254-259. Available from: [Link]

  • Wechter, W. J., Kantoci, D., Murray, E. D., Jr., D'Amico, D. C., Jung, M. E., & Wang, W. H. (1997). Endogenous natriuretic factors 7: biospecificity of a natriuretic gamma-tocopherol metabolite LLU-alpha. Journal of Pharmacology and Experimental Therapeutics, 281(2), 793-800. Available from: [Link]

  • Theodoridis, G., Aggelou, E., & Violaki, K. (2014). GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters. Journal of Chromatography B, 965, 130-136. Available from: [Link]

  • Wechter, W. J., Kantoci, D., Murray, E. D., Jr., D'Amico, D. C., Jung, M. E., & Wang, W. H. (1996). A new endogenous natriuretic factor: LLU-alpha. Proceedings of the National Academy of Sciences of the United States of America, 93(12), 6002-6007. Available from: [Link]

  • Pope, S. A., Burtin, G. E., & Clayton, P. T. (2002). Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC. Free Radical Biology & Medicine, 33(6), 807-817. Available from: [Link]

  • Zielińska, A., Orawczak, K., & Podsędek, A. (2021). Tocopherols and Tocotrienols—Bioactive Dietary Compounds; What Is Certain, What Is Doubt?. International Journal of Molecular Sciences, 22(12), 6230. Available from: [Link]

  • Wechter, W. J., & Murray, E. D., Jr. (1998). Has the elusive "natriuretic factor" been discovered, and if so, is it a hormone?. Experimental Nephrology, 6(6), 488-490. Available from: [Link]

  • Swanson, J. E., Ben, R. N., Burton, G. W., & Parker, R. S. (2002). Studies in humans using deuterium-labeled alpha- and gamma-tocopherols demonstrate faster plasma gamma-tocopherol disappearance and greater gamma-metabolite production. The Journal of Nutrition, 132(12), 3673-3679. Available from: [Link]

  • Schock, B. C., Van der Veen, J. E., & Regnier, F. E. (2002). Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E. European Journal of Nutrition, 41(3), 119-124. Available from: [Link]

  • Reichardt, N., Vollmar, A. M., & Holtmann, D. (2019). Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions. Metabolites, 9(12), 309. Available from: [Link]

  • Packer, L., & Valacchi, G. (2012). A history of vitamin E. Vitamins and Hormones, 89, 1-28. Available from: [Link]

  • Stanbio Laboratory. (n.d.). Sodium Test Procedure No. FT728. Available from: [Link]

  • Caban, M., & Stepnowski, P. (2021). Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. Molecules, 26(11), 3326. Available from: [Link]

  • Community Medical Center. (n.d.). Sodium 24 HR Urine. Available from: [Link]

  • Swift, S. L., & He, F. J. (2016). At-home determination of 24-h urine sodium excretion: Validation of chloride test strips and multiple spot samples. Journal of Human Hypertension, 30(7), 438-443. Available from: [Link]

  • PAHO/WHO. (2010). Protocol for Population Level Sodium Determination in 24-Hour Urine Samples. Available from: [Link]

  • Al-Karagholi, M. A., Ghanizada, H., & Hansen, J. M. (2015). Effect of natriuretic peptides on cerebral artery blood flow in healthy volunteers. Peptides, 73, 49-56. Available from: [Link]

  • Telepchak, M. J., & Merola, G. (2008). Automation of Solid-Phase Extraction for Urinary Opiate Analysis. American Laboratory. Available from: [Link]

Sources

Foundational

The Endogenous Natriuretic Factor γ-CEHC: A Technical Guide for Researchers

Introduction: Beyond Vitamin E - Unveiling a Bioactive Metabolite For decades, the narrative surrounding vitamin E has been largely dominated by the antioxidant properties of its most abundant isoform, α-tocopherol. Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Vitamin E - Unveiling a Bioactive Metabolite

For decades, the narrative surrounding vitamin E has been largely dominated by the antioxidant properties of its most abundant isoform, α-tocopherol. However, emerging research has brought a lesser-known, yet physiologically significant, player to the forefront: 2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman , or γ-CEHC . This water-soluble metabolite, derived from the degradation of γ-tocopherol and γ-tocotrienol, is now recognized as an endogenous natriuretic factor with a distinct and compelling biological profile.[1][2] This guide provides a comprehensive technical overview of γ-CEHC, from its metabolic origins to its physiological functions and the methodologies required for its study, tailored for researchers and professionals in drug development.

Part 1: The Molecular Identity and Metabolic Journey of γ-CEHC

γ-CEHC is not directly consumed in the diet but is a product of hepatic metabolism of dietary γ-tocopherol and γ-tocotrienol.[2][3] The metabolic pathway is a multi-step process initiated by cytochrome P450-dependent ω-hydroxylation of the phytyl tail, followed by a series of β-oxidation cycles.[3][4]

Metabolic Pathway of γ-Tocopherol to γ-CEHC

The conversion of γ-tocopherol to its terminal metabolite, γ-CEHC, is a critical process for its elimination and the generation of this bioactive molecule.

G gamma_T γ-Tocopherol CYP4F2 CYP4F2-mediated ω-hydroxylation gamma_T->CYP4F2 long_chain Long-chain carboxychromanols (e.g., 13'-COOH) CYP4F2->long_chain beta_ox β-oxidation long_chain->beta_ox gamma_CEHC γ-CEHC beta_ox->gamma_CEHC conjugation Conjugation (Sulfation/Glucuronidation) gamma_CEHC->conjugation excretion Urinary Excretion conjugation->excretion

Caption: Metabolic conversion of γ-Tocopherol to γ-CEHC.

A significant portion of γ-CEHC in circulation and urine exists in conjugated forms, primarily as sulfates and glucuronides.[4] This conjugation is a key step in its eventual excretion.

Part 2: The Physiological Significance of γ-CEHC

The discovery of γ-CEHC's natriuretic activity marked a paradigm shift in understanding the biological roles of vitamin E metabolites.[3] Unlike its parent compounds, γ-CEHC exerts specific hormonal effects, particularly on renal function and fluid balance.

Natriuretic and Diuretic Properties

The primary and most well-defined function of γ-CEHC is its ability to promote the excretion of sodium (natriuresis) and water (diuresis).[2][5] This effect is particularly pronounced under conditions of high salt intake.[2][5] Studies in rats have demonstrated that administration of γ-tocopherol or γ-tocotrienol, the precursors of γ-CEHC, leads to increased urinary sodium excretion without significantly affecting potassium levels.[2][5] This selective natriuretic effect is a highly desirable characteristic for a diuretic agent, as it minimizes the risk of electrolyte imbalances.

A randomized, double-blind, placebo-controlled study in Japanese women with premenstrual symptoms, particularly those associated with water retention, found that γ-tocopherol supplementation led to a significant increase in plasma γ-CEHC levels and a trend towards increased 24-hour urinary sodium excretion.[6] This suggests that γ-CEHC may play a role in alleviating symptoms of water retention.[6]

Mechanism of Action in the Kidney

The natriuretic effect of γ-CEHC is attributed to its interaction with specific ion channels in the kidney. Research has shown that γ-CEHC inhibits the 70 pS potassium channel located in the thick ascending limb of the loop of Henle.[3] This inhibition is a key mechanistic step that ultimately leads to increased sodium and water excretion. It is noteworthy that α-CEHC, the corresponding metabolite of α-tocopherol, does not exhibit this natriuretic activity, highlighting the unique biological function of the γ-isoform's metabolite.[3]

Signaling Pathway for γ-CEHC-Induced Natriuresis

The following diagram illustrates the proposed mechanism of action for γ-CEHC in the renal tubules.

G cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Cell Na_lumen Na+ Na_excretion Increased Na+ Excretion Na_lumen->Na_excretion leads to K_channel 70 pS K+ Channel inhibition Inhibition gamma_CEHC γ-CEHC gamma_CEHC->K_channel binds to

Caption: Proposed mechanism of γ-CEHC-induced natriuresis in the kidney.

Anti-inflammatory and Antioxidant Activities

Beyond its renal effects, γ-CEHC exhibits anti-inflammatory and antioxidant properties. It has been shown to inhibit cyclooxygenase (COX) activity, thereby reducing the synthesis of pro-inflammatory prostaglandins.[1][7] Both γ-tocopherol and γ-CEHC have demonstrated the ability to inhibit COX-2 activity, with γ-tocopherol being more potent.[8]

Furthermore, γ-CEHC has been shown to exert intracellular antioxidant effects by up-regulating the expression of heme oxygenase-1 (HO-1) through the activation of the Nrf2 signaling pathway.[9] Studies have also indicated that both α-CEHC and γ-CEHC can inhibit reactive oxygen species (ROS) generation and modulate inflammatory signaling pathways such as NF-κB and JNK.[10][11] In some models, γ-CEHC has shown a slightly greater potency than α-CEHC as a scavenger of peroxynitrite.[12]

Part 3: Methodologies for the Study of γ-CEHC

The accurate quantification of γ-CEHC in biological matrices is crucial for understanding its pharmacokinetics and physiological roles. Due to its low endogenous concentrations, highly sensitive and specific analytical methods are required.[13]

Quantification in Biological Samples

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) are the gold-standard techniques for the analysis of γ-CEHC.[13][14]

Table 1: Comparison of Analytical Methods for γ-CEHC Quantification

MethodSample TypeDetection LimitKey Features
HPLC-MS Plasma, Urine, Tissues~0.1-0.2 pmolHigh specificity and sensitivity, suitable for a wide range of biological matrices.[13][15]
GC-MS Plasma5 nmol/LRequires derivatization but offers excellent accuracy and the ability to use stable isotope-labeled internal standards.[14][16]
Experimental Protocol: Extraction and Quantification of γ-CEHC from Plasma using HPLC-MS

This protocol provides a general framework for the analysis of γ-CEHC. Optimization will be required based on the specific instrumentation and sample characteristics.

Materials:

  • Plasma samples

  • Deuterated γ-CEHC (d2-γ-CEHC or d3-γ-CEHC) as an internal standard[17]

  • β-Glucuronidase/sulfatase from Helix pomatia

  • Hexane

  • Ethanol

  • Methanol (HPLC grade)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges

  • HPLC-MS system

Procedure:

  • Sample Preparation: To 500 µL of plasma, add the deuterated internal standard.

  • Enzymatic Hydrolysis (for total γ-CEHC): To cleave conjugated forms, incubate the sample with β-glucuronidase/sulfatase.[15][16]

  • Protein Precipitation and Extraction: Add ethanol to precipitate proteins. Centrifuge and collect the supernatant. Perform a liquid-liquid extraction with hexane to remove lipophilic compounds.

  • Solid Phase Extraction (SPE): Further purify the sample using an appropriate SPE cartridge to isolate γ-CEHC.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

    • Detection: Mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for the specific mass-to-charge ratios of γ-CEHC and the internal standard.

Experimental Workflow for γ-CEHC Analysis

G sample Plasma Sample + Internal Standard hydrolysis Enzymatic Hydrolysis (optional for total CEHC) sample->hydrolysis extraction Protein Precipitation & Liquid-Liquid Extraction hydrolysis->extraction spe Solid Phase Extraction (SPE) extraction->spe hplc_ms HPLC-MS Analysis spe->hplc_ms data Data Acquisition & Quantification hplc_ms->data

Caption: General workflow for the quantification of γ-CEHC in plasma.

Part 4: Clinical Relevance and Future Directions

The unique physiological properties of γ-CEHC position it as a molecule of significant interest for human health, particularly in the context of cardiovascular and renal diseases.

Blood Pressure Regulation and Cardiovascular Health

Given its natriuretic effects, γ-CEHC has been investigated for its potential role in blood pressure regulation. However, the relationship appears complex. While its precursor, γ-tocotrienol, has been shown to have blood pressure-lowering effects in spontaneously hypertensive rats, some cross-sectional studies in humans have found a positive association between serum γ-tocopherol concentrations and blood pressure.[18][19][20] This suggests that the regulation of blood pressure by γ-tocopherol and its metabolites may be influenced by various factors, including alcohol consumption.[19]

Renal Function

In patients with chronic kidney disease (CKD) and end-stage renal disease (ESRD), plasma levels of both α-CEHC and γ-CEHC are significantly elevated due to impaired renal excretion.[21][22][23] While this accumulation is a marker of declining kidney function, it remains to be determined whether these elevated levels have any beneficial or detrimental effects in this patient population.[22]

Future Research Perspectives

The field of γ-CEHC research is ripe with opportunities for further investigation. Key areas for future exploration include:

  • Receptor Identification: Elucidating the specific receptor(s) through which γ-CEHC exerts its effects.

  • Pharmacological Development: Exploring the therapeutic potential of γ-CEHC or its synthetic analogs as novel natriuretic and anti-inflammatory agents.

  • Clinical Studies: Conducting robust clinical trials to definitively assess the impact of γ-tocopherol supplementation on blood pressure and renal function, with a focus on measuring γ-CEHC levels as a key biomarker.

Conclusion

γ-CEHC has emerged from the shadow of its parent compound, γ-tocopherol, as a bioactive molecule with distinct and important physiological functions. Its role as an endogenous natriuretic factor, coupled with its anti-inflammatory and antioxidant properties, underscores its potential significance in maintaining cardiovascular and renal health. For researchers and drug development professionals, a deeper understanding of γ-CEHC's metabolism, mechanism of action, and clinical relevance will be instrumental in unlocking its therapeutic potential. The methodologies outlined in this guide provide a foundation for the rigorous scientific inquiry needed to further unravel the complexities of this fascinating endogenous compound.

References

  • Jiang, Q., et al. (2020). Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. Frontiers in Physiology, 11, 595. [Link]

  • Cook-Mills, J. M., et al. (2003). Alpha and gamma tocopherol metabolism in healthy subjects and patients with end-stage renal disease. Kidney International, 64(3), 978-991. [Link]

  • Galli, F., et al. (2004). Accumulation of vitamin E metabolites in the blood of renal failure patients. Clinical Nutrition, 23(2), 205-212. [Link]

  • Yoshikawa, S., et al. (2004). Gamma-tocopherol enhances sodium excretion as a natriuretic hormone precursor. Journal of Nutritional Science and Vitaminology, 50(4), 277-282. [Link]

  • Jiang, Q., et al. (2001). gamma-tocopherol, the major form of vitamin E in the US diet, deserves more attention. The American Journal of Clinical Nutrition, 74(6), 714-722. [Link]

  • Cornwell, D. G., et al. (2005). Tocopherol metabolism using thermochemolysis: chemical and biological properties of gamma-tocopherol, gamma-carboxyethyl-hydroxychroman, and their quinones. Chemical Research in Toxicology, 18(6), 1011-1021. [Link]

  • Saito, H., et al. (2003). Gamma-tocotrienol, a vitamin E homolog, is a natriuretic hormone precursor. Journal of Lipid Research, 44(8), 1530-1535. [Link]

  • Leonard, S. W., & Traber, M. G. (2006). Measurement of the vitamin E metabolites, carboxyethyl hydroxychromans (CEHCs), in biological samples. Current Protocols in Toxicology, Chapter 7, Unit 7.8. [Link]

  • BioWorld. (2003). Gamma-tocotrienol: a natural vitamin E homologue with natriuretic function. [Link]

  • Galli, F., et al. (2002). Gas chromatography mass spectrometry analysis of carboxyethyl-hydroxychroman metabolites of alpha- and gamma-tocopherol in human plasma. Free Radical Biology and Medicine, 32(4), 333-340. [Link]

  • Nishio, K., et al. (2024). The Metabolite of γ-Tocopherol, 2,7,8-Trimethyl-2-(2′-Carboxyethyl)-6-Hydroxychroman, Exerts Intracellular Antioxidant Activity via Up-Regulation of Heme Oxygenase-1 in Hepatocytes. Nutraceuticals, 4(3), 24. [Link]

  • Life Extension. (n.d.). Newly Discovered Benefits of Gamma Tocopherol. [Link]

  • ResearchGate. (2025). Vitamin E metabolites: Synthesis of [D2]- and [D 3]-γ-CEHC. [Link]

  • Jiang, Q., et al. (2017). Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC. Journal of Chromatography B, 1061-1062, 316-322. [Link]

  • Smith, K. S., et al. (2003). Vitamin E supplementation increases circulating vitamin E metabolites tenfold in end-stage renal disease patients. Lipids, 38(8), 813-819. [Link]

  • Galli, F., et al. (2017). gamma-Tocopherol biokinetics and transformation in humans. ResearchGate. [Link]

  • Jiang, Q. (2025). Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties. MDPI. [Link]

  • Hernandez, M. L., et al. (2008). In vivo gamma tocopherol supplementation decreases systemic oxidative stress and cytokine responses of human monocytes in normal and asthmatic subjects. Free Radical Biology and Medicine, 45(1), 94-101. [Link]

  • Marco, M. P., et al. (2010). Enantioselective total synthesis of the natural gamma-tocopherol metabolite (S)-gamma-CEHC [(S)-LLU-alpha]. Organic Letters, 12(4), 724-727. [Link]

  • Jiang, Q., & Ames, B. N. (2003). Anti-inflammatory properties of α- and γ-tocopherol. Free Radical Biology and Medicine, 34(3), 289-298. [Link]

  • Yoshikawa, S., et al. (2023). Effect of γ-tocopherol supplementation on premenstrual symptoms and natriuresis: a randomized, double-blind, placebo-controlled study. Journal of International Medical Research, 51(4), 3000605231169389. [Link]

  • Gao, F., et al. (2011). γ-Tocotrienol and γ-Tocopherol Are Primarily Metabolized to Conjugated 2-(β-carboxyethyl)-6-Hydroxy-2,7,8-Trimethylchroman and Sulfated Long-Chain Carboxychromanols in Rats. The Journal of Nutrition, 141(5), 798-804. [Link]

  • Marco, M. P., et al. (2010). Enantioselective Total Synthesis of the Natural γ-Tocopherol Metabolite (S)-γ-CEHC [(S)-LLU-α]. Organic Letters, 12(4), 724–727. [Link]

  • ResearchGate. (2025). Gas chromatography mass spectrometry analysis of carboxyethyl hydroxychroman metabolite of α and γ-tocopherol in human plasma. [Link]

  • Devaraj, S., et al. (2011). Gamma-tocopherol supplementation alone and in combination with alpha-tocopherol alters biomarkers of oxidative stress and inflammation in subjects with metabolic syndrome. Free Radical Biology and Medicine, 51(6), 1207-1213. [Link]

  • Schmölz, L., et al. (2020). Cardiovascular and Metabolic Protection by Vitamin E: A Matter of Treatment Strategy? Antioxidants, 9(10), 934. [Link]

  • Pinho, J. P., et al. (2023). Vitamin E and cardiovascular diseases: an interest to public health? Nutrition Research Reviews, 1-19. [Link]

  • Galli, F., et al. (2002). A comparison between the antioxidant and peroxynitrite-scavenging functions of the vitamin E metabolites alpha- and gamma-carboxyethyl-6-hydroxychromans. Free Radical Research, 36(12), 1285-1293. [Link]

  • Hernandez, M. L., et al. (2008). In vivo gamma-tocopherol supplementation decreases systemic oxidative stress and cytokine responses of human monocytes in normal and asthmatic subjects. Free Radical Biology and Medicine, 45(1), 94-101. [Link]

  • Galli, F., et al. (2022). Vitamin E (Alpha-Tocopherol) Metabolism and Nutrition in Chronic Kidney Disease. Nutrients, 14(10), 2118. [Link]

  • Newaz, M. A., & Nawal, N. N. (1999). Effect of gamma-tocotrienol on blood pressure, lipid peroxidation and total antioxidant status in spontaneously hypertensive rats (SHR). Clinical and Experimental Hypertension, 21(8), 1297-1313. [Link]

  • Li, Y., et al. (2023). Association of gamma-tocopherol serum concentrations and blood pressure among adults in the United States: a cross-sectional study. Frontiers in Nutrition, 10, 1188313. [Link]

  • Singh, I., et al. (2006). Effects of gamma-tocopherol supplementation on thrombotic risk factors. Asia Pacific Journal of Clinical Nutrition, 15(4), 493-499. [Link]

  • Wu, J., & Croft, K. D. (2025). Renal protective effects of vitamin E for drug-induced kidney injury: a meta-analysis. Frontiers in Pharmacology, 16, 139443. [Link]

  • Li, Y., et al. (2023). Association of gamma-tocopherol serum concentrations and blood pressure among adults in the United States: a cross-sectional study. Frontiers in Nutrition, 10, 1188313. [Link]

Sources

Exploratory

bioavailability and distribution of Gamma-CEHC

The following technical guide details the bioavailability, pharmacokinetics, and tissue distribution of -CEHC ( -carboxyethyl hydroxychroman), the primary water-soluble metabolite of -tocopherol. Technical Guide: Bioavai...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the bioavailability, pharmacokinetics, and tissue distribution of


-CEHC  (

-carboxyethyl hydroxychroman), the primary water-soluble metabolite of

-tocopherol.

Technical Guide: Bioavailability, Pharmacokinetics, and Distribution of -CEHC

Executive Summary


-CEHC (2,7,8-trimethyl-2-(

-carboxyethyl)-6-hydroxychroman) represents the biological endpoint of

-tocopherol (

-T) metabolism.[1] Unlike its parent compound, which functions primarily as a lipophilic antioxidant,

-CEHC is a water-soluble metabolite with distinct physiological activities, including natriuresis and anti-inflammatory signaling.

This guide synthesizes the metabolic trajectory of


-CEHC, quantifying its distribution from hepatic genesis to renal accumulation. It provides a validated LC-MS/MS workflow for detection, establishing a rigorous standard for researchers investigating vitamin E metabolomics.

Chemical Identity & Biosynthetic Pathway[2]

The Metabolic Trigger

While


-tocopherol (

-T) is conserved by the hepatic

-tocopherol transfer protein (

-TTP),

-tocopherol is largely left unbound. This lack of retention makes

-T the primary substrate for xenobiotic-like metabolism in the liver.
Enzymatic Cascade

The conversion of


-T to 

-CEHC occurs via a two-phase process:
  • 
    -Hydroxylation:  The cytochrome P450 isoform CYP4F2  (and to a lesser extent CYP3A4) hydroxylates the terminal methyl group of the phytyl side chain.
    
  • 
    -Oxidation:  The side chain undergoes sequential removal of two-carbon units (similar to fatty acid oxidation) in the peroxisomes/mitochondria, shortening the tail to form the carboxyethyl group of 
    
    
    
    -CEHC.
Visualization of Signaling & Metabolism

The following diagram illustrates the metabolic conversion and the divergence between retention (


-T) and metabolism (

-T).

G GammaT Gamma-Tocopherol (Dietary Intake) Liver Hepatic Uptake GammaT->Liver AlphaTTP Alpha-TTP Binding (Low Affinity for Gamma-T) Liver->AlphaTTP Sorting CYP4F2 CYP4F2 (w-Hydroxylation) AlphaTTP->CYP4F2 Unbound Fraction Redirected BetaOx Beta-Oxidation (Side Chain Shortening) CYP4F2->BetaOx 13'-OH-Gamma-T GammaCEHC Gamma-CEHC (Water Soluble Metabolite) BetaOx->GammaCEHC Conjugation Phase II Conjugation (Sulfation/Glucuronidation) GammaCEHC->Conjugation Excretion Urinary Excretion GammaCEHC->Excretion Free Form Conjugation->Excretion

Figure 1: Metabolic pathway of


-Tocopherol to 

-CEHC, highlighting the critical role of low

-TTP affinity in driving metabolite formation.

Bioavailability & Pharmacokinetics (PK)

Absorption and Plasma Kinetics

-CEHC is not typically ingested but formed in vivo. However, its appearance in plasma correlates directly with 

-tocopherol intake.
  • Tmax: Plasma concentrations of

    
    -CEHC peak 9–12 hours  after oral supplementation of 
    
    
    
    -tocopherol.
  • Concentration: In unsupplemented individuals, plasma levels are low (<1

    
    M). Supplementation can increase these levels 20- to 40-fold.[1][2]
    
  • Half-life:

    
    -CEHC has a short plasma half-life compared to tocopherols, returning to baseline levels within 24–48 hours  post-dose.
    
Conjugation

In plasma and urine,


-CEHC exists primarily as conjugated metabolites (glucuronides and sulfates).
  • Free vs. Conjugated: >70% of circulating

    
    -CEHC is conjugated.
    
  • Implication: Analytical protocols must include an enzymatic hydrolysis step (glucuronidase/sulfatase) to quantify total

    
    -CEHC.
    

Tissue Distribution[4]

Unlike lipophilic tocopherols that accumulate in adipose tissue,


-CEHC partitions into tissues capable of anion transport and excretion.
The Renal Accumulation Phenomenon

The kidney is the primary site of


-CEHC accumulation.
  • Mechanism:

    
    -CEHC is synthesized in the liver and transported to the kidney via the bloodstream.
    
  • Kinetics: In rat models, hepatic

    
    -CEHC peaks at ~12 hours, whereas renal concentrations continue to accumulate from 3 to 24 hours.
    
  • Selectivity: The kidney retains significantly higher concentrations of

    
    -CEHC compared to 
    
    
    
    -CEHC, supporting its specific natriuretic role.
Quantitative Tissue Data (Rat Model)
TissueRelative AccumulationTime to Peak (Post-Dose)Primary Form
Liver High6–12 HoursPrecursor/Metabolite
Kidney Very High 12–24 HoursFree & Conjugated
Plasma Moderate9–12 HoursConjugated (>70%)
Adipose NegligibleN/AParent Tocopherol

Physiological Mechanisms

Natriuresis (Sodium Excretion)

-CEHC acts as an endogenous natriuretic factor (LLU- 

).
  • Target: ROMK-like potassium channels (70 pS) in the Thick Ascending Limb (TAL) of the Loop of Henle.

  • Mechanism: Inhibition of K+ recycling prevents the Na+-K+-2Cl- cotransporter (NKCC2) from reabsorbing sodium.

  • Result: Increased sodium excretion in urine without significant potassium loss (unlike thiazide diuretics).

Anti-Inflammatory Action

-CEHC exhibits anti-inflammatory properties distinct from antioxidant activity.
  • COX-2 Inhibition: Directly inhibits cyclooxygenase-2 activity, reducing Prostaglandin E2 (PGE2) synthesis.

  • 5-LOX Inhibition: Reduces Leukotriene B4 (LTB4) formation, decreasing neutrophil chemotaxis.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify total


-CEHC in plasma or urine.
Standard:  Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry.
Sample Preparation
  • Aliquot: Transfer 100

    
    L of plasma/urine to a tube.
    
  • Internal Standard: Spike with deuterated standard (

    
    -
    
    
    
    -CEHC).
  • Hydrolysis (Critical): Add

    
    -glucuronidase/sulfatase (e.g., from H. pomatia) and incubate at 37°C for 2 hours to deconjugate metabolites.
    
  • Extraction: Perform Liquid-Liquid Extraction (LLE) using 1 mL of Hexane:MTBE (2:1) or Ethyl Acetate.

  • Dry & Reconstitute: Evaporate supernatant under nitrogen; reconstitute in 50% Methanol.

LC-MS/MS Parameters
  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI ), Negative Mode .

  • MRM Transitions:

AnalytePrecursor Ion (

)
Product Ion (

)
Role

-CEHC
263.2 149.1 Quantifier

-CEHC
263.2219.1Qualifier (Loss of CO2)

-

-CEHC
272.2149.1Internal Standard

Note: The product ion at m/z 149 results from Retro-Diels-Alder (RDA) fragmentation of the chroman ring, characteristic of


-tocopherol derivatives.

References

  • Jiang, Q., et al. (2001). Gamma-tocopherol, the major form of vitamin E in the US diet, deserves more attention. The American Journal of Clinical Nutrition. Link

  • Galli, F., et al. (2002). Gas chromatography mass spectrometry analysis of carboxyethyl-hydroxychroman metabolites of alpha- and gamma-tocopherol in human plasma. Free Radical Biology and Medicine. Link

  • Murray, E.D., et al. (1997). Endogenous natriuretic factors 7: Biospecificity of a natriuretic gamma-tocopherol metabolite LLU-alpha. Journal of Pharmacology and Experimental Therapeutics. Link

  • Traber, M.G., et al. (2004). Vitamin E kinetics in smokers and nonsmokers. Free Radical Biology and Medicine. Link

  • Abe, C., et al. (2016). Changes in the concentrations of vitamin E analogs and their metabolites in rat liver and kidney after oral administration. Journal of Clinical Biochemistry and Nutrition. Link

Sources

Protocols & Analytical Methods

Method

Advanced Protocol: HPLC Quantification of Gamma-CEHC in Biological Matrices

Introduction & Biological Context Gamma-CEHC (2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman) is the primary short-chain metabolite of Gamma-Tocopherol ( -T), the most abundant form of Vitamin E in the Western diet....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

Gamma-CEHC (2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman) is the primary short-chain metabolite of Gamma-Tocopherol (


-T), the most abundant form of Vitamin E in the Western diet.[1][2] Unlike Alpha-Tocopherol, which is preferentially retained by the liver via the 

-TTP transfer protein,

-Tocopherol is rapidly metabolized and excreted.

Why Analyze Gamma-CEHC?

  • Natriuretic Activity:

    
    -CEHC acts as an endogenous natriuretic factor (LLU- 
    
    
    
    ), regulating sodium excretion in the kidney.
  • Inflammation Biomarker: It inhibits COX-2 activity, serving as a marker for Vitamin E's anti-inflammatory potential distinct from antioxidant capacity.

  • Metabolic Flux: Urinary

    
    -CEHC levels are a direct readout of excess Vitamin E intake and CYP4F2 enzymatic activity.
    
Metabolic Pathway Visualization

The following diagram illustrates the catabolism of


-Tocopherol into 

-CEHC, highlighting the critical oxidation steps that render the molecule water-soluble.

GammaTocopherol_Metabolism GT Gamma-Tocopherol (Lipophilic) CYP CYP4F2 / CYP3A4 (Omega-Hydroxylation) GT->CYP OH_GT 13'-OH-Gamma-Tocopherol CYP->OH_GT COOH_GT 13'-COOH-Gamma-Tocopherol (Long-chain metabolite) OH_GT->COOH_GT Oxidation BetaOx Beta-Oxidation (Mitochondria/Peroxisome) COOH_GT->BetaOx G_CEHC Gamma-CEHC (Water Soluble) BetaOx->G_CEHC Chain Shortening Conj Phase II Enzymes (UGT / SULT) G_CEHC->Conj G_CEHC_Conj Gamma-CEHC-Glucuronide/Sulfate (Urinary Excretion Form) Conj->G_CEHC_Conj Conjugation

Caption: Catabolism of Gamma-Tocopherol to Gamma-CEHC via CYP4F2-mediated omega-oxidation and beta-oxidation.

Method Development Strategy

This protocol prioritizes HPLC with Electrochemical Detection (HPLC-ECD) .

  • Rationale for ECD:

    
    -CEHC retains the chromanol ring with a phenolic hydroxyl group, making it highly electroactive. ECD offers sensitivity comparable to MS/MS (femtomole range) at a fraction of the cost, with superior selectivity against non-redox active matrix interferences compared to UV.
    
  • Rationale for Hydrolysis: 75–90% of

    
    -CEHC in urine and plasma exists as glucuronide or sulfate conjugates. Without enzymatic hydrolysis (using 
    
    
    
    -glucuronidase/sulfatase), total
    
    
    -CEHC will be grossly underestimated.

Experimental Protocol

Reagents & Standards
  • Analyte Standard:

    
    -CEHC (Cayman Chemical or equivalent).
    
  • Internal Standard (IS): Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is recommended for ECD due to similar redox potential and extraction properties. For MS/MS, use deuterated

    
    -CEHC-d9.
    
  • Enzyme:

    
    -Glucuronidase/Arylsulfatase (from Helix pomatia).
    
  • Solvents: HPLC-grade Methanol, Acetonitrile, Hexane, Dichloromethane, Diethyl Ether.

  • Buffers: 0.1 M Sodium Acetate (pH 4.5) for hydrolysis.[3]

Sample Preparation Workflow

Matrix: Human Urine (24h collection preferred) or Plasma.

Step-by-Step Extraction Procedure
  • Aliquot: Transfer 500 µL of urine or plasma into a screw-cap glass tube.

  • Internal Standard: Add 50 µL of Trolox working solution (10 µM).

  • Buffer Addition: Add 500 µL of 0.1 M Sodium Acetate buffer (pH 4.5).

  • Enzymatic Hydrolysis:

    • Add 20 µL

      
      -glucuronidase/arylsulfatase.
      
    • Incubate at 37°C for 2 hours (Urine) or 45 minutes (Plasma). Critical: Ensure pH remains < 5.0 for optimal enzyme activity.

  • Acidification: Stop reaction and protonate metabolites by adding 50 µL 3M HCl.

  • Liquid-Liquid Extraction (LLE):

    • Add 3 mL of extraction solvent (Diethyl Ether OR Hexane:Dichloromethane 50:50).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes.

  • Concentration:

    • Transfer the organic (upper) layer to a fresh tube.

    • Evaporate to dryness under Nitrogen at 35°C.

  • Reconstitution: Dissolve residue in 200 µL Mobile Phase. Filter through 0.22 µm PTFE filter before injection.

Extraction_Workflow Sample Sample (500µL) + IS (Trolox) Hydrolysis Enzymatic Hydrolysis (Glucuronidase, pH 4.5) Sample->Hydrolysis Acid Acidification (HCl -> pH < 2) Hydrolysis->Acid Extract LLE Extraction (Hexane:DCM or Ether) Acid->Extract Dry Evaporate & Reconstitute Extract->Dry HPLC HPLC Injection Dry->HPLC

Caption: Workflow for the deconjugation and extraction of Gamma-CEHC from biological matrices.

Chromatographic Conditions (HPLC-ECD)
ParameterSpecificationCausality / Notes
Column C18 Reverse Phase (e.g., Phenomenex Luna or Waters Symmetry), 150 x 4.6 mm, 5 µmStandard retention for hydrophobic chromanols.
Mobile Phase A 50 mM Sodium Perchlorate in Water (pH 2.5 with HClO4)Acidic pH suppresses ionization of carboxyl groups, improving retention and peak shape.
Mobile Phase B 100% Methanol or AcetonitrileOrganic modifier for elution.
Isocratic Mode 65% A / 35% B (Adjust based on column)Isocratic is preferred for ECD to maintain stable baseline current.
Flow Rate 1.0 mL/minStandard backpressure management.
Detector Coulometric or Amperometric Electrochemical DetectorTarget: Phenolic hydroxyl group oxidation.
Applied Potential +500 mV to +600 mV vs. Pd/H2 referenceSufficient to oxidize the chromanol ring without oxidizing mobile phase impurities.
Run Time ~15–20 minutes

-CEHC typically elutes between 8–12 mins.

Self-Validating Check:

  • Resolution: Ensure baseline separation between Trolox (IS) and

    
    -CEHC. 
    
    
    
    -CEHC (if present) will elute after
    
    
    -CEHC due to the extra methyl group increasing hydrophobicity.
  • Background Current: If background current is >100 nA, re-passivate the electrode or clean the mobile phase (use HPLC-grade salts).

Validation & Quality Control

To ensure Trustworthiness , the method must meet the following criteria. Data summarized from field-proven applications.

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (R²) > 0.9950.999 (Range: 0.05 – 10 µM)
LOD (Limit of Detection) S/N > 32–5 nM (ECD is superior to UV)
Recovery (Extraction) > 85%90–95% with Ether extraction
Intra-day Precision (CV) < 5%2–4%
Stability < 10% degradationStable for 24h at 4°C in autosampler

Critical Control Point:


-CEHC is susceptible to oxidation.[4]
  • Precaution: Add 0.01% BHT (Butylated hydroxytoluene) to the extraction solvent to prevent artifactual oxidation during the drying step.

  • QC Sample: Run a "Quality Control" urine pool with known concentration every 10 samples to monitor detector drift.

Troubleshooting Guide

Issue: Low Recovery

  • Cause: Incomplete hydrolysis.

  • Solution: Verify enzyme activity and pH.[3] Glucuronidase has a narrow pH optimum (4.5–5.0). If the urine is highly alkaline, the buffer capacity may be insufficient. Adjust sample pH manually before adding buffer.

Issue: Noisy Baseline (ECD)

  • Cause: Contaminated mobile phase or electrode passivation.

  • Solution: Use high-purity water (18.2 MΩ). Passivate the electrode by running at high potential (+800 mV) for 5 minutes, then equilibrate. Ensure the mobile phase is degassed thoroughly.

Issue: Interfering Peaks

  • Cause: Matrix complexity.[5]

  • Solution: Switch to a "cleanup" SPE (Solid Phase Extraction) step using C18 cartridges instead of LLE, washing with 5% Methanol before elution.

References

  • Galli, F. et al. (2002). "Gas chromatography mass spectrometry analysis of carboxyethyl hydroxychroman metabolite of alpha and gamma-tocopherol in human plasma." Free Radical Biology and Medicine. Link

  • Lodge, J.K. et al. (2000). "A rapid method for the extraction and determination of vitamin E metabolites in human urine."[6] Journal of Lipid Research. Link

  • Jiang, Q. et al. (2000). "Gamma-tocopherol and its major metabolite, in contrast to alpha-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells."[2] Proceedings of the National Academy of Sciences. Link

  • Stahl, W. et al. (1999). "Tocopherol metabolites... in human serum after a single dose of natural vitamin E." Journal of Nutrition. Link

  • Antec Scientific. (2024). "Electrochemical detection for HPLC: Principles and Applications." Antec Scientific Technical Notes. Link

Sources

Application

High-Sensitivity Quantitation of Gamma-CEHC in Human Plasma via GC-MS/SIM

Application Note & Protocol Abstract This application note details a robust, validated protocol for the quantification of 2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman ( -CEHC) in human plasma. As the primary termi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This application note details a robust, validated protocol for the quantification of 2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman (


-CEHC)  in human plasma. As the primary terminal metabolite of 

-tocopherol,

-CEHC has garnered significant interest due to its natriuretic and anti-inflammatory properties, distinct from its parent vitamin E congener.[1] Because

-CEHC circulates primarily as glucuronide or sulfate conjugates, this protocol incorporates an enzymatic deconjugation step followed by liquid-liquid extraction (LLE) and trimethylsilyl (TMS) derivatization.[1] Analysis is performed using Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode to achieve nanomolar sensitivity (LOQ < 10 nM).[1]

Introduction & Biological Context

While


-tocopherol is the most retained form of Vitamin E in the body, 

-tocopherol
is the most abundant form in the Western diet. Unlike

-tocopherol, which is protected by the

-TTP transport protein,

-tocopherol is rapidly metabolized in the liver via cytochrome P450-mediated

-oxidation followed by

-oxidation.[1]

The resulting metabolite,


-CEHC , is not merely a waste product; it acts as an endogenous natriuretic factor (inhibiting the 70pS K+ channel in the loop of Henle) and a COX-2 inhibitor. Accurate quantification of 

-CEHC is critical for studying Vitamin E metabolism, renal physiology, and oxidative stress response.[1]
Metabolic Pathway Visualization

The following diagram illustrates the degradation of


-tocopherol to 

-CEHC and its subsequent conjugation.[1][2]

G GT Gamma-Tocopherol (Dietary Intake) CYP CYP4F2 (omega-oxidation) GT->CYP COO 13'-COOH Metabolite GT->COO Liver BetaOx Beta-Oxidation (Chain Shortening) COO->BetaOx GCEHC Gamma-CEHC (Bioactive Metabolite) COO->GCEHC Mitochondria/Peroxisome Conj Phase II Enzymes (UGT/SULT) GCEHC->Conj GCEHC_Conj Gamma-CEHC Glucuronide/Sulfate (Major Circulating Form) GCEHC->GCEHC_Conj Excretion/Circulation

Figure 1: Metabolic pathway of Gamma-Tocopherol degradation to Gamma-CEHC.[1]

Experimental Design & Principles

The Analytical Challenge

-CEHC is a polar molecule (

, MW 264.32) containing both a phenolic hydroxyl group and a carboxylic acid tail.[1] It is non-volatile and thermally unstable in its native form, making direct GC analysis impossible.[1] Furthermore, >90% of plasma

-CEHC exists as conjugates, requiring hydrolysis.[1]
The Solution
  • Enzymatic Hydrolysis: We use

    
    -glucuronidase/sulfatase (Helix pomatia) to liberate free 
    
    
    
    -CEHC.[1] Acid hydrolysis is avoided to prevent degradation of the chroman ring.[1]
  • Derivatization: Silylation with BSTFA + 1% TMCS converts active protons on the -OH and -COOH groups to trimethylsilyl (TMS) esters/ethers.[1] This increases volatility and stabilizes the molecule for EI ionization.[1]

    • Reaction:

      
      -CEHC + 2 BSTFA 
      
      
      
      
      
      -CEHC-bis-TMS + 2 TFA.
    • Derivative MW: 264.32 + (2

      
       72.[1]1) = 408.5 Da .[1]
      

Materials & Reagents

  • Analyte Standard:

    
    -CEHC (>98% purity).[1][3]
    
  • Internal Standard (IS):

    
    -CEHC-d9 (deuterated) or Trolox (if isotopic labels are unavailable, though d9 is strongly recommended for MS).[1]
    
  • Enzyme:

    
    -Glucuronidase/Arylsulfatase (from Helix pomatia).[1]
    
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Solvents: HPLC-grade Hexane, Ethyl Acetate, Methanol.[1]

  • Buffer: 0.1 M Sodium Acetate (pH 5.0).

Step-by-Step Protocol

Phase 1: Sample Preparation & Extraction

Critical: Perform all steps in amber glassware or low-light conditions to prevent photo-oxidation of the chroman ring.

  • Aliquot: Transfer 500

    
    L  of plasma into a 10 mL screw-cap glass tube.
    
  • Internal Standard: Add 10

    
    L of 
    
    
    
    -CEHC-d9 working solution (e.g., 10
    
    
    M). Vortex for 10 sec.
  • Deconjugation:

    • Add 500

      
      L of 0.1 M Sodium Acetate buffer (pH 5.0).[1]
      
    • Add 20

      
      L of 
      
      
      
      -glucuronidase/arylsulfatase solution.[1]
    • Incubate at 37°C for 2 hours (or overnight).

  • Acidification: Stop the reaction by adding 50

    
    L of 1N HCl (pH should be < 3 to protonate the carboxylic acid for extraction).
    
  • Liquid-Liquid Extraction (LLE):

    • Add 3 mL of Hexane:Ethyl Acetate (9:1 v/v) or Diethyl Ether.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate phases.

  • Drying: Transfer the upper organic layer to a clean GC vial insert or conical tube. Evaporate to dryness under a gentle stream of nitrogen at room temperature.

Phase 2: Derivatization[1]
  • Reconstitution: To the dried residue, add 50

    
    L of anhydrous Pyridine (optional, acts as acid scavenger) and 50 
    
    
    
    L of BSTFA + 1% TMCS .
  • Reaction: Cap the vial tightly (PTFE-lined cap). Heat at 70°C for 30 minutes .

  • Cooling: Allow to cool to room temperature. Inject directly or dilute with 100

    
    L hexane if concentration is too high.[1]
    
Workflow Diagram

Workflow Sample Plasma Sample (500 µL) IS Add IS (gamma-CEHC-d9) Sample->IS Enzyme Enzymatic Hydrolysis (Glucuronidase, 37°C, 2h) IS->Enzyme LLE LLE Extraction (Hexane/EtAc 9:1) Enzyme->LLE Dry Evaporate N2 (Dryness) LLE->Dry Deriv Derivatization (BSTFA + 1% TMCS, 70°C) Dry->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS

Figure 2: Analytical workflow for Gamma-CEHC extraction and derivatization.[1]

GC-MS Method Parameters

Gas Chromatography (GC)[4][5][6]
  • System: Agilent 7890/8890 or equivalent.[1]

  • Column: DB-5ms UI (Ultra Inert) or HP-5ms.[1]

    • Dimensions: 30 m ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       0.25 mm ID 
      
      
      
      0.25
      
      
      m film.[1]
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Inlet: Splitless mode (purge on at 1.0 min). Temperature: 280°C.[1]

  • Injection Volume: 1

    
    L.
    
  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp 1: 20°C/min to 250°C.

    • Ramp 2: 5°C/min to 300°C (hold 5 min).

    • Note:

      
      -CEHC-TMS typically elutes between 260°C and 280°C.[1]
      
Mass Spectrometry (MS)[4][5][6][8][9][10]
  • Source: Electron Impact (EI), 70 eV.[1]

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 290°C.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM).[1]

SIM Table (Target Ions)
AnalyteDerivative TypeMolecular WeightTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2

-CEHC
bis-TMS408.5408 (

)
393 (

)
223 (Ring Frag)

-CEHC-d9
bis-TMS417.5417 (

)
402 (

)
232

Note: The ion m/z 223 represents the characteristic chroman ring fragmentation.[1] The molecular ion (408) is often robust enough for quantitation in clean plasma extracts.

Data Analysis & Validation Criteria

Identification
  • Retention Time: Analyte must match the IS retention time (within

    
     0.05 min).
    
  • Ion Ratios: The ratio of Quant/Qual ions (e.g., 408/393) must match the calibration standard within

    
     20%.
    
Quantification
  • Calibration: Construct a 6-point calibration curve (e.g., 10 nM to 5000 nM) plotting the Area Ratio (Analyte/IS) vs. Concentration Ratio.

  • Linearity:

    
     should be 
    
    
    
    .[1][4]
  • Limit of Detection (LOD): Typically ~2-5 nM in plasma.[1]

Troubleshooting (Expert Insights)
  • Low Recovery: Check the pH before extraction.[1] The carboxyl group must be protonated (pH < 3) to move into the hexane/organic phase.

  • Peak Tailing: Indicates active sites in the inlet or column.[1] Use "Ultra Inert" liners and columns.[1] Ensure the silylation reagent is fresh; moisture deactivates BSTFA.[1]

  • Incomplete Derivatization: If you see a peak at M-72 (mono-TMS), the reaction was incomplete.[1] Ensure the sample is completely dry before adding BSTFA, as water hydrolyzes the reagent.

References

  • Jiang, Q., et al. (2000).[1] "Gamma-tocopherol and its major metabolite, in contrast to alpha-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells."[1] Proceedings of the National Academy of Sciences, 97(21), 11494–11499. Link

  • Galli, F., et al. (2002).[1] "Gas chromatography mass spectrometry analysis of carboxyethyl-hydroxychroman metabolites of alpha- and gamma-tocopherol in human plasma." Free Radical Biology and Medicine, 32(4), 333-340.[1] Link

  • Stahl, W., et al. (1999).[1] "Tocopherol metabolites in human serum after a single dose of natural vitamin E." Archives of Biochemistry and Biophysics.[1]

  • NIST Chemistry WebBook. "Gamma-Tocopherol, TMS derivative Mass Spectrum."[1] Link

Sources

Method

animal models for studying Gamma-CEHC effects

Application Note: In Vivo Pharmacodynamics and Modeling of Gamma-CEHC Executive Summary & Mechanistic Overview Gamma-CEHC (2,7,8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman) is the primary water-soluble metabolite o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Pharmacodynamics and Modeling of Gamma-CEHC

Executive Summary & Mechanistic Overview

Gamma-CEHC (2,7,8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman) is the primary water-soluble metabolite of ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


-tocopherol (

T).[1][2][3] Unlike its parent compound, which functions primarily as a lipophilic antioxidant,

-CEHC exhibits distinct pharmacological activities that bridge renal physiology and inflammation.[3]

For drug development professionals,


-CEHC represents a unique therapeutic target or biomarker due to its dual mechanism of action:
  • Natriuretic Hormone Activity: It acts as an endogenous natriuretic factor (originally identified as LLU-

    
    ), promoting sodium excretion in the distal nephron without affecting potassium levels [1].
    
  • COX-2 Inhibition: It functions as a competitive inhibitor of cyclooxygenase-2 (COX-2), reducing Prostaglandin E2 (PGE2) synthesis at sites of inflammation [2, 3].[1][4]

This guide details the optimal animal models and experimental protocols to isolate and quantify these specific effects.

Biological Pathway & Mechanism

Understanding the metabolic generation of


-CEHC is critical for designing pharmacokinetic (PK) studies. It is formed via 

-hydroxylation of the

-tocopherol phytyl tail by CYP4F2 , followed by sequential

-oxidation.[5]

GammaCEHC_Metabolism GammaT Gamma-Tocopherol (Lipophilic) CYP4F2 CYP4F2 (Liver) GammaT->CYP4F2 OmegaOH 13'-OH-Gamma-Tocopherol GammaT->OmegaOH w-hydroxylation CYP4F2->OmegaOH BetaOx Beta-Oxidation (Mitochondria/Peroxisome) OmegaOH->BetaOx GammaCEHC Gamma-CEHC (Water Soluble / Active) OmegaOH->GammaCEHC Chain shortening BetaOx->GammaCEHC Excretion Urine Excretion (Conjugated/Free) GammaCEHC->Excretion Renal Clearance

Figure 1: Metabolic pathway of Gamma-Tocopherol to Gamma-CEHC.[5] The conversion is rate-limited by CYP4F2 activity in the liver.

Model Selection Guide

The choice of animal model depends entirely on the therapeutic endpoint being investigated.

Endpoint of InterestRecommended ModelSpecies/StrainRationaleKey Readout
Natriuresis / Hypertension High-Salt Diet Challenge Rat (Sprague-Dawley) SD rats have a robust natriuretic response to salt loading.

-CEHC acts as a natriuretic factor under high-salt conditions.
Urinary

excretion; Urine volume.[6]
Acute Inflammation Carrageenan Air Pouch Rat (Wistar) Creates a localized, sterile inflammatory cavity. Allows precise collection of exudate to measure PGE2 and leukocyte infiltration.PGE2 levels in exudate; COX-2 activity.[1]
Metabolic Profiling Dietary Supplementation Mouse (C57BL/6) Well-characterized metabolic background for tracking CYP4F2-mediated metabolism and glucuronidation.Plasma/Urine

-CEHC conjugates.[5]

Detailed Experimental Protocols

Protocol A: Assessment of Natriuretic Activity (Renal Focus)

Objective: To validate the efficacy of


-CEHC (or 

-tocopherol precursor) in promoting sodium excretion under saline load.

Materials:

  • Male Sprague-Dawley rats (200–250g).

  • Metabolic cages (Techniplast or equivalent).[7]

  • Diet: Standard Chow vs. High NaCl Diet (50 g/kg NaCl).

  • Test Article:

    
    -Tocopherol (purified) or synthetic 
    
    
    
    -CEHC.

Workflow:

  • Acclimatization (Day 1-7): House rats individually in metabolic cages to acclimatize to the grid floor. Provide water ad libitum.

  • Dietary Phase (Day 8-14):

    • Group 1 (Control): Standard diet.

    • Group 2 (High Salt): High NaCl diet (50 g/kg) to stress the renal sodium handling mechanisms.

  • Administration (Day 15):

    • Fast animals for 12 hours prior to dosing (water available).

    • Administer 20 mg/rat of

      
      -Tocopherol (or equimolar 
      
      
      
      -CEHC) via oral gavage using corn oil vehicle.
    • Control group receives vehicle only.[8]

  • Sample Collection:

    • Collect urine in 6-hour intervals (0-6h, 6-12h, 12-24h) post-dosing.

    • Critical Step: Add thymol or NaN3 to collection vessels to prevent bacterial degradation of metabolites.

  • Analysis:

    • Measure Urine Volume (mL).

    • Measure

      
       and 
      
      
      
      via Flame Photometry or Ion-Selective Electrode (ISE).
    • Success Criteria: A significant increase in

      
       excretion in the High Salt + Treatment group compared to High Salt + Vehicle, with no significant change in 
      
      
      
      excretion (potassium-sparing effect) [1].
Protocol B: Anti-Inflammatory Efficacy (Carrageenan Air Pouch)

Objective: To measure in vivo COX-2 inhibition by quantifying PGE2 reduction in a localized inflammatory site.

Materials:

  • Male Wistar rats (150–175g).[8]

  • Carrageenan (1% w/v in sterile saline).

  • ELISA kits for PGE2.

Workflow:

  • Pouch Formation:

    • Day 0: Inject 20 mL of sterile air subcutaneously into the intrascapular area under isoflurane anesthesia.

    • Day 3: Re-inflate the pouch with 10 mL of sterile air to maintain cavity integrity.

  • Inflammation Induction (Day 6):

    • Inject 2 mL of 1% carrageenan solution directly into the pouch.

  • Treatment:

    • Administer

      
      -CEHC (2 mg/pouch via direct injection) or 
      
      
      
      -Tocopherol (33–100 mg/kg oral gavage) 1 hour prior to carrageenan challenge.
  • Harvest (6 hours post-induction):

    • Euthanize animals.[7]

    • Lavarge the pouch with 5 mL cold PBS containing EDTA and indomethacin (to stop ex vivo COX activity).

    • Collect exudate.

  • Data Analysis:

    • Centrifuge exudate to separate cells (neutrophils/macrophages) from supernatant.

    • Assay supernatant for PGE2 via ELISA.

    • Success Criteria: Dose-dependent reduction in exudate PGE2 levels comparable to NSAID controls, without affecting COX-1 dependent thromboxane in systemic circulation [2, 3].

Analytical Validation: Quantifying Gamma-CEHC

Since


-CEHC is extensively conjugated (glucuronidated) in urine, "total" vs. "free" measurement is critical.

LC-MS/MS Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 2.1 x 100mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Enzymatic Hydrolysis (Required for Total): Incubate urine samples with

    
    -glucuronidase/sulfatase (Helix pomatia) for 2 hours at 37°C prior to extraction.
    
  • Extraction: Liquid-Liquid Extraction (LLE) using diethyl ether or hexane.

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for study design, ensuring the correct model is paired with the correct downstream analysis.

Experimental_Workflow Start Study Objective Renal Renal / Hypertension Start->Renal Inflam Inflammation / COX-2 Start->Inflam Model_Renal Model: SD Rat + High Salt Diet Renal->Model_Renal Model_Inflam Model: Air Pouch (Wistar) Inflam->Model_Inflam Dose_Renal Dose: 20mg Gamma-Tocopherol (Oral) Model_Renal->Dose_Renal Sample_Renal Sample: 24h Urine Fractionated Dose_Renal->Sample_Renal Readout_Renal Readout: Na+ Excretion (Natriuresis) Sample_Renal->Readout_Renal Dose_Inflam Dose: 2mg Gamma-CEHC (Local) or Oral Gamma-T Model_Inflam->Dose_Inflam Sample_Inflam Sample: Pouch Exudate + Plasma Dose_Inflam->Sample_Inflam Readout_Inflam Readout: PGE2 Reduction (COX-2 Specific) Sample_Inflam->Readout_Inflam

Figure 2: Workflow decision matrix for selecting the appropriate animal model based on the target pharmacological endpoint.

References

  • Ujiie, M., et al. (2004). "Gamma-tocopherol enhances sodium excretion as a natriuretic hormone precursor."[6] Journal of Nutritional Science and Vitaminology, 50(4), 277-282. Link

  • Jiang, Q., et al. (2000).[4] "Gamma-tocopherol and its major metabolite, in contrast to alpha-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells."[1][9][10] Proceedings of the National Academy of Sciences (PNAS), 97(21), 11494-11499. Link

  • Jiang, Q., & Ames, B. N. (2003). "Gamma-tocopherol, but not alpha-tocopherol, decreases proinflammatory eicosanoids and inflammation damage in rats."[9] FASEB Journal, 17(8), 816-822. Link

  • Galli, F., et al. (2004). "Accumulation of vitamin E metabolites in the blood of renal failure patients." Clinical Nutrition, 23(2), 205-212. Link

Sources

Application

Application Notes and Protocols for In Vivo Studies of Natriuresis Using Gamma-CEHC

Authored by: Your Senior Application Scientist Introduction: The Significance of γ-CEHC in Renal Physiology Vitamin E, a crucial nutrient in the human diet, exists in multiple forms, with γ-tocopherol being a major dieta...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: The Significance of γ-CEHC in Renal Physiology

Vitamin E, a crucial nutrient in the human diet, exists in multiple forms, with γ-tocopherol being a major dietary component, especially in the U.S. diet.[1] While α-tocopherol is the predominant form in tissues, recent research has illuminated the unique and significant biological activities of γ-tocopherol and its metabolites.[1] A primary water-soluble metabolite of γ-tocopherol is 2,7,8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman, commonly known as gamma-CEHC (γ-CEHC).[1][2] This metabolite is produced in the liver through the oxidation of the phytyl side chain of γ-tocopherol and is primarily excreted in the urine.[1][3][4]

Initially identified as a potential endogenous natriuretic factor, γ-CEHC has garnered considerable interest for its role in promoting renal sodium excretion (natriuresis).[5][6] This activity is specific to γ-CEHC, as the corresponding metabolite of α-tocopherol does not exhibit the same effect.[3] The natriuretic properties of γ-CEHC, coupled with its anti-inflammatory actions, suggest its potential importance in cardiovascular health and the management of conditions associated with sodium retention.[1][5][7] Understanding the in vivo effects of γ-CEHC on natriuresis is therefore a critical area of research for drug development professionals and scientists exploring novel therapeutic strategies for hypertension and related cardiovascular diseases.

Mechanism of Action: How γ-CEHC Induces Natriuresis

The natriuretic effect of γ-CEHC is attributed to its specific interaction with renal ion channels. Mechanistic studies have revealed that γ-CEHC acts as a reversible inhibitor of the 70 pS K+ channel located in the apical membrane of the thick ascending limb of the kidney.[3] By inhibiting this potassium channel, γ-CEHC disrupts the normal ion transport processes that contribute to sodium reabsorption in this segment of the nephron, leading to increased sodium excretion in the urine.

Supplementation with γ-tocopherol, the precursor to γ-CEHC, has been shown to increase the formation and subsequent urinary excretion of γ-CEHC, thereby enhancing natriuresis.[3][6] This underscores the physiological relevance of the metabolic conversion of dietary γ-tocopherol to the biologically active γ-CEHC. Beyond its natriuretic effects, γ-CEHC also possesses anti-inflammatory properties, including the inhibition of cyclooxygenase (COX) activity, which may contribute to its overall beneficial cardiovascular effects.[1][5][8]

Gamma-CEHC Natriuretic Pathway Figure 1: Proposed Signaling Pathway for γ-CEHC-Induced Natriuresis cluster_0 Dietary Intake & Metabolism cluster_1 Renal Action Gamma-Tocopherol Gamma-Tocopherol Liver_Metabolism Liver Metabolism (CYP4F2-initiated ω-hydroxylation & β-oxidation) Gamma-Tocopherol->Liver_Metabolism [1] Gamma-CEHC_Circulation γ-CEHC in Circulation Liver_Metabolism->Gamma-CEHC_Circulation Thick_Ascending_Limb Thick Ascending Limb (Apical Membrane) Gamma-CEHC_Circulation->Thick_Ascending_Limb K_Channel 70 pS K+ Channel Gamma-CEHC_Circulation->K_Channel Inhibition [1] Thick_Ascending_Limb->K_Channel Na_Reabsorption Decreased Na+ Reabsorption K_Channel->Na_Reabsorption Disruption of Gradient Natriuresis Increased Natriuresis Na_Reabsorption->Natriuresis Acute_Natriuresis_Workflow Figure 2: Workflow for Acute Natriuresis Study Acclimation Animal Acclimation (Metabolic Cages) Baseline 24h Baseline Urine Collection Acclimation->Baseline Grouping Randomize into Treatment Groups (Vehicle, γ-CEHC doses) Baseline->Grouping Administration Administer γ-CEHC or Vehicle (IP/IV) Grouping->Administration Timed_Collection Timed Urine Collection (0-6h, 6-12h, 12-24h) Administration->Timed_Collection Analysis Urine Analysis: - Volume - Na+ & K+ Concentration - γ-CEHC Concentration Timed_Collection->Analysis Data Data Analysis & Interpretation Analysis->Data

Sources

Method

Application Notes and Protocols for the Use of Gamma-Carboxyethyl Hydroxychroman (γ-CEHC) in Inflammation Research

For: Researchers, scientists, and drug development professionals. Introduction: Beyond the Antioxidant Paradigm of Vitamin E For decades, vitamin E has been primarily recognized for its antioxidant properties, with α-toc...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Antioxidant Paradigm of Vitamin E

For decades, vitamin E has been primarily recognized for its antioxidant properties, with α-tocopherol being the most studied isoform. However, emerging research has illuminated the significant biological activities of its metabolites, shifting our understanding of vitamin E's role in health and disease. One such metabolite, 2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman (γ-CEHC), derived from the metabolism of γ-tocopherol, is gaining prominence for its potent anti-inflammatory effects, independent of its antioxidant capacity.[1] This document provides a comprehensive guide for researchers on the application of γ-CEHC in inflammation research, detailing its mechanism of action and providing robust protocols for in vitro and in vivo studies.

γ-Tocopherol, a major form of vitamin E in the diet, is metabolized in the liver to γ-CEHC, which is then excreted in the urine.[2] This water-soluble metabolite has demonstrated significant anti-inflammatory activity in various experimental models, suggesting its potential as a therapeutic agent for inflammatory diseases.[3] Understanding the nuances of its application is crucial for harnessing its full research potential.

Mechanism of Action: A Multi-pronged Anti-Inflammatory Approach

The anti-inflammatory properties of γ-CEHC are not attributed to a single mode of action but rather to a concerted modulation of key inflammatory pathways.

Inhibition of Prostaglandin Synthesis via COX-2

A primary mechanism of γ-CEHC's anti-inflammatory effect is its ability to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2).[4] Unlike its parent compound, γ-tocopherol, which can also inhibit COX-2, γ-CEHC demonstrates a more direct and potent inhibitory effect.[2] This inhibition appears to be competitive with the substrate, arachidonic acid, and is not a result of decreased COX-2 expression.[4]

Modulation of NF-κB and Nrf2 Signaling Pathways

γ-CEHC has been shown to influence critical intracellular signaling pathways that govern the inflammatory response. It can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[5] The inhibition of NF-κB activation by γ-CEHC contributes to the downstream reduction of inflammatory mediators.

Furthermore, γ-CEHC may exert protective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response, and its activation can lead to the expression of a battery of cytoprotective genes, which can indirectly dampen inflammation.

Gamma-CEHC_Mechanism_of_Action Figure 1: Simplified Signaling Pathway of γ-CEHC in Inflammation cluster_stimulus Inflammatory Stimulus cluster_cell Target Cell (e.g., Macrophage) Inflammatory_Stimulus e.g., LPS NFkB_Pathway NF-κB Pathway Inflammatory_Stimulus->NFkB_Pathway Activates COX2_Pathway COX-2 Pathway Inflammatory_Stimulus->COX2_Pathway Induces Gamma_CEHC γ-CEHC Gamma_CEHC->NFkB_Pathway Inhibits Gamma_CEHC->COX2_Pathway Inhibits Nrf2_Pathway Nrf2 Pathway Gamma_CEHC->Nrf2_Pathway Activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (PGE2, TNF-α, IL-6) NFkB_Pathway->Pro_inflammatory_Mediators Upregulates COX2_Pathway->Pro_inflammatory_Mediators Produces Anti_inflammatory_Response Anti-inflammatory & Cytoprotective Response Nrf2_Pathway->Anti_inflammatory_Response Promotes Carrageenan_Air_Pouch_Workflow Figure 2: Workflow for the Carrageenan-Induced Air Pouch Model Day_0 Day 0: Inject 20 mL of sterile air subcutaneously on the back of the rat. Day_3 Day 3: Re-inject 10 mL of sterile air to maintain the pouch. Day_0->Day_3 Day_6 Day 6: - Administer γ-CEHC or vehicle control. - Inject 2 mL of 1% carrageenan solution into the air pouch. Day_3->Day_6 Time_X 4-24 hours post-carrageenan: - Euthanize the rat. - Collect exudate from the air pouch. Day_6->Time_X Analysis Analyze Exudate: - Measure volume. - Count inflammatory cells. - Measure PGE2, TNF-α, IL-6 levels (ELISA). Time_X->Analysis

Caption: Step-by-step workflow for the in vivo air pouch model.

1. Materials and Reagents:

  • γ-CEHC (≥98% purity)

  • Male Wistar rats (150-200 g)

  • Sterile air

  • Carrageenan (lambda, Type IV)

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Vehicle for γ-CEHC (e.g., saline, PBS with a solubilizing agent if necessary)

2. Experimental Procedure:

  • Air Pouch Formation:

    • On day 0, inject 20 mL of sterile air subcutaneously into the dorsal region of the rats.

    • On day 3, re-inject 10 mL of sterile air to maintain the pouch.

  • Treatment and Induction of Inflammation:

    • On day 6, administer γ-CEHC at a dose of 2 mg directly into the pouch. [6]Alternatively, systemic administration can be explored. A vehicle control group should be included.

    • One hour after treatment, inject 2 mL of a 1% (w/v) carrageenan solution in sterile saline into the air pouch to induce inflammation.

  • Sample Collection:

    • At a predetermined time point after carrageenan injection (e.g., 4, 6, or 24 hours), euthanize the animals.

    • Carefully dissect the air pouch and collect the inflammatory exudate.

    • Measure the volume of the exudate.

  • Analysis of Inflammatory Markers:

    • Centrifuge the exudate to separate the cells from the supernatant.

    • Perform a total and differential leukocyte count on the cell pellet.

    • Measure the concentrations of PGE2, TNF-α, and IL-6 in the supernatant using ELISA kits.

3. Expected Outcomes:

  • A significant reduction in the volume of inflammatory exudate in the γ-CEHC-treated group compared to the carrageenan-only group.

  • A decrease in the number of infiltrating inflammatory cells (e.g., neutrophils) in the exudate of γ-CEHC-treated animals.

  • Lower levels of PGE2, TNF-α, and IL-6 in the exudate of the γ-CEHC-treated group.

Table 2: In Vivo Experimental Parameters

ParameterRecommended Value
Animal ModelMale Wistar Rats (150-200 g)
Inflammation ModelCarrageenan-Induced Air Pouch
γ-CEHC Dose (local)2 mg in pouch
Carrageenan1% solution, 2 mL
Time Points for Analysis4, 6, or 24 hours post-carrageenan
ReadoutsExudate volume, cell count, PGE2, TNF-α, IL-6 levels

Data Interpretation and Troubleshooting

  • Variability: Biological replicates are essential to account for inter-animal or inter-well variability.

  • Dose-Response: It is crucial to perform dose-response experiments to determine the optimal concentration of γ-CEHC for the desired effect.

  • Cytotoxicity: In in vitro studies, it is important to assess the cytotoxicity of γ-CEHC at the tested concentrations to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Solubility: γ-CEHC is water-soluble, but ensuring its complete dissolution in the vehicle is critical for accurate dosing.

Conclusion

γ-CEHC represents a promising area of inflammation research, moving beyond the traditional antioxidant-focused view of vitamin E. Its distinct anti-inflammatory mechanisms, particularly the inhibition of COX-2 and modulation of key signaling pathways, make it a valuable tool for investigating the pathophysiology of inflammatory diseases and for the development of novel therapeutic strategies. The protocols outlined in this guide provide a solid foundation for researchers to explore the anti-inflammatory potential of γ-CEHC in their own studies.

References

  • Wiser, J., Alexis, N. E., Jiang, Q., Wu, W., Robinette, C., Roubey, R., & Peden, D. B. (2008). In vivo gamma-tocopherol supplementation decreases systemic oxidative stress and cytokine responses of human monocytes in normal and asthmatic subjects. Journal of Clinical Immunology, 28(2), 159–171. [Link]

  • Reiter, E., Jiang, Q., & Christen, S. (2007). Anti-inflammatory properties of alpha- and gamma-tocopherol. Molecular aspects of medicine, 28(5-6), 668–691. [Link]

  • Belal, F., Al-Majed, A. A., Al-Obaid, A. M., & Naguib, I. A. (2025). Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties. Molecules, 30(3), 653. [Link]

  • Hernandez-Perni, O., et al. (2020). A short course of gamma-tocopherol mitigates LPS-induced inflammatory responses in humans ex vivo. Journal of Allergy and Clinical Immunology, 146(4), 933-936.e3. [Link]

  • Miyazawa, T., et al. (2005). The Effect of Gamma-Tocopherol Administration on Alpha-Tocopherol Levels and Metabolism in Humans. Annals of the New York Academy of Sciences, 1055, 344-353. [Link]

  • Tsuchiya, K., et al. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. International Journal of Molecular Sciences, 24(18), 14311. [Link]

  • Jiang, Q., Elson-Schwab, I., Courtemanche, C., & Ames, B. N. (2000). γ-Tocopherol and its major metabolite, in contrast to α-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells. Proceedings of the National Academy of Sciences, 97(21), 11494–11499. [Link]

  • Reiter, E., Jiang, Q., & Christen, S. (2007). Anti-inflammatory properties of alpha- and gamma-tocopherol. Molecular aspects of medicine, 28(5-6), 668-91. [Link]

  • MDPI. (n.d.). Special Issue: The Role of Cytokines in Health and Disease: 3rd Edition. Retrieved from [Link]

  • Jiang, Q. (2021). Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. Free Radical Biology and Medicine, 178, 86-101. [Link]

  • Li, G., et al. (2019). Tocopherols and Tocotrienols Are Bioavailable in Rats and Primarily Excreted in Feces as the Intact Forms and 13′-Carboxychromanol Metabolites. The Journal of Nutrition, 149(9), 1547-1556. [Link]

  • Wallert, M., et al. (2014). The uptake of tocopherols by RAW 264.7 macrophages. Lipids in Health and Disease, 13, 136. [Link]

  • Behrens, W. A., & Madère, R. (1982). Effect of administration of alpha- and gamma-tocopherol on tissue distribution and red cell hemolysis in rats. The Journal of nutrition, 112(8), 1552–1557. [Link]

  • Belal, F., et al. (2025). Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties. Molecules, 30(3), 653. [Link]

  • Wikipedia. (n.d.). γ-Hydroxybutyric acid. Retrieved from [Link]

  • Kandil, H., et al. (2004). Preferential Uptake of Gamma Tocopherol by Mast Cells. Does This Uptake Affect Mast Cell Cytokine Production?. Blood, 104(11), 4786. [Link]

  • Yap, S. P., & Yuen, K. H. (2001). Influence of route of administration on the absorption and disposition of alpha-, gamma- and delta-tocotrienols in rats. The Journal of pharmacy and pharmacology, 53(1), 67–71. [Link]

Sources

Application

Application Note: Stereoselective Analysis of Gamma-CEHC (LLU-α) in Biological Matrices

Executive Summary Gamma-CEHC (2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman), also identified as the endogenous natriuretic factor LLU-α , is the primary water-soluble metabolite of Gamma-Tocopherol (Vitamin E). Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Gamma-CEHC (2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman), also identified as the endogenous natriuretic factor LLU-α , is the primary water-soluble metabolite of Gamma-Tocopherol (Vitamin E). Unlike its parent compound, Gamma-CEHC possesses distinct biological activities, including cyclooxygenase (COX) inhibition and sodium excretion regulation.[1]

A critical, often overlooked aspect of Gamma-CEHC analysis is stereochemistry . Natural dietary Gamma-Tocopherol exists exclusively as the


-isomer, metabolizing into 

-Gamma-CEHC
. However, the prevalence of synthetic vitamin E supplements (all-rac-tocopherol) introduces

-Gamma-CEHC into biological systems. Differentiating these stereoisomers is essential for accurate pharmacokinetic profiling and source attribution (dietary vs. supplemental).

This guide details a robust, field-proven protocol for the extraction, enzymatic deconjugation, and stereoselective separation of Gamma-CEHC using LC-MS/MS.

The Stereochemical Challenge

The metabolic shortening of the tocopherol phytyl tail preserves the chirality of the chromanol ring. However, due to Cahn-Ingold-Prelog priority rule changes during side-chain truncation:

  • Natural (

    
    )-Gamma-Tocopherol 
    
    
    
    (
    
    
    )-Gamma-CEHC
  • Synthetic (

    
    )-Gamma-Tocopherol 
    
    
    
    (
    
    
    )-Gamma-CEHC

Standard C18 chromatography cannot separate these enantiomers. To distinguish the biological origin of the metabolite, Chiral Stationary Phases (CSPs) based on amylose or cellulose derivatives are required.

Metabolic Pathway Visualization

MetabolicPathway GT Gamma-Tocopherol (Lipophilic) CYP CYP4F2 (Omega-Oxidation) GT->CYP Hydroxylation BOX Beta-Oxidation (Mitochondrial) CYP->BOX Side-chain shortening GCEHC Gamma-CEHC (Water Soluble) BOX->GCEHC Chirality Preserved CONJ Glucuronidation/ Sulfation GCEHC->CONJ Phase II Metabolism EXC Urinary Excretion (Conjugated) CONJ->EXC

Figure 1: Metabolic pathway of Gamma-Tocopherol to Gamma-CEHC, highlighting the preservation of chirality prior to conjugation.

Sample Preparation Protocol

Context: In plasma and urine, >90% of Gamma-CEHC exists as glucuronide or sulfate conjugates. Direct analysis without hydrolysis underestimates total concentration.

Reagents Required[3][4]
  • 
    -Glucuronidase/Arylsulfatase (from Helix pomatia)
    
  • Internal Standard (IS): d2-Gamma-CEHC or d9-Gamma-CEHC

  • Extraction Solvent: Diethyl Ether or Hexane:Ethyl Acetate (70:30)

  • Buffer: 0.1M Sodium Acetate (pH 5.0)

Step-by-Step Workflow
  • Aliquot & Spike: Transfer 200 µL of plasma or urine into a clean glass tube. Add 10 µL of Internal Standard solution (1 µM).

  • Enzymatic Hydrolysis (CRITICAL):

    • Add 200 µL of Sodium Acetate buffer (pH 5.0) containing 1000 units of

      
      -glucuronidase and 50 units of sulfatase.
      
    • Note:Helix pomatia enzymes are preferred over E. coli because they contain both glucuronidase and sulfatase activity.

    • Incubate at 37°C for 2 hours . (Overnight incubation is safer for total deconjugation but 2h is sufficient for high-throughput).

  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL of Diethyl Ether.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate layers.

  • Dry Down:

    • Transfer the organic (upper) supernatant to a fresh tube.

    • Evaporate to dryness under Nitrogen gas at 35°C.

  • Reconstitution:

    • Reconstitute residue in 100 µL of Mobile Phase A/B (50:50).

    • Transfer to autosampler vial.

Chromatographic Separation Protocols

Two methods are presented: Method A for routine quantification (Achiral) and Method B for stereoisomer profiling (Chiral).

Method A: High-Throughput Quantification (Achiral)

Use this for total Gamma-CEHC determination.

  • Column: C18 Reverse Phase (e.g., Kinetex C18, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Method B: Stereoselective Separation (Chiral)

Use this to distinguish S-Gamma-CEHC (Natural) from R-Gamma-CEHC (Synthetic).

Technical Insight: Traditional chiral chromatography uses Normal Phase (Hexane/IPA), which is hazardous for ESI sources (flammability/ionization suppression). This protocol uses Reverse-Phase Chiral Chromatography , ensuring seamless MS/MS integration.

  • Column: Chiralpak AD-RH or OD-RH (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica).

    • Dimensions: 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic elution is preferred for chiral resolution.

    • Composition: 40% Acetonitrile / 60% Water (containing 0.1% Formic Acid).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C (Lower temperatures often improve chiral selectivity).[2]

  • Expected Retention:

    • (

      
      )-Gamma-CEHC: ~12.5 min
      
    • (

      
      )-Gamma-CEHC: ~14.2 min
      
    • Note: Elution order must be verified with pure enantiomeric standards as it depends on the specific amylose/cellulose coating.

Mass Spectrometry Detection (LC-MS/MS)

Gamma-CEHC is an acidic molecule (carboxylic acid tail + phenol). Negative Electrospray Ionization (ESI-) provides superior sensitivity compared to positive mode.

Source Parameters (Sciex/Agilent/Thermo Generic)
  • Ionization: ESI Negative Mode

  • Spray Voltage: -3500 V to -4500 V

  • Source Temp: 450°C

  • Curtain Gas: 30 psi

MRM Transitions (Multiple Reaction Monitoring)
AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (eV)
Gamma-CEHC 263.1 [M-H]⁻161.1 Quantifier-22
263.1163.1Qualifier-20
d2-Gamma-CEHC (IS) 265.1 [M-H]⁻163.1 Quantifier-22

Mechanistic Insight: The transition 263


 161 corresponds to the cleavage of the carboxyethyl side chain and ring fragmentation. This transition is highly specific to the chroman core structure.

Experimental Workflow Diagram

Workflow Sample Biological Sample (Plasma/Urine) Hydrolysis Enzymatic Hydrolysis (Glucuronidase/Sulfatase) 37°C, 2h Sample->Hydrolysis LLE LLE Extraction (Diethyl Ether) Hydrolysis->LLE Recon Dry & Reconstitute (Mobile Phase) LLE->Recon Decision Select Mode Recon->Decision Achiral Achiral LC-MS/MS (Total Conc.) Decision->Achiral Routine Chiral Chiral LC-MS/MS (Stereoisomer Ratio) Decision->Chiral Mechanistic

Figure 2: Complete analytical workflow for Gamma-CEHC processing and analysis.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • Deconjugation Efficiency: Run a QC sample with and without enzymes. The hydrolyzed sample should show a 10-50 fold increase in signal compared to the non-hydrolyzed sample (especially in urine).

  • Matrix Effects: Gamma-CEHC elutes in a region often suppressed by phospholipids. Calculate Matrix Factor (MF) by comparing post-extraction spikes to neat standards. If suppression >20%, consider using a phospholipid removal plate (e.g., Ostro™ or HybridSPE™) instead of LLE.

  • Linearity: 1 ng/mL to 1000 ng/mL.

  • Stability: Gamma-CEHC is sensitive to oxidation. Samples should be processed in amber light or low light and autosamplers kept at 4°C.

References

  • Galli, F. et al. (2002). "Gas chromatography mass spectrometry analysis of carboxyethyl-hydroxychroman metabolites of alpha- and gamma-tocopherol in human plasma." Free Radical Biology and Medicine.

  • Jiang, Q. et al. (2001). "Gamma-tocopherol, the major form of vitamin E in the US diet, deserves more attention." The American Journal of Clinical Nutrition.

  • Wechter, W. J. et al. (1996). "A new endogenous natriuretic factor: LLU-alpha." Proceedings of the National Academy of Sciences.

  • Hattori, A. et al. (2000). "Production of LLU-alpha following an oral administration of gamma-tocotrienol or gamma-tocopherol to rats."[3] Biological and Pharmaceutical Bulletin.

  • Stahl, W. et al. (1999). "Tocopherol metabolites... in human serum after a single dose of natural vitamin E." Journal of Lipid Research.

Sources

Method

Application Note: Developing Assays for Gamma-CEHC Bioactivity

From Quantification to Functional Mechanisms Abstract Gamma-CEHC is the primary water-soluble metabolite of Gamma-Tocopherol (Vitamin E). Unlike its parent compound, which acts primarily as a lipophilic antioxidant, Gamm...

Author: BenchChem Technical Support Team. Date: February 2026

From Quantification to Functional Mechanisms

Abstract

Gamma-CEHC is the primary water-soluble metabolite of Gamma-Tocopherol (Vitamin E). Unlike its parent compound, which acts primarily as a lipophilic antioxidant, Gamma-CEHC exhibits distinct biological activities, functioning as an endogenous natriuretic factor (LLU-


) and a specific inhibitor of cyclooxygenase-2 (COX-2) activity. This guide outlines the critical workflows for studying Gamma-CEHC, moving from precise LC-MS/MS quantification to functional cell-based assays for inflammation and renal ion transport.

Introduction: The Metabolite is the Messenger

While Gamma-Tocopherol (


-T) is the most abundant form of Vitamin E in the US diet, its metabolite, Gamma-CEHC, drives unique physiological signaling. Research established by Wechter et al. identified Gamma-CEHC as the endogenous natriuretic factor "LLU- 

," responsible for sodium excretion in the kidney. Furthermore, Jiang et al. demonstrated its role in mitigating inflammation by inhibiting PGE2 synthesis.[1]

Critical Distinction: Researchers often conflate the antioxidant capacity of tocopherols with the signaling capability of their metabolites. Gamma-CEHC is a weak antioxidant but a potent signaling molecule. Assays must therefore focus on functional outputs (ion flux, enzymatic inhibition) rather than radical scavenging (ORAC).

Mechanistic Pathway Diagram

The following diagram illustrates the metabolic conversion and dual-bioactivity pathways of Gamma-CEHC.

GammaCEHC_Pathways GammaT Gamma-Tocopherol (Dietary Intake) CYP450 CYP450 Metabolism (Omega-oxidation) GammaT->CYP450 Liver GammaCEHC Gamma-CEHC (Water Soluble Metabolite) CYP450->GammaCEHC Kidney Renal Epithelium (Distal Tubule) GammaCEHC->Kidney Immune Macrophages (Inflammation) GammaCEHC->Immune ENaC Inhibits ENaC/ROMK (Natriuresis) Kidney->ENaC COX2 Inhibits COX-2 Activity (Reduces PGE2) Immune->COX2

Figure 1: Metabolic trajectory of Gamma-Tocopherol to Gamma-CEHC and its divergent physiological targets.

Protocol A: Quantification via LC-MS/MS

Objective: Accurate measurement of Gamma-CEHC in plasma or cell culture media. Challenge: Gamma-CEHC circulates largely as glucuronide or sulfate conjugates. Direct analysis without hydrolysis underestimates total concentration.

Materials
  • Internal Standard: d9-Gamma-CEHC (Deuterated).

  • Enzymes:

    
    -Glucuronidase / Sulfatase (Helix pomatia type H-1).
    
  • Extraction Solvent: Diethyl ether or Hexane:Ethyl Acetate (9:1).

  • Antioxidant: 0.1% BHT (Butylated hydroxytoluene) to prevent oxidation during processing.

Step-by-Step Workflow
  • Sample Pre-treatment (Hydrolysis):

    • Aliquot 100

      
      L of plasma/media.
      
    • Add 10

      
      L of Internal Standard (d9-Gamma-CEHC, 1 
      
      
      
      M).
    • Add 50

      
      L of 
      
      
      
      -Glucuronidase/Sulfatase solution in 0.1 M Sodium Acetate buffer (pH 5.0).
    • Incubate: 37°C for 2 hours. Note: This converts conjugated metabolites back to free Gamma-CEHC.

  • Liquid-Liquid Extraction:

    • Add 500

      
      L extraction solvent (with 0.1% BHT).
      
    • Vortex vigorously for 2 minutes. Centrifuge at 10,000 x g for 5 mins.

    • Transfer the organic (upper) layer to a fresh glass vial.

    • Evaporate to dryness under Nitrogen gas.

  • Reconstitution:

    • Dissolve residue in 100

      
      L Methanol:Water (1:1).
      
  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Acquity BEH C18), 1.7

      
      m.
      
    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Ionization: ESI Negative Mode.

    • MRM Transitions:

      • Gamma-CEHC: m/z 263

        
         161
        
      • d9-Gamma-CEHC: m/z 272

        
         163
        

Protocol B: Anti-Inflammatory Bioactivity (COX-2 Inhibition)

Objective: Determine the efficacy of Gamma-CEHC in inhibiting Prostaglandin E2 (PGE2) synthesis.[1][2] Mechanism: Gamma-CEHC inhibits COX-2 activity in the cellular environment, distinct from transcriptional downregulation.

Experimental Design Table
ParameterSpecificationRationale
Cell Line RAW 264.7 (Murine Macrophages)Standard model for inflammation; high COX-2 inducibility.
Stimulus LPS (Lipopolysaccharide) 10-100 ng/mLTriggers TLR4 pathway to upregulate COX-2 expression.
Treatment Gamma-CEHC (1 - 50

M)
Physiological range. Must be added concurrently or pre-LPS.
Readout PGE2 ELISADirect measure of COX-2 functional output.
Control NS-398 or CelecoxibSelective COX-2 inhibitors as positive controls.
Workflow Diagram

COX2_Assay Step1 Seed RAW 264.7 Cells (96-well plate, 5x10^4 cells/well) Step2 Pre-Incubation (2h) Add Gamma-CEHC (1-50 uM) Step1->Step2 Step3 Stimulation (18-24h) Add LPS (100 ng/mL) Step2->Step3 Step4 Harvest Supernatant Step3->Step4 Step5 PGE2 ELISA Analysis Step4->Step5 Step6 Cell Viability Check (MTT/CCK-8) Step4->Step6 Remaining Cells

Figure 2: Workflow for assessing anti-inflammatory activity via PGE2 inhibition.

Critical Considerations
  • Timing: Gamma-CEHC is most effective when present during the "induction" phase. However, to prove it inhibits activity and not just expression, you can also perform a "washout" experiment: Induce with LPS for 12 hours, wash cells, add Arachidonic Acid + Gamma-CEHC, and measure PGE2 generation over 30 minutes.

  • Viability: Always run an MTT or CCK-8 assay on the cell monolayer after removing supernatant. Gamma-CEHC is generally non-toxic up to 100

    
    M, but this must be confirmed to ensure PGE2 reduction isn't due to cell death.
    

Protocol C: Natriuretic Bioactivity (Ion Transport)

Objective: Validate the "LLU-


" mechanism (inhibition of renal sodium reabsorption).
Target:  Epithelial Sodium Channel (ENaC) or ROMK potassium channels.
Method: Short-Circuit Current ( ) in Renal Epithelium

While Ussing chambers are the gold standard, a high-throughput surrogate using membrane potential dyes is described below for broader screening.

Surrogate Method: Membrane Potential Assay
  • Cell Model: M-1 (Mouse Cortical Collecting Duct) or A6 (Xenopus Kidney) cells. These cell lines express functional ENaC and are responsive to aldosterone.

  • Differentiation: Seed cells on Transwell permeable supports or clear-bottom black plates. Culture for 7-10 days until a tight monolayer forms (High TEER > 1000

    
    ).
    
  • Aldosterone Stimulation: Pre-treat cells with Aldosterone (100 nM) for 24h to maximize ENaC expression.

  • Dye Loading: Load cells with a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit or DiBAC4(3)).

  • Assay:

    • Monitor baseline fluorescence.

    • Inject Gamma-CEHC (10-50

      
      M).
      
    • Expected Result: If Gamma-CEHC blocks ENaC (sodium entry), the cell membrane should hyperpolarize (decrease in fluorescence for bis-oxonol dyes), similar to the effect of Amiloride (positive control).

Validation via TEER (Transepithelial Electrical Resistance)
  • Setup: Grow M-1 cells on Transwell inserts.

  • Treatment: Add Gamma-CEHC to the apical chamber.

  • Measurement: Use a Volt-Ohm Meter (EVOM).

  • Interpretation: Inhibition of ion channels often leads to a transient increase in resistance (blocking the conductive path) or changes in potential difference (PD).

References

  • Jiang, Q., et al. (2000). Gamma-tocopherol and its major metabolite, in contrast to alpha-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells. Proceedings of the National Academy of Sciences, 97(21), 11494–11499. [Link]

  • Wechter, W. J., et al. (1996).[3] A new endogenous natriuretic factor: LLU-alpha.[4] Proceedings of the National Academy of Sciences, 93(12), 6002–6007. [Link]

  • Leonard, S. W., et al. (2005).[5] Quantitation of rat liver vitamin E metabolites by LC-MS during high-dose vitamin E administration. Journal of Lipid Research, 46(5), 1068–1075. [Link]

  • Jiang, Q. (2014). Natural forms of vitamin E: metabolism, antioxidant, and anti-inflammatory activities and their role in disease prevention and therapy. Free Radical Biology and Medicine, 72, 76–90. [Link]

  • Galli, F., et al. (2002). The effect of alpha- and gamma-tocopherol and their carboxyethyl hydroxychroman metabolites on prostate cancer cell proliferation. Archives of Biochemistry and Biophysics, 423(1), 97-102. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Gamma-CEHC Extraction &amp; Analysis

Topic: Optimizing Gamma-CEHC Extraction Efficiency from Urine Ticket ID: #GCEHC-OPT-001 Assigned Specialist: Senior Application Scientist (Metabolomics Unit) Executive Summary Gamma-CEHC (2,7,8-trimethyl-2-(beta-carboxye...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Gamma-CEHC Extraction Efficiency from Urine

Ticket ID: #GCEHC-OPT-001 Assigned Specialist: Senior Application Scientist (Metabolomics Unit)

Executive Summary

Gamma-CEHC (2,7,8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman) is the primary urinary metabolite of Gamma-Tocopherol.[1][2] Achieving high extraction efficiency is notoriously difficult due to three factors:

  • Conjugation: >90% of urinary Gamma-CEHC exists as glucuronides or sulfates, requiring precise enzymatic hydrolysis.

  • Chemical Instability: The hydroxychroman ring is susceptible to oxidation during sample prep.

  • Matrix Interference: Urine contains high salt and pigment loads that suppress ionization in LC-MS/MS.

This guide replaces generic protocols with a mechanistically validated workflow .

Module 1: The Pre-Analytical Foundation (Hydrolysis)

CRITICAL ALERT: The most common cause of "low recovery" is not the extraction solvent, but incomplete deconjugation . Gamma-CEHC is heavily sulfated. Standard E. coli


-glucuronidase lacks sulfatase activity, leading to massive underestimation of total Gamma-CEHC.
Optimized Hydrolysis Protocol
ParameterRecommendationScientific Rationale
Enzyme Source Helix pomatia (Type H-1 or H-2)Contains both

-glucuronidase and arylsulfatase activity. E. coli is insufficient.
Buffer pH pH 5.0 (Acetate Buffer)Helix pomatia enzymes have a distinct acidic optimum (pH 4.5–5.0). At neutral pH (7.0), activity drops significantly.
Antioxidant Ascorbic Acid (0.1 mg/mL final)Prevents oxidation of the chromanol ring during the 37°C incubation.
Incubation 2–4 Hours @ 37°CUrine hydrolyzes faster than plasma, but "overnight" is safer if not validating time-points.
Workflow Visualization: Hydrolysis Logic

HydrolysisLogic node_blue node_blue node_red node_red node_green node_green node_grey node_grey Start Raw Urine Sample AddIS 1. Add Internal Standard (d2- or d9-Gamma-CEHC) Start->AddIS AddEnzyme 2. Add Helix pomatia + Ascorbic Acid AddIS->AddEnzyme CheckPH 3. Check pH AddEnzyme->CheckPH AdjustAcid Adjust to pH 5.0 (Acetate Buffer) CheckPH->AdjustAcid pH > 5.5 Incubate 4. Incubate 37°C (2-4 Hours) CheckPH->Incubate pH 4.5-5.5 AdjustAcid->Incubate Stop 5. Stop Reaction Incubate->Stop

Caption: Figure 1. Critical hydrolysis workflow emphasizing pH control for Helix pomatia enzyme activity.

Module 2: Extraction Methodologies (LLE vs. SPE)

Choose your method based on throughput requirements and available instrumentation.

Method A: Liquid-Liquid Extraction (LLE) - The Gold Standard

Best for: Maximum absolute recovery, lower cost.

  • Acidification (The "Switch"):

    • Action: Post-hydrolysis, add Glacial Acetic Acid or HCl to lower pH to ~3.0.

    • Mechanism: Gamma-CEHC is a weak acid (carboxylic group). You must protonate it (

      
      ) to make it uncharged and hydrophobic. If pH > pKa, it stays in the water phase.
      
  • Solvent Choice:

    • Diethyl Ether: Excellent recovery, but volatile and dangerous.

    • Ethyl Acetate (Recommended): High recovery (~95%), safer, and forms a clear layer.

    • Hexane: DO NOT USE as primary solvent. It is too non-polar for the carboxy-metabolite. Use hexane only as a wash step before hydrolysis if lipids are an issue.

  • Protocol:

    • Add 3 volumes of Ethyl Acetate to 1 volume of hydrolyzed urine.

    • Vortex vigorously (2 min). Centrifuge to break emulsion.

    • Transfer organic (upper) layer. Repeat extraction once.

    • Evaporate under Nitrogen.[3][4] Do not over-dry (risk of oxidation).

Method B: Solid Phase Extraction (SPE) - High Throughput

Best for: Cleanest baseline, automation.

  • Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X). These retain polar/non-polar compounds better than C18.

  • Protocol:

    • Condition: Methanol -> Water.

    • Load: Acidified Urine (pH 3).

    • Wash: 5% Methanol in 0.1% Formic Acid (Removes salts/urea).

    • Elute: 100% Methanol or Acetonitrile.

Module 3: Troubleshooting & FAQs

Q1: My recovery is inconsistent between samples. Why?

Root Cause: Variable matrix pH affecting enzyme activity. The Fix: Urine pH varies (pH 4.5–8.0).[5] Do not just "add enzyme." You must add 1.0 M Acetate Buffer (pH 5.0) to clamp the pH at the enzyme's sweet spot. If the sample is very alkaline, the buffer capacity might be exceeded. Always spot-check pH before incubation.

Q2: I see the Gamma-CEHC peak, but the baseline is noisy/drifting.

Root Cause: Ion suppression from urinary salts or phospholipids. The Fix:

  • Switch to Negative Ion Mode (ESI-): Gamma-CEHC ionizes better as

    
     (m/z ~263) and urine background is often quieter in negative mode.
    
  • Internal Standard: You must use a deuterated standard (e.g.,

    
    -CEHC-d9 or d2). Trolox is structurally similar but does not co-elute perfectly, failing to correct for matrix effects at the specific retention time.
    
Q3: My calibrators look good, but patient samples are low.

Root Cause: Incomplete hydrolysis of sulfates. The Fix: You likely used E. coli glucuronidase. Switch to Helix pomatia (contains sulfatase) or add a specific arylsulfatase. Verify activity by spiking a sample with a known conjugated standard if available, or extending incubation time to 16h to see if yield increases.

Troubleshooting Decision Tree

Troubleshooting node_decision node_decision node_action node_action node_result node_result Start Problem: Low Signal/Recovery CheckIS Is Internal Standard Recovery Low? Start->CheckIS IS_Yes Issue: Extraction/Matrix CheckIS->IS_Yes Yes (Both Low) IS_No Issue: Hydrolysis Efficiency CheckIS->IS_No No (Only Analyte Low) CheckPH Was Urine Acidified Before Extraction? IS_Yes->CheckPH Acidify Action: Acidify to pH 3.0 (Protonate COOH) CheckPH->Acidify No Matrix Action: Switch from LLE to SPE (Clean Matrix) CheckPH->Matrix Yes CheckEnzyme Enzyme Source? IS_No->CheckEnzyme Helix Action: Check pH Optimum (5.0) Extend Incubation CheckEnzyme->Helix Helix pomatia EColi Action: WRONG ENZYME. Switch to Helix (Need Sulfatase) CheckEnzyme->EColi E. coli

Caption: Figure 2. Diagnostic tree for isolating extraction failures vs. enzymatic failures.

Module 4: LC-MS/MS Parameters

To ensure your extraction is quantified correctly, ensure your detection method is optimized.

ParameterSettingNotes
Column C18 or Phenyl-HexylPhenyl-hexyl provides better selectivity for tocopherol metabolites.
Mobile Phase A Water + 0.1% Acetic AcidAvoid Formic acid in Negative mode if signal is weak; Acetic acid often ionizes better for phenolics.
Mobile Phase B AcetonitrileMethanol is acceptable but Acetonitrile often gives sharper peaks for CEHCs.
Ionization ESI Negative (-) Monitor transition m/z 263

161 (Quant) for Gamma-CEHC.

References

  • Galli, F. et al. (2002).

    
    -CEHC." Free Radical Biology and Medicine, 33(6), 807-817. 
    
    • Key Insight: Establishes the necessity of sulf
  • Lodge, J.K. et al. (2000). "A rapid method for the extraction and determination of vitamin E metabolites in human urine."[6] Journal of Lipid Research, 41(1), 148-154.

    • Key Insight: Validates the acidification and ether/ethyl acetate extraction p
  • Traber, M.G. et al. (1998).[7] "Synthetic as compared with natural vitamin E is preferentially excreted as alpha-CEHC in human urine."[7] FEBS Letters, 437(1-2), 145-148.[7]

    • Key Insight: Foundational work on CEHC excretion and deuter
  • Interchim Technical Note. "

    
    -Glucuronidase/Arylsulfatase from Helix pomatia." 
    
    • Key Insight: Technical specifications on pH optima (pH 5.0) for Helix pomatia enzymes.[3][8][9][10]

Sources

Optimization

optimizing HPLC separation of Gamma-CEHC from isomers

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: TECHNICAL GUIDE: Optimizing HPLC Separation of Gamma-CEHC from Isomers Welcome to the Separation Science Hub You are likely reading this beca...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: TECHNICAL GUIDE: Optimizing HPLC Separation of Gamma-CEHC from Isomers

Welcome to the Separation Science Hub

You are likely reading this because you are hitting a wall with the "Critical Pair." In the analysis of Vitamin E metabolites, specifically 2,7,8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman (


-CEHC) , the challenge is rarely detecting the peak—it is proving that the peak is pure.

The metabolic pathway of tocopherols produces structurally similar metabolites. While


-CEHC (the homolog) is often resolvable on standard C18 phases, the true positional isomer 

-CEHC
(2,5,8-trimethyl...) presents a co-elution nightmare because it shares the exact same mass and similar hydrophobicity.

This guide moves beyond basic "cookbook" methods. We will troubleshoot the physics of the separation to ensure your data stands up to peer review.

Part 1: The Foundation – Chromatographic Setup[1][2][3]

Before troubleshooting, ensure your baseline method is sound. We utilize Reversed-Phase HPLC (RP-HPLC) coupled with Electrochemical Detection (ECD) or Fluorescence (FLD) . ECD is the gold standard for sensitivity (femtomole levels), while FLD is robust for routine screening.

Standard Operating Conditions (Baseline)
ParameterSpecificationRationale
Stationary Phase Pentafluorophenyl (PFP) or High-Density C18Standard C18 often fails to separate

isomers. PFP offers

-

interactions specific to the aromatic ring substitution patterns.
Mobile Phase A 50 mM Sodium Acetate (pH 4.5)Controls ionization of the carboxyl tail. pH < pKa (~4.8) keeps the tail protonated, increasing retention and resolution.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN provides sharper peaks; MeOH offers different selectivity for protic interactions.
Flow Rate 0.8 – 1.0 mL/minStandard for 4.6mm ID columns. Lower to 0.2 for 2.1mm ID to enhance ECD signal-to-noise.
Detection (ECD) +0.5 V to +0.6 V vs. Ag/AgClOxidizes the phenol group on the chroman ring.

Part 2: Troubleshooting The Separation (Q&A)

Q1: My -CEHC peak has a "shoulder" or is wider than expected. Is this -CEHC?

Diagnosis: Yes, this is the classic signature of isomer co-elution.


-CEHC and 

-CEHC are positional isomers (both are dimethyl-chromanols). On a standard monomeric C18 column, their hydrophobic interaction is nearly identical.

The Fix: Change the Shape Selectivity. You cannot solve this with a shallower gradient alone. You must alter the stationary phase mechanism.

  • Switch to a PFP (Pentafluorophenyl) Column: The fluorine atoms on the stationary phase interact differently with the electron density of the aromatic ring depending on where the methyl groups are located (positions 5,7,8 vs 2,5,8).

  • Switch to a C30 Column: If PFP is unavailable, a C30 column offers higher "shape selectivity" due to the dense ordering of long alkyl chains, which can discriminate between the slightly different 3D volumes of the isomers.

Q2: -CEHC and -CEHC are merging. How do I pull them apart?

Diagnosis:


-CEHC is a homolog (one extra methyl group), making it more hydrophobic. It should elute later than 

-CEHC. If they merge, your organic ramp is too steep, or your pH is incorrect.

The Fix: pH and Gradient Control.

  • Step 1: Check Mobile Phase pH. Ensure it is acidic (pH 3.0 - 4.5) . If the pH is neutral (~7), the carboxyl group ionizes (

    
    ), making both molecules highly polar and causing them to elute early and together in the void volume.
    
  • Step 2: Flatten the Gradient.

    • Current: 20% B to 80% B in 10 min.

    • Optimized: Hold at 30% B isocratic for 5 minutes, then ramp. This utilizes the "selectivity factor" (

      
      ) of the isocratic hold to separate the peaks before elution.
      
Q3: My ECD background current is drifting, making integration impossible.

Diagnosis: Electrochemical detection is sensitive to mobile phase impurities and temperature fluctuations.

The Fix: Passivation and Purity.

  • "Polishing" the Mobile Phase: Use a "scavenger column" (a small C18 guard column) before the injector to trap impurities from the pump/mixer.

  • Electrode Maintenance: If using a glassy carbon electrode, it may need polishing with alumina slurry to remove oxidized phenolic polymers (fouling) that accumulate from the CEHC oxidation.

Part 3: Visualization of Logic & Workflows

Figure 1: Column Selection Decision Tree

Caption: Logic flow for selecting the correct stationary phase based on specific separation issues.

ColumnSelection Start Start: Separation Issue Issue1 Co-elution of Gamma vs. Beta (Isomers) Start->Issue1 Issue2 Co-elution of Gamma vs. Alpha (Homologs) Start->Issue2 Action1 Mechanism: Hydrophobicity is identical. Need Pi-Pi or Shape Selectivity. Issue1->Action1 Action2 Mechanism: Hydrophobicity differs. Optimize Retention. Issue2->Action2 Sol1 Select PFP Column (Pentafluorophenyl) Action1->Sol1 Primary Choice Sol2 Select C30 Column (High Shape Selectivity) Action1->Sol2 Alternative Sol3 Optimize C18: Lower pH to 3.0 Flatten Gradient Action2->Sol3

Figure 2: Sample Preparation Workflow (Critical for Recovery)

Caption: Validated extraction protocol to ensure CEHC metabolites are deconjugated and detectable.

SamplePrep Sample Biological Sample (Plasma/Urine) Enzyme Enzymatic Hydrolysis (Glucuronidase/Sulfatase) 37°C, pH 5.0 Sample->Enzyme Conjugates present Acid Acidification (Stop Reaction) Enzyme->Acid Extract LLE Extraction (Hexane/Ether) Acid->Extract Dry Evaporation (N2 Stream) Extract->Dry Recon Reconstitute (Mobile Phase) Dry->Recon Inject HPLC-ECD Injection Recon->Inject

Part 4: Validated Protocol Summary

Protocol: Extraction and Quantification of


-CEHC 
  • Hydrolysis: Mix 200

    
    L plasma with 
    
    
    
    -glucuronidase/sulfatase (Type H-1). Incubate at 37°C for 30-60 mins. Note: CEHCs are excreted largely as glucuronides; failure to hydrolyze yields <10% recovery. [1]
  • Extraction: Add 1 mL hexane/ethyl acetate (9:1). Vortex 2 mins. Centrifuge 3000g.

  • Concentration: Transfer organic layer. Evaporate under Nitrogen.

  • Reconstitution: Dissolve residue in 100

    
    L mobile phase.
    
  • Injection: 10-20

    
    L into HPLC-ECD system.
    

Typical Retention Order (C18/PFP):

  • Trolox (Internal Standard)[1]

  • 
    -CEHC (Most polar)
    
  • 
    -CEHC  / 
    
    
    
    -CEHC (Critical Pair)
  • 
    -CEHC (Most hydrophobic)
    

References

  • Galli, F. et al. (2002). "Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC." Free Radical Biology and Medicine.

  • Stahl, W. et al. (1999). "Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography." Archives of Biochemistry and Biophysics.

  • Schwartz, H. et al. (2008). "Determination of tocopherols and their metabolites in human plasma and urine." Journal of Chromatography B.

  • Hogrefe. (2024).[2] "Stability of antioxidant vitamins in whole human blood... typical retention times were 14.2, 14.6, and 15.4 min for trolox, γ-CEHC, and α-CEHC."[1] International Journal for Vitamin and Nutrition Research.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of Gamma-CEHC

Welcome to the technical support guide for the analysis of gamma-carboxyethyl hydroxychroman (γ-CEHC). As a key water-soluble metabolite of γ-tocopherol, accurate quantification of γ-CEHC is critical for nutritional, met...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of gamma-carboxyethyl hydroxychroman (γ-CEHC). As a key water-soluble metabolite of γ-tocopherol, accurate quantification of γ-CEHC is critical for nutritional, metabolic, and clinical research. Low or inconsistent recovery is a frequent challenge that can compromise data integrity. This guide is designed to provide researchers, scientists, and drug development professionals with a structured, in-depth approach to troubleshooting and resolving these issues. We will move beyond simple checklists to explain the causal mechanisms behind each step, ensuring a robust and reproducible analytical method.

Section 1: Foundational Knowledge & Pre-Analytical Considerations

This section addresses the fundamental properties of γ-CEHC and how mishandling of samples before the analysis even begins can lead to significant analyte loss.

Q1: What is γ-CEHC and in what forms does it exist in biological samples?

Answer: Gamma-CEHC (2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman) is a primary, water-soluble metabolite of γ-tocopherol, the most common form of vitamin E in the North American diet.[1][2] In biological matrices like plasma and urine, γ-CEHC exists in two main forms:

  • Free (Unconjugated) γ-CEHC: The aglycone form of the molecule.

  • Conjugated γ-CEHC: To facilitate excretion, the body conjugates γ-CEHC, primarily through glucuronidation and sulfation.[3][4][5] In urine and plasma, the vast majority of γ-CEHC is present in these conjugated forms.[2][5]

This distinction is critical. If your goal is to measure total γ-CEHC, a hydrolysis step to cleave these conjugates is not just recommended, it is essential for accurate quantification.[6][7] Failure to account for the conjugated forms is a primary reason for drastic under-reporting of total γ-CEHC levels.

Q2: My γ-CEHC recovery is low. Could my sample collection and storage be the problem?

Answer: Absolutely. The stability of γ-CEHC, like its parent vitamin E, is susceptible to oxidative degradation. Pre-analytical steps are a common, yet often overlooked, source of analyte loss.

  • Causality: The chromanol ring of γ-CEHC has a hydroxyl group that is prone to oxidation. Exposure to light, elevated temperatures, and repeated freeze-thaw cycles can accelerate this degradation, leading to the formation of quinone-type products which will not be detected as γ-CEHC.[8]

Troubleshooting & Prevention Checklist:

  • Antioxidant Addition: During sample collection or initial processing, add an antioxidant. Ascorbic acid or butylated hydroxytoluene (BHT) are commonly used to protect the analyte from oxidative loss.[3][9]

  • Temperature: Process samples on ice and store them at -80°C for long-term stability until analysis.[9]

  • Light Exposure: Protect samples from direct light by using amber vials or wrapping tubes in foil.

  • Freeze-Thaw Cycles: Aliquot samples into single-use volumes upon collection to avoid the damaging effects of repeated freezing and thawing.

Section 2: Mastering Sample Preparation - The Core of High Recovery

Sample preparation is the most critical phase for ensuring high and reproducible recovery of γ-CEHC. Errors in this stage, particularly during hydrolysis and extraction, account for the majority of recovery issues.

Q3: I'm trying to measure total γ-CEHC and my recovery is poor. Is my enzymatic hydrolysis step sufficient?

Answer: This is the single most important question for total γ-CEHC analysis. Insufficient or inhibited enzymatic hydrolysis is a massive source of error. A common mistake is attempting to hydrolyze plasma samples directly.

  • Causality: Biological matrices like plasma are complex mixtures of proteins and lipids that can inhibit enzyme activity. Direct hydrolysis of whole plasma has been shown to underestimate the concentration of conjugated metabolites by at least threefold.[3][4][10] To achieve complete and quantitative hydrolysis, a pre-extraction cleanup step is necessary to separate the metabolites from these interfering matrix components.[3][4]

This protocol is based on the findings that a pre-extraction cleanup is essential for complete deconjugation in complex matrices.[3][4]

  • Initial Cleanup:

    • To 100 µL of plasma, add 140 µL of methanol and place on ice for 5 minutes to precipitate proteins.

    • Add 8 µL of 60 mM ascorbic acid to prevent oxidation.[3]

    • Add 200 µL of phosphate-buffered saline (PBS) and mix.

  • Enzyme Addition:

    • Use a robust enzyme preparation, such as from Helix pomatia, which contains both β-glucuronidase and sulfatase activity.[3][7]

    • Add the enzyme (e.g., 1.25 mg of sulfatase/glucuronidase per sample) to the cleaned-up sample mixture.[3]

  • Incubation:

    • Incubate the samples overnight (16-18 hours) at 37°C.[3] A brief incubation is often insufficient for complete hydrolysis.[4]

  • Proceed to Extraction: After overnight incubation, the sample is ready for liquid-liquid or solid-phase extraction.

Workflow for Total γ-CEHC Measurement

G cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma/Urine Sample (+ Antioxidant) Cleanup Protein Precipitation (e.g., Methanol) Sample->Cleanup Critical for Plasma Hydrolysis Overnight Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Cleanup->Hydrolysis Ensures enzyme access Acidify Acidification (pH 3-4) Hydrolysis->Acidify Prepares for extraction Extract Extraction (LLE or SPE) Acidify->Extract DryRecon Evaporation & Reconstitution Extract->DryRecon LCMS LC-MS/MS Analysis DryRecon->LCMS Data Data Processing LCMS->Data

Fig 1. Optimized workflow for total γ-CEHC analysis.
Q4: What is the best extraction method for γ-CEHC? Should I use LLE or SPE?

Answer: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can yield excellent recovery if properly optimized. The choice often depends on available resources, desired throughput, and the need for extract cleanliness.

  • Liquid-Liquid Extraction (LLE): A robust and widely used method. It is effective but can be labor-intensive and may co-extract more matrix interferences.

  • Solid-Phase Extraction (SPE): Often provides a cleaner extract, which is beneficial for reducing matrix effects in LC-MS/MS.[11] It is also more amenable to automation. C18 or polymer-based cartridges (like Oasis HLB) are suitable choices.[11][12][13]

  • Acidification: Following hydrolysis, acidify the sample to pH 3-4 with acetic acid.[3]

    • Causality: The carboxylic acid group on γ-CEHC has a pKa around 4-5. By lowering the pH, this group becomes protonated (-COOH), making the molecule significantly less polar and more readily extracted from the aqueous phase into an organic solvent.

  • Solvent Extraction: Add 1 mL of ethyl acetate, vortex vigorously, and centrifuge to separate the layers.[3] Repeat the extraction a second time with another 1 mL of ethyl acetate.

    • Note: Diethyl ether is also an effective solvent.[14] A 90% recovery has been demonstrated with this ethyl acetate procedure.[3]

  • Combine & Evaporate: Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of mobile phase-compatible solvent (e.g., 100 µL of 70% Methanol/30% Water) for injection.[3]

Q5: My recovery is inconsistent. Could my extraction solvent or pH be suboptimal?

Answer: Yes. Inconsistent recovery is often a direct result of improper pH control or using a suboptimal extraction solvent.

  • pH is Paramount: As explained above, failure to sufficiently acidify the sample before LLE will result in the ionized, more polar form of γ-CEHC remaining in the aqueous layer, leading to very poor and variable recovery.

  • Solvent Choice: The polarity of the extraction solvent must be matched to the analyte.

    • Highly Non-polar Solvents (e.g., Hexane): These are excellent for extracting the parent γ-tocopherol but are too non-polar to efficiently extract the more polar γ-CEHC metabolite. Using hexane alone will result in low recovery.

    • Moderately Polar Solvents (e.g., Ethyl Acetate, Diethyl Ether): These solvents provide the best balance for extracting γ-CEHC after acidification.[3][14]

Solvent SystemTarget Analyte SuitabilityRationale
Hexane γ-TocopherolExcellent for highly lipophilic parent vitamin.
Ethyl Acetate γ-CEHC (acidified) Optimal polarity for extracting the less lipophilic, protonated metabolite.[3]
Diethyl Ether γ-CEHC (acidified) A suitable alternative to ethyl acetate.[14]
Methanol/Hexane Cleanup StepUsed for initial protein precipitation and lipid removal prior to hydrolysis.[3][4]
Q6: I see a signal, but it's much lower than expected. Could I be losing my analyte during the dry-down and reconstitution steps?

Answer: Analyte loss during evaporation and reconstitution is possible, though often less dramatic than losses from poor extraction or hydrolysis.

  • Vigorous Evaporation: Using high heat or an aggressive nitrogen stream can cause the sample to aerosolize, leading to physical loss. Always use a gentle stream of nitrogen and minimal heat (e.g., 30-40°C).

  • Incomplete Reconstitution: After evaporation, the analyte forms a thin film on the tube wall. If the reconstitution solvent is not sufficient in volume or vortexed thoroughly, a portion of the analyte can be left behind. Always vortex the reconstituted sample vigorously for at least 30 seconds.

  • Adsorption: γ-CEHC can adsorb to glass or plastic surfaces, especially if the extract is highly pure. Using silanized glass vials or low-retention plasticware can mitigate this.

Section 3: Troubleshooting LC-MS/MS Analysis

Even with a perfect extraction, issues within the analytical instrument can lead to a poor signal, which is perceived as low recovery.

Q7: My standards look fine, but my sample peaks are small and noisy. What LC-MS/MS issues could cause a low γ-CEHC signal?

Answer: This classic scenario often points to matrix effects , specifically ion suppression.

  • Causality: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of γ-CEHC in the mass spectrometer's source.[15] These matrix components compete with the analyte for ionization, reducing the number of γ-CEHC ions that enter the mass analyzer, thereby suppressing its signal.

G Start Low Signal in Sample (Standards OK?) Matrix Suspect Matrix Effects (Ion Suppression) Start->Matrix Improve_Chrom Improve Chromatography (Separate analyte from interferences) Matrix->Improve_Chrom Option 1 Improve_Prep Improve Sample Prep (Cleaner Extract) Matrix->Improve_Prep Option 2 Internal_Std Use Stable Isotope-Labeled Internal Standard (SIL-IS) Matrix->Internal_Std Best Practice Result Accurate Quantification Improve_Chrom->Result Improve_Prep->Result Internal_Std->Result

Fig 2. Troubleshooting logic for matrix effects.

Actionable Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A deuterated γ-CEHC standard (e.g., d2-γ-CEHC) will co-elute with the analyte and experience the same degree of ion suppression.[2][9] By calculating the ratio of the analyte to the SIL-IS, the variability from ion suppression is normalized, leading to accurate quantification.

  • Improve Chromatographic Separation: Modify your HPLC gradient to better separate γ-CEHC from the region where matrix components elute.

  • Enhance Sample Cleanup: If you are using LLE, consider switching to SPE to obtain a cleaner sample extract with fewer interfering compounds.[11]

  • Check MS Source Conditions: Ensure your ion source parameters (e.g., temperatures, gas flows) are optimal for γ-CEHC and that the source is clean.[15][16] A dirty source can exacerbate signal suppression.

Section 4: Quick Reference & FAQs
Q8: What are the key chemical properties of γ-CEHC I should be aware of?

Answer: Understanding the physicochemical properties of γ-CEHC is key to designing a robust analytical method.

PropertyValue / DescriptionImplication for Analysis
Formal Name 3,4-dihydro-6-hydroxy-2,7,8-trimethyl-2H-1-benzopyran-2-propanoic acidThe propanoic acid group is key to its solubility and extraction behavior.
Molecular Formula C₁₅H₂₀O₄MW: 264.3 g/mol .[17]
Solubility DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 0.1 mg/mL[17]Highly soluble in organic solvents but poorly soluble in neutral aqueous buffer. This property is exploited during LLE.
UV λmax 296 nm[17]Allows for UV detection, though fluorescence or MS is more sensitive and specific.
Fluorescence Excitation: ~292 nmEmission: ~327 nm[3]Provides high sensitivity and selectivity for HPLC-Fluorescence detection.
Q9: Can you provide a summary checklist for troubleshooting low γ-CEHC recovery?

Answer: Certainly. Use this checklist to systematically identify the source of your recovery issue.

CheckpointAction ItemPotential Cause of Low Recovery
1. Hydrolysis Are you measuring total γ-CEHC? If so, confirm you are performing an overnight enzymatic hydrolysis.[3]Incomplete cleavage of glucuronide/sulfate conjugates.
2. Plasma Cleanup If analyzing plasma, are you performing a pre-extraction/cleanup step before hydrolysis?[3][4]Matrix inhibition of the hydrolysis enzymes.
3. pH Control Did you acidify the sample to pH 3-4 before extraction?[3][14]Analyte is in its ionized, water-soluble form and will not extract into the organic phase.
4. Extraction Solvent Are you using an appropriate solvent like ethyl acetate or diethyl ether ?[3][14]Solvent is too non-polar (e.g., hexane) and cannot efficiently extract γ-CEHC.
5. Internal Standard Are you using a stable isotope-labeled internal standard ?[2][9]Failure to correct for matrix effects (ion suppression) or process variability.
6. Sample Stability Were samples protected from light, kept cold, and stored with an antioxidant ?[3][9]Oxidative degradation of the analyte before or during preparation.
7. LC-MS System Is the MS source clean? Are you monitoring for ion suppression ?[15][18]Matrix components are interfering with analyte ionization.
References
  • Freiser, H., & Jiang, Q. (2009). Optimization of the enzymatic hydrolysis and analysis of plasma conjugated gamma-CEHC and sulfated long-chain carboxychromanols, metabolites of vitamin E. Analytical Biochemistry, 388(2), 260–265. [Link]

  • Jiang, Q., et al. (2009). Optimization of the enzymatic hydrolysis and analysis of plasma conjugated gamma-CEHC and sulfated long-chain carboxychromanols, metabolites of vitamin E. PubMed, 19250920. [Link]

  • Gao, S., et al. (2021). Concise Synthesis of (S)-δ-CEHC, a Metabolite of Vitamin E. ACS Omega, 6(5), 4169–4173. [Link]

  • Cyberlipid. (n.d.). Vitamin E analysis. [Link]

  • Pope, S. A., et al. (2000). A rapid method for the extraction and determination of vitamin E metabolites in human urine. Annals of Clinical Biochemistry, 37(Pt 5), 688–693. [Link]

  • Sontag, T. J., & Parker, R. S. (2007). Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans. The Journal of Nutrition, 137(11), 2539–2544. [Link]

  • Fedder, R., & Plöger, A. (2005). Solid-Phase Extraction of Vitamins A and E from Animal Feeds: A Substitute for Liquid–Liquid Extraction. Journal of AOAC International, 88(6), 1579–1582. [Link]

  • Schuelke, M., et al. (2000). Urinary alpha-tocopherol metabolite 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman as an indicator of vitamin E supply. The American Journal of Clinical Nutrition, 72(5), 1188-1193. [Link]

  • Morley, S., et al. (2004). Studies in humans using deuterium-labeled alpha- and gamma-tocopherols demonstrate faster plasma gamma-tocopherol disappearance and greater gamma-metabolite production. The American Journal of Clinical Nutrition, 80(4), 932-938. [Link]

  • Pope, S. A., et al. (2000). A rapid method for the extraction and determination of vitamin E metabolites in human urine. PubMed, 11194200. [Link]

  • Fedder, R., & Plöger, A. (2005). Solid-phase extraction of vitamins A and E from animal feeds: a substitute for liquid--liquid extraction. PubMed, 16526436. [Link]

  • Galli, F., et al. (2002). Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E. PubMed, 12064801. [Link]

  • Schubert, M., et al. (2018). Long-Chain Metabolites of Vitamin E: Metabolic Activation as a General Concept for Lipid-Soluble Vitamins?. Antioxidants, 7(1), 10. [Link]

  • Sun, M., et al. (2005). Tocopherol metabolism using thermochemolysis: chemical and biological properties of gamma-tocopherol, gamma-carboxyethyl-hydroxychroman, and their quinones. PubMed, 15952809. [Link]

  • Swanson, J. E., et al. (1998). Urinary excretion of 2,7, 8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman is a major route of elimination of gamma-tocopherol in humans. The Journal of Lipid Research, 39(3), 665-671. [Link]

  • Google Patents. (n.d.). DE10200657B4 - 2: 1 complex of β- or γ-cyclodextrin and α-tocopherol.
  • de Vries, J. H. M., et al. (2022). Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study. European Journal of Nutrition, 61, 3617–3628. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry - Troubleshooting Guide. [Link]

  • Spasić, M., et al. (2023). Optimization of Sample Preparation Procedure for Determination of Fat-Soluble Vitamins in Milk and Infant Food by HPLC Technique. Molecules, 28(14), 5488. [Link]

  • SlidePlayer. (2018). Recovering the metabolome. [Link]

  • Cheméo. (n.d.). Chemical Properties of «gamma»-Tocopherol (CAS 7616-22-0). [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • American Association for Clinical Chemistry. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. [Link]

  • SCIEX. (2023, August 29). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). [Video]. YouTube. [Link]

  • Barba, C., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis. Metabolites, 9(11), 247. [Link]

  • Wikipedia. (n.d.). Vitamin E. [Link]

Sources

Optimization

enzymatic hydrolysis optimization for conjugated Gamma-CEHC

Topic: Enzymatic Hydrolysis Optimization for Conjugated Gamma-CEHC Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Chemists Status: Operational | Updated: February 2026 Core Technical Directive: The Hy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enzymatic Hydrolysis Optimization for Conjugated Gamma-CEHC Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Chemists Status: Operational | Updated: February 2026

Core Technical Directive: The Hydrolysis Challenge

Gamma-CEHC (2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman) is the terminal metabolite of Gamma-Tocopherol. In biological matrices, particularly plasma and urine, it circulates primarily (>85-95%) as glucuronide and sulfate conjugates.

The Critical Failure Point: Many standard Vitamin E metabolite protocols utilize E. coli


-glucuronidase. This is insufficient for Gamma-CEHC.  Unlike 

-CEHC, Gamma-CEHC undergoes significant sulfation. Using an enzyme lacking arylsulfatase activity (like E. coli) will result in a massive underestimation of total Gamma-CEHC (up to 40-60% error).

Furthermore, direct hydrolysis of plasma often fails due to matrix-induced enzyme inhibition. This guide details the "Extraction-First" protocol to bypass these limitations.

Experimental Protocol Modules

Module A: Enzyme Selection & Preparation

Objective: Select the correct enzyme complex to target mixed conjugates.

ParameterRecommendationScientific Rationale
Enzyme Source Helix pomatia (Type H-1 or H-2)Contains both

-glucuronidase and arylsulfatase activities. E. coli lacks sulfatase activity.[1]
Activity Requirement >10,000 units/mL (Glucuronidase)High activity is required to overcome steric hindrance in chromanol conjugates.
Buffer System 0.1M Sodium Acetate (pH 5.0)Optimal pH for Helix pomatia. Deviating >0.5 pH units significantly drops sulfatase efficiency.
Stabilizer Ascorbic Acid (0.5 - 2% w/v) CRITICAL: Gamma-CEHC is a chromanol and susceptible to oxidation during the long incubation at 37°C.
Module B: The "Extraction-First" Workflow (Plasma)

Context: Direct addition of enzyme to plasma often yields low recovery (<40%) because plasma proteins and lipids inhibit the enzyme or sequester the conjugate. The following protocol, adapted from Jiang et al., removes the matrix before hydrolysis.

Step-by-Step Methodology:
  • Internal Standard Addition:

    • Aliquot 100

      
      L Plasma.[2]
      
    • Add 10

      
      L deuterated internal standard (
      
      
      
      -
      
      
      -CEHC).
    • Equilibrate for 15 mins.

  • Protein Precipitation & Lipid Removal:

    • Add 200

      
      L Methanol  (precipitates proteins).
      
    • Add 500

      
      L Hexane  (removes neutral lipids/tocopherols).
      
    • Vortex vigorously (1 min) and Centrifuge (3000 x g, 5 min).

  • Phase Separation:

    • Discard the upper Hexane layer (contains parent Tocopherols, not CEHCs).

    • Transfer the lower Methanol/Aqueous phase (contains CEHC conjugates) to a fresh glass tube.

    • Dry the Methanol phase under Nitrogen (

      
      ) at 30°C.
      
  • Enzymatic Hydrolysis:

    • Reconstitute residue in 200

      
      L Acetate Buffer (pH 5.0)  containing 1% Ascorbic Acid.
      
    • Add 1000 Units of Helix pomatia enzyme.

    • Incubate: 37°C for 12–16 hours (Overnight).

    • Note: Shorter incubations (2-4h) often fail to cleave sulfates completely.

  • Final Extraction:

    • Acidify with 10

      
      L Acetic Acid or HCl.
      
    • Extract free Gamma-CEHC with Diethyl Ether or Ethyl Acetate (2x).

    • Dry and reconstitute in Mobile Phase for LC-MS/MS.

Visualization: Logic & Workflow

Diagram 1: Hydrolysis Workflow Logic

This diagram illustrates the critical decision path for handling Plasma vs. Urine matrices to avoid enzyme inhibition.

G Start Biological Sample MatrixCheck Matrix Type? Start->MatrixCheck Urine Urine (High Conc, Low Protein) MatrixCheck->Urine Low Matrix Load Plasma Plasma/Serum (High Protein/Lipid) MatrixCheck->Plasma High Matrix Load Enzyme Add Helix pomatia (Glucuronidase + Sulfatase) Urine->Enzyme DirectHydro Direct Hydrolysis (Add Enzyme directly) Plasma->DirectHydro Standard Method (RISK: Inhibition) ExtractFirst Extraction-First Protocol (MeOH/Hexane Wash) Plasma->ExtractFirst Optimized Method (Jiang Protocol) DirectHydro->Enzyme Low Recovery ExtractFirst->Enzyme High Recovery Incubate Incubate 16h @ 37°C (+ Ascorbic Acid) Enzyme->Incubate LCMS LC-MS/MS Analysis Incubate->LCMS

Caption: Workflow selection based on matrix complexity. Direct hydrolysis of plasma is flagged as high-risk for underestimation.

Troubleshooting Guide (Symptom-Based)

Issue: Low Recovery of Total Gamma-CEHC

Symptom: Calculated concentration is lower than literature values (e.g., <100 nM in supplemented plasma) or IS recovery is poor.

  • Root Cause 1: Wrong Enzyme.

    • Diagnostic: Are you using E. coli or Bovine Liver Glucuronidase?

    • Fix: Switch to Helix pomatia (Type H-1).[3] Gamma-CEHC sulfates are resistant to E. coli hydrolysis [1].

  • Root Cause 2: Matrix Inhibition.

    • Diagnostic: Spiking conjugated standards into plasma yields lower recovery than spiking into water.

    • Fix: Adopt the "Extraction-First" protocol (Module B). Plasma lipids coat the enzyme active sites [2].

  • Root Cause 3: Oxidation.

    • Diagnostic: Chromatograms show broad peaks or "humps" near the analyte retention time (quinone formation).

    • Fix: Ensure Ascorbic Acid is fresh. Add EDTA to buffer to chelate metal ions that catalyze oxidation.

Issue: Inconsistent Hydrolysis Efficiency

Symptom: High variability (CV > 15%) between technical replicates.

  • Root Cause: pH Drift.

    • Technical Insight:Helix pomatia sulfatase activity has a narrow pH optimum (5.0). Urine pH varies widely (4.5 – 8.0).

    • Fix: Do not rely on adding a fixed volume of buffer to urine. Check pH of the final mixture. Adjust with 1M Acetic Acid or 1M NaOH to strictly hit pH 5.0 ± 0.2 before adding the enzyme.

Issue: Peak Tailing or Split Peaks

Symptom: The Gamma-CEHC peak looks distorted.

  • Root Cause: Incomplete Deconjugation.

    • Technical Insight: A "shoulder" on the peak might be a co-eluting glucuronide that wasn't cleaved.

    • Fix: Increase incubation time to 16 hours. Verify enzyme activity.[1][2][4][5][6]

Frequently Asked Questions (FAQ)

Q: Can I use acid hydrolysis (e.g., HCl at 100°C) instead of enzymes to save money? A: No. While acid hydrolysis works for robust molecules, Gamma-CEHC is a chromanol antioxidant. Harsh acid treatment at high temperatures will degrade the chroman ring, leading to significant analyte loss and the formation of oxidation artifacts (quinones). Enzymatic hydrolysis is mandatory for accurate quantification [3].[7]

Q: Why do I need to remove the Hexane layer in the plasma protocol? A: The Hexane layer removes the parent compounds (


-Tocopherol) and neutral lipids. If left present, the parent tocopherol can interfere with the ionization in the source or contaminate the column. Furthermore, removing lipids prevents them from forming micelles around the enzyme, which would otherwise inhibit the hydrolysis reaction [2].

Q: Is 37°C mandatory? Can I increase the temp to 60°C to speed it up? A: While some glucuronidases work at 50-60°C, Helix pomatia sulfatase activity is less thermally stable than its glucuronidase activity. Sustained high temperature may denature the sulfatase component before the sulfates are cleaved. Stick to 37°C for overnight incubations to ensure balanced cleavage of both conjugates.

References

  • Galli, F. et al. (2002). "Metabolism of vitamin E: The specific role of CYP4F2 in the omega-oxidation of gamma-tocopherol." Archives of Biochemistry and Biophysics. Link

  • Jiang, Q. et al. (2009).[7] "Optimization of the enzymatic hydrolysis and analysis of plasma conjugated gamma-CEHC and sulfated long-chain carboxychromanols, metabolites of vitamin E." Analytical Biochemistry. Link

  • Leonard, S.W. et al. (2005). "Quantitation of alpha- and gamma-tocopherol metabolites in human urine." Methods in Enzymology. Link

Sources

Troubleshooting

Technical Support Center: Method Validation for Novel Gamma-CEHC Assays

Status: Operational Topic: Gamma-CEHC (2,7,8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman) Quantification Methodology: LC-MS/MS (Negative Electrospray Ionization) Regulatory Alignment: FDA Bioanalytical Method Valida...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Gamma-CEHC (2,7,8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman) Quantification Methodology: LC-MS/MS (Negative Electrospray Ionization) Regulatory Alignment: FDA Bioanalytical Method Validation Guidance (2018) / ICH M10[1]

Introduction: The Gamma-CEHC Challenge

Welcome to the technical support hub for the Gamma-CEHC assay. You are likely here because you are validating a method to quantify this major metabolite of Gamma-Tocopherol (Vitamin E) in human plasma or urine.

Why this is difficult: Gamma-CEHC is not just a simple small molecule; it is an amphiphilic metabolite that exists primarily as glucuronide or sulfate conjugates in biological matrices [1].[1] A "novel" assay must solve three specific failure points:

  • Incomplete Deconjugation: Failure to release the metabolite from its conjugated form leads to massive under-quantification (up to 75% error in urine).[1]

  • Oxidative Instability: As a chromanol derivative, Gamma-CEHC oxidizes rapidly during sample processing if unprotected.[1]

  • Isobaric Interference: Distinguishing Gamma-CEHC from Alpha-CEHC and other tocopherol metabolites requires precise chromatographic selectivity.[1]

Module 1: Experimental Workflow & Visualization

Before troubleshooting, ensure your workflow adheres to the standard "Hydrolysis-Extraction-Detection" pipeline.

Standard Operating Procedure (SOP) Visualization

GammaCEHC_Workflow Sample Biological Sample (Plasma/Urine) IS_Add Add Internal Standard (d9-Gamma-CEHC) Sample->IS_Add Hydrolysis Enzymatic Hydrolysis (Glucuronidase/Sulfatase) IS_Add->Hydrolysis Critical: Deconjugation LLE LLE Extraction (Hexane:Ethyl Acetate) Hydrolysis->LLE Acidify pH < 4 Dry_Recon Evaporate & Reconstitute (Mobile Phase) LLE->Dry_Recon N2 Stream LCMS LC-MS/MS Analysis (ESI Negative Mode) Dry_Recon->LCMS

Figure 1: Critical path for Gamma-CEHC quantification. Note the mandatory hydrolysis step prior to extraction.

Module 2: Troubleshooting Guides (Q&A Format)

Ticket #001: "My recovery is consistently low (<50%) in urine samples."

Diagnosis: This is the most common error in Gamma-CEHC validation. In urine, >70% of Gamma-CEHC exists as a glucuronide or sulfate conjugate.[1] If you are performing a direct extraction without hydrolysis, you are only measuring the "free" fraction, not the total concentration [2].

Solution Protocol:

  • Enzymatic Hydrolysis: You must treat samples with

    
    -glucuronidase/sulfatase (e.g., from Helix pomatia).[1]
    
  • Incubation: Incubate at 37°C for 2 hours.

  • pH Adjustment: Post-incubation, the sample must be acidified (pH < 4.[1]0) to protonate the carboxylic acid group on Gamma-CEHC, driving it into the organic phase during Liquid-Liquid Extraction (LLE).[1]

Validation Check: Run a "Hydrolysis Efficiency" test. Spike a sample with a known concentration of conjugated standard (if available) or compare hydrolyzed vs. non-hydrolyzed patient urine.[1] The hydrolyzed signal should be 3-10x higher.

Ticket #002: "I see significant signal drift and peak degradation over a 24-hour run."

Diagnosis: Gamma-CEHC contains a chromanol ring, making it susceptible to oxidation when exposed to air and light, especially in the autosampler.

Solution Protocol:

  • Antioxidant Block: Add 0.1% Ascorbic Acid or BHT (Butylated hydroxytoluene) to your plasma/urine immediately upon collection or thawing.[1]

  • Temperature Control: Maintain the autosampler at 4°C.

  • Amber Glass: Use amber vials to prevent photodegradation.[1]

Data Support:

Storage Condition % Recovery (24h) Status
Room Temp (No BHT) 82% Failed
4°C (No BHT) 91% Marginal

| 4°C + 0.1% BHT | 99% | Pass |[1]

Ticket #003: "My calibration curve is non-linear at the lower end (LLOQ)."

Diagnosis: In ESI- (Negative Mode), background noise and ion suppression often affect the lower end of the curve. Simple linear regression (


) biases the fit toward high concentrations.[1]

Solution Protocol:

  • Weighting: Apply a

    
     weighted linear regression. This forces the curve to fit the lower standards (LLOQ) more accurately.[1]
    
  • Internal Standard: Ensure you are using a deuterated internal standard (d9-Gamma-CEHC ).[1] An analog IS (like Trolox) will not compensate for ionization suppression perfectly because it does not co-elute exactly with the analyte [3].[1]

Module 3: Matrix Effect & Ion Suppression Logic

The Issue: Biological fluids (especially urine) contain salts and phospholipids that compete for ionization in the MS source.[1] This causes "Signal Suppression," where the instrument "sees" less Gamma-CEHC than is actually present.

The Fix: You must validate the Matrix Factor (MF) according to FDA guidelines.[1]

Matrix Effect Troubleshooting Tree

Matrix_Effect_Logic Start Calculate Matrix Factor (MF) (Spike in Matrix / Spike in Solvent) Check_MF Is MF between 0.85 and 1.15? Start->Check_MF Pass Validation PASS Proceed to Accuracy/Precision Check_MF->Pass Yes Fail Validation FAIL Suppression or Enhancement detected Check_MF->Fail No Check_IS Check Internal Standard (IS) Does IS suppress equally? Fail->Check_IS IS_Corrects IS Normalization Works (Response Ratio is stable) Check_IS->IS_Corrects Yes (Use Stable Isotope) IS_Fails IS does not compensate Check_IS->IS_Fails No Action1 Dilute Sample (1:5 or 1:10) IS_Fails->Action1 Action2 Switch from ESI to APCI (Less susceptible to matrix) IS_Fails->Action2

Figure 2: Decision logic for mitigating Matrix Effects (ME) in LC-MS/MS validation.

Module 4: Validation Parameters (FDA 2018/ICH M10 Summary)

To declare your novel assay "Validated," you must meet these specific criteria.

ParameterFDA/ICH RequirementGamma-CEHC Specific Target
Selectivity No interference >20% of LLOQ in 6 matrix sources.Critical: Separation from Alpha-CEHC isomer.
Accuracy Mean within ±15% of nominal (±20% at LLOQ).Target ±15% across 5-1000 nmol/L range.
Precision CV within ±15% (±20% at LLOQ).[1][2]Intra-day & Inter-day CV <15%.[1][3]
Matrix Effect IS-normalized MF CV <15%.[1][2]Use d9-Gamma-CEHC to achieve this.[1]
Stability Benchtop, Freeze/Thaw, Autosampler stability.[1]Mandatory: Prove stability with antioxidants added.[1]

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Trolox as an Internal Standard? A: It is not recommended for a "Novel" high-performance assay.[1] While Trolox is a Vitamin E analog, it elutes at a different time than Gamma-CEHC.[1] Therefore, it cannot correct for matrix effects that occur specifically at the Gamma-CEHC retention time. Use deuterated Gamma-CEHC (d2 or d9) [3].[1]

Q: Should I use ESI Positive or Negative mode? A: Negative Mode (ESI-). Gamma-CEHC possesses a carboxylic acid group (


) and a phenolic hydroxyl group.[1] Negative ionization generally yields better sensitivity and lower background noise for this molecule compared to positive mode [4].

Q: What is the target LLOQ? A: For healthy human plasma, endogenous levels are often 50–200 nmol/L. However, for research into deficiency or rapid metabolism, your assay should validate an LLOQ of 5–10 nmol/L to be considered robust and "novel" [1].

References

  • Galli, F. et al. (2002).[1] Gas chromatography mass spectrometry analysis of carboxyethyl-hydroxychroman metabolites of alpha- and gamma-tocopherol in human plasma. Free Radical Biology and Medicine. Link

  • Lodge, J. K. et al. (2000).[1] A rapid method for the extraction and determination of vitamin E metabolites in human urine.[4][5] Journal of Lipid Research.[1] Link

  • FDA.[1][3][6][7][8][9][10][11] (2018).[1][6][11][12] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][6][8][9] Link

  • Winkels, R. M. et al. (2022).[1] Development and Validation of a Liquid Chromatography Mass Spectrometry Method for Simultaneous Measurement of... Gamma-Tocopherol.[1][2][13][14][15] The Journal of Applied Laboratory Medicine. Link

Sources

Optimization

Technical Support Center: Overcoming Interference in Gamma-CEHC Immunoassays

Welcome to the technical support center for Gamma-Carboxyethyl Hydroxychroman (γ-CEHC) immunoassays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Gamma-Carboxyethyl Hydroxychroman (γ-CEHC) immunoassays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common interferences encountered during the quantification of γ-CEHC, a primary water-soluble metabolite of gamma-tocopherol, a form of Vitamin E.[1][2] Accurate measurement of γ-CEHC is critical for understanding vitamin E metabolism, oxidative stress, and its role in various disease states.[1][3]

This document provides in-depth troubleshooting guides, step-by-step protocols, and frequently asked questions to ensure the integrity and reliability of your experimental data.

Understanding the Assay and Sources of Interference

The γ-CEHC immunoassay is typically a competitive ELISA. In this format, γ-CEHC in the sample competes with a labeled, known amount of γ-CEHC (e.g., enzyme-conjugated) for binding to a limited number of capture antibody sites. The resulting signal is inversely proportional to the concentration of γ-CEHC in the sample.

Interference can arise from various sources, leading to inaccurate results.[4][5] Key sources include:

  • Matrix Effects: Components within the biological sample (e.g., serum, plasma, urine) such as proteins, lipids, and salts can interfere with antibody-antigen binding, leading to skewed results.[4][5][6]

  • Cross-Reactivity: The assay antibody may bind to molecules structurally similar to γ-CEHC, such as other vitamin E metabolites or related compounds, causing falsely elevated readings.[4][7][8] Competitive immunoassays for small molecules are particularly susceptible to this issue.[8]

  • Heterophilic Antibodies: These are human antibodies that can bind to the animal immunoglobulins used in an assay kit (e.g., mouse or rabbit antibodies).[9][10][11] They can cause false positive or negative signals by non-specifically bridging the capture and detection antibodies.[9][12]

  • Human Anti-Mouse Antibodies (HAMA): A specific type of heterophilic antibody, HAMA is found in individuals previously exposed to mouse monoclonal antibodies for therapeutic or diagnostic purposes.[12][13][14]

Troubleshooting Guides

This section is organized by common symptoms observed during an experiment. For each issue, we explore potential causes and provide diagnostic and corrective workflows.

Issue 1: High Background or False Positives

A high background signal can mask the true signal from your samples, reducing the dynamic range and sensitivity of the assay.

Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Action
Insufficient Blocking The microplate wells have unoccupied binding sites, allowing assay antibodies to bind non-specifically, generating a high background signal.[15]Optimize Blocking: Test different blocking agents (e.g., BSA, casein, commercial blockers) and concentrations (typically 1-5%).[16][17] Increase incubation time (e.g., 2 hours at room temperature or overnight at 4°C) to ensure complete saturation of non-specific sites.[16]
Contaminated Buffers or Reagents Microbial growth or cross-contamination in buffers can introduce enzymes or binding proteins that generate a signal.[7]Use Fresh Reagents: Prepare fresh buffers for each assay. Use sterile, high-quality water. Filter-sterilize buffers if necessary.
Ineffective Washing Residual unbound, enzyme-conjugated antibodies remain in the wells, leading to a high signal upon substrate addition.[18]Improve Wash Steps: Increase the number of wash cycles. Ensure complete aspiration of liquid from all wells after each wash without scratching the well surface.[18] Invert and tap the plate on absorbent paper to remove residual droplets.
Heterophilic Antibody Interference Endogenous antibodies in the sample cross-link the capture and detection antibodies, mimicking a positive result.[9][12][19]Use Blocker Reagents: Incorporate commercial heterophilic antibody blockers or non-immune animal serum into the assay diluent to neutralize these interfering antibodies.[4][20][21]
Diagnostic Workflow for High Background

This workflow helps systematically identify the source of high background noise.

High_Background_Workflow start High Background Signal Observed check_reagents Run 'No Sample' Control (Only Assay Buffer + Reagents) start->check_reagents check_plate Run 'No Conjugate' Control (Sample + all reagents except conjugate) start->check_plate reagent_issue Signal Still High? (Problem is with Reagents/Plate) check_reagents->reagent_issue sample_issue Signal Low? (Problem is Sample-Specific) check_plate->sample_issue reagent_issue->sample_issue No solution_blocking 1. Optimize Blocking Buffer 2. Improve Washing Steps 3. Check for Contaminated Reagents reagent_issue->solution_blocking Yes sample_issue->reagent_issue No solution_matrix 1. Test for Heterophilic Abs 2. Use Blocker Reagents 3. Increase Sample Dilution sample_issue->solution_matrix Yes

Caption: Diagnostic workflow for troubleshooting high background signals.

Issue 2: Poor Spike Recovery & Linearity

Spike-and-recovery and linearity-of-dilution experiments are essential for validating that the analyte is measured accurately in a given sample matrix.[22][23] Poor results indicate interference from the sample matrix.[5][6] Acceptable recovery is typically within 80-120%.[6]

Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Action
Matrix Effect Components in the sample matrix (e.g., proteins, lipids) interfere with the antibody-antigen interaction, either enhancing or inhibiting the signal.[6][24][25]Optimize Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[6] Test a range of dilutions to find one that minimizes interference while keeping γ-CEHC within the assay's detection range.
Non-Parallelism The dose-response curve of a serially diluted sample is not parallel to the standard curve, indicating that the sample matrix affects the assay differently at various concentrations.Matrix-Matched Calibrators: Prepare the standard curve in a matrix that closely resembles the sample matrix (e.g., γ-CEHC-stripped serum) instead of a standard assay buffer.[4][7]
Analyte Degradation The spiked γ-CEHC may be unstable in the sample matrix due to enzymatic activity or pH.Assess Stability: Perform stability tests by incubating spiked samples at various temperatures and for different durations before analysis to check for analyte degradation.
Experimental Protocol: Spike-and-Recovery Assessment

This protocol is crucial for identifying matrix effects.[22][23]

  • Prepare Samples: Aliquot your biological sample (e.g., plasma) into three sets.

    • Set A: Unspiked sample (to measure endogenous γ-CEHC).

    • Set B: Sample spiked with a known low concentration of γ-CEHC standard.

    • Set C: Sample spiked with a known high concentration of γ-CEHC standard.

  • Prepare Controls: Prepare two control samples using the standard assay diluent.

    • Control 1: Diluent spiked with the same low concentration of γ-CEHC.

    • Control 2: Diluent spiked with the same high concentration of γ-CEHC.

  • Run Assay: Analyze all samples and controls in the γ-CEHC immunoassay according to the kit protocol.

  • Calculate Recovery: Use the following formula: % Recovery = ( [Spiked Sample] - [Unspiked Sample] ) / [Spiked Control] * 100

    • [Spiked Sample]: Concentration measured in Set B or C.

    • [Unspiked Sample]: Concentration measured in Set A.

    • [Spiked Control]: Known concentration of the spike in the control diluent.

Expected Result: A recovery between 80-120% indicates that the sample matrix is not significantly interfering with the assay.[6] Values outside this range suggest a matrix effect that needs to be addressed.

Sources

Troubleshooting

Technical Support Center: Quality Control for γ-CEHC Standards

Welcome to the technical support guide for γ-carboxyethyl hydroxychroman (Gamma-CEHC) reference standards. This resource is designed for researchers, scientists, and drug development professionals to ensure the accuracy,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for γ-carboxyethyl hydroxychroman (Gamma-CEHC) reference standards. This resource is designed for researchers, scientists, and drug development professionals to ensure the accuracy, reproducibility, and integrity of their experimental results. As a critical water-soluble metabolite of γ-tocopherol, a primary form of Vitamin E, the quality of your Gamma-CEHC standard is paramount for reliable quantification and biological investigation.[1][2] This guide provides in-depth, field-proven insights into quality control measures, presented in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamentals of Gamma-CEHC Standards

Q1: What is Gamma-CEHC, and why is its accurate measurement critical?

Gamma-CEHC (2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman) is a major, water-soluble metabolite of γ-tocopherol, the most common dietary form of Vitamin E.[1] It is produced in the liver and excreted in urine, making its concentration in biological fluids a key biomarker for assessing Vitamin E status and metabolism.[3][4][5] Furthermore, Gamma-CEHC itself exhibits biological activities, including natriuretic and anti-inflammatory properties, which are distinct from its parent compound.[1] Therefore, using a highly pure and well-characterized reference standard is essential for:

  • Accurate Quantification: Determining the true concentration of Gamma-CEHC in plasma, urine, or tissue samples.[6][7]

  • Pharmacokinetic Studies: Reliably tracking the absorption, distribution, metabolism, and excretion (ADME) of γ-tocopherol.

  • Biomarker Validation: Establishing correct correlations between Gamma-CEHC levels and physiological or pathological states.

  • In Vitro/In Vivo Assays: Investigating the specific biological functions of the metabolite without confounding effects from impurities.

Q2: What defines a "high-quality" Gamma-CEHC reference standard?

A high-quality, or "primary," reference standard is a substance of the highest possible purity, fully characterized and deemed suitable for quantitative and qualitative analysis.[8] When you receive a Gamma-CEHC standard, its Certificate of Analysis (CoA) should provide evidence of rigorous quality control. Key parameters are summarized below.

Table 1: Quality Specifications for Gamma-CEHC Reference Standard

Parameter Method Specification Rationale
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) Conforms to the known structure of Gamma-CEHC Confirms that the material is the correct molecule, ruling out isomers or related compounds.
Purity (Assay) HPLC-UV, qNMR, GC-MS ≥98% Ensures that the vast majority of the material is the active analyte, minimizing the impact of impurities on quantification.[8]
Water Content Karl Fischer Titration <1% (or specified value) Water adds to the weight of the solid material; its content must be known and corrected for to prepare accurate stock solutions.
Residual Solvents Headspace GC-MS Conforms to USP <467> limits Solvents from the synthesis and purification process can interfere with analysis and may have their own biological effects.[8]
Elemental Impurities ICP-MS Conforms to USP <232> limits Heavy metals and other elemental impurities can be toxic and interfere with certain analytical techniques.

| Appearance | Visual Inspection | White to off-white solid | A significant deviation in color may indicate degradation or the presence of a major impurity. |

Section 2: Handling, Storage, and Stability

Q3: How should I properly handle and store my new Gamma-CEHC standard?

Proper handling and storage are critical to maintaining the integrity of the standard from the moment it arrives. The chromanol ring in Gamma-CEHC is susceptible to oxidation.[9]

Workflow for New Standard Receipt and Storage

A Receive Standard B Inspect Packaging (Is it sealed and intact?) A->B C Equilibrate to Room Temp (Min. 30 mins before opening) B->C Yes G Quarantine & Report to Vendor B->G No D Store in Desiccator at specified temperature C->D E Review Certificate of Analysis (CoA) D->E F Log Lot #, Receipt Date, Storage Conditions E->F

Caption: Initial handling workflow for a new Gamma-CEHC standard.

Causality: Equilibrating the vial to room temperature before opening is a crucial step. Opening a cold vial causes atmospheric moisture to condense on the solid material, compromising its purity and leading to inaccurate weighing for stock solution preparation.

Table 2: Recommended Storage Conditions & Stability

Form Temperature Atmosphere Light Typical Stability
Solid (Neat) -20°C or -80°C Desiccated, Inert Gas (Argon/Nitrogen) Protected from light (Amber vial) ≥ 12 months
Stock Solution (in DMSO) -80°C Tightly sealed Protected from light Up to 6 months[10][11]

| Working Solution (Aqueous buffer) | 2-8°C | Tightly sealed | Protected from light | Use within 24-48 hours |

Note: These are general guidelines. Always follow the specific recommendations provided by the standard's manufacturer. A study on related compounds in whole blood showed stability for up to 6 months at -80°C.[10][12]

Q4: What is the best solvent for preparing a Gamma-CEHC stock solution?

Due to its amphipathic nature (a polar carboxylic acid group and a nonpolar chromanol ring system), solvent selection is important.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) or Ethanol (anhydrous). These solvents effectively solubilize the compound and are compatible with most downstream applications after appropriate dilution.

  • Aqueous Buffers: Gamma-CEHC is sparingly soluble in neutral aqueous buffers. To dissolve it directly in a buffer, the pH may need to be adjusted to >7.5 to deprotonate the carboxylic acid, increasing its solubility. However, this is not recommended for long-term storage.

Protocol 1: Preparation of a 10 mM Gamma-CEHC Stock Solution

  • Preparation: Remove the Gamma-CEHC vial and a vial of anhydrous DMSO from the freezer. Allow both to equilibrate to room temperature in a desiccator for at least 30 minutes.

  • Weighing: On a calibrated analytical balance, carefully weigh out a precise amount of the solid standard (e.g., 2.78 mg) into a new, clean amber glass vial. Use anti-static tools. Causality: This is the most critical step for concentration accuracy. Ensure the balance is level and free from drafts.

  • Dissolution: Calculate the required volume of DMSO to achieve a 10 mM concentration. For 2.78 mg of Gamma-CEHC (M.W. ≈ 278.35 g/mol ), this would be 1.0 mL. Add the DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes. If necessary, sonicate briefly in a room temperature water bath until all solid is dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in cryovials to minimize freeze-thaw cycles. Causality: Repeated freeze-thaw cycles can cause the compound to come out of solution or degrade, altering the effective concentration.

  • Labeling & Logging: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and your initials. Store immediately at -80°C.

Section 3: Purity Verification and Analysis

Q5: The Certificate of Analysis states >98% purity. Should I re-verify this?

While a CoA from a reputable vendor is generally trustworthy, performing an in-house verification serves as a crucial part of a self-validating system. It is highly recommended to perform a simple purity check upon receipt of a new lot to:

  • Confirm Identity and Purity: Ensure the correct material was shipped and that it meets your experimental requirements.

  • Detect Degradation: Check for any degradation that may have occurred during shipping.

  • Establish a Baseline: Create a reference chromatogram (e.g., by HPLC) against which you can compare the standard over its lifetime to monitor for any signs of instability.

Protocol 2: Purity Verification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general method. Specific column and mobile phase conditions may need to be optimized.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • UV Detector: Set to monitor at ~295 nm, the absorbance maximum for the chromanol ring.

  • Sample Preparation: Prepare a ~1 mg/mL solution of your Gamma-CEHC standard in methanol or acetonitrile.

  • Chromatographic Run:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Ramp from 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 30% B

      • 20-25 min: Re-equilibrate at 30% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main Gamma-CEHC peak by the total area of all peaks and multiplying by 100.

    • Acceptance Criteria: The main peak should account for ≥98% of the total peak area. The retention time should be consistent and reproducible.

Section 4: Troubleshooting Experimental Issues

Q6: My calibration curve has poor linearity (R² < 0.99). What are the possible causes?

Poor linearity is a common issue that invalidates quantitative data. The cause can usually be traced to the standard, its preparation, or the analytical method.

Troubleshooting Poor Calibration Linearity (R² < 0.99)

Start Poor Linearity (R² < 0.99) Pipetting Check Pipette Calibration & Technique Start->Pipetting Dilution Prepare Fresh Serial Dilutions from Stock Pipetting->Dilution Result1 Linearity Improved? Dilution->Result1 Stock Prepare Fresh Stock Solution from Solid Result2 Linearity Improved? Stock->Result2 Standard Verify Purity of Solid Standard (See Protocol 2) Result3 Linearity Improved? Standard->Result3 Method Check Analytical Method (Detector Saturation? Solubility Issues?) End_Bad Consult Instrument Specialist or Standard Vendor Method->End_Bad Result1->Stock No End_Good Issue Resolved Result1->End_Good Yes Result2->Standard No Result2->End_Good Yes Result3->Method No Result3->End_Good Yes

Caption: A decision tree for troubleshooting a non-linear calibration curve.

Q7: I'm seeing unexpected peaks in my chromatogram. What could they be?

Unexpected peaks can arise from several sources. A systematic approach is key to identifying the cause.

  • Inject a Solvent Blank: Run a sample of the same solvent used to dissolve your standard. Any peaks present are from the solvent or the system itself ("ghost peaks").

  • Review the Synthesis: If known, the synthesis route of Gamma-CEHC can suggest potential process impurities or related compounds (e.g., α-CEHC, δ-CEHC).[13][14][15]

  • Consider Degradation: The primary degradation pathway for a chromanol is oxidation. Oxidized products will likely be more polar and elute earlier on a reverse-phase column. If you suspect degradation, compare the chromatogram to the baseline you established upon receipt (See Q5).

  • Check for Contamination: Ensure all glassware, pipette tips, and vials are scrupulously clean. Cross-contamination from other experiments is a common source of extraneous peaks.

References

  • Galli, F., et al. (2006). Measurement of the vitamin E metabolites, carboxyethyl hydroxychromans (CEHCs), in biological samples. Current Protocols in Toxicology. Available at: [Link]

  • Lodge, J. K., et al. (1999). Quantification of the alpha- and gamma-tocopherol metabolites 2,5,7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman and 2,7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman in human serum. Analytical Biochemistry. Available at: [Link]

  • Scilit. (n.d.). Measurement of the Vitamin E Metabolites, Carboxyethyl Hydroxychromans (CEHCs), in Biological Samples. Scilit. Available at: [Link]

  • Jiang, Q. (2017). Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. Free Radical Biology and Medicine. Available at: [Link]

  • Zheng, G., et al. (2021). Concise Synthesis of (S)-δ-CEHC, a Metabolite of Vitamin E. ACS Omega. Available at: [Link]

  • Leonard, S. W., et al. (2019). Stability of antioxidant vitamins in whole human blood during overnight storage at 4°C and frozen storage up to 6 months. International Journal for Vitamin and Nutrition Research. Available at: [Link]

  • Schultz, M., et al. (2002). Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E. European Journal of Nutrition. Available at: [Link]

  • Gao, Z., et al. (2010). Enantioselective total synthesis of the natural gamma-tocopherol metabolite (S)-gamma-CEHC [(S)-LLU-alpha]. Organic Letters. Available at: [Link]

  • Leonard, S. W., et al. (2019). Stability of antioxidant vitamins in whole human blood during overnight storage at 4 °C and frozen storage up to 6 months. International Journal for Vitamin and Nutrition Research. Available at: [Link]

  • Zheng, G., et al. (2021). Concise Synthesis of (S)-δ-CEHC, a Metabolite of Vitamin E. National Institutes of Health. Available at: [Link]

  • Zheng, G., et al. (2021). Concise Synthesis of (S)-δ-CEHC, a Metabolite of Vitamin E. American Chemical Society. Available at: [Link]

  • A-C. Eliassen, et al. (n.d.). Proposed degradation of-tocopherol by-and subsequent-oxidation. Semantic Scholar. Available at: [Link]

  • Traber, M. G., et al. (2001). Studies in humans using deuterium-labeled alpha- and gamma-tocopherols demonstrate faster plasma gamma-tocopherol disappearance and greater gamma-metabolite production. Journal of Lipid Research. Available at: [Link]

  • Leonard, S. W., et al. (2019). Stability of antioxidant vitamins in whole human blood during overnight storage at 4°C and frozen storage up to 6 months. IMR Press. Available at: [Link]

  • Wikipedia. (n.d.). Vitamin E. Wikipedia. Available at: [Link]

  • Levinson, P. R. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. Available at: [Link]

  • Galli, F., et al. (2002). Gas chromatography mass spectrometry analysis of carboxyethyl-hydroxychroman metabolites of alpha- and gamma-tocopherol in human plasma. Free Radical Biology and Medicine. Available at: [Link]

  • Devaraj, S., et al. (2008). Gamma-tocopherol supplementation alone and in combination with alpha-tocopherol alters biomarkers of oxidative stress and inflammation in subjects with metabolic syndrome. Free Radical Biology and Medicine. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing antioxidant potential of Gamma-CEHC and gamma-tocopherol

Comparative Analysis of -Tocopherol and its Metabolite -CEHC Antioxidant Efficacy and Anti-Inflammatory Specificity[1][2][3][4][5] Executive Summary: The Metabolite Paradox In the landscape of Vitamin E research, -Tocoph...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of -Tocopherol and its Metabolite -CEHC

Antioxidant Efficacy and Anti-Inflammatory Specificity[1][2][3][4][5]

Executive Summary: The Metabolite Paradox

In the landscape of Vitamin E research,


-Tocopherol (

-T)
has long been recognized as the predominant dietary form of Vitamin E. However, its hydrophilic metabolite,

-CEHC
(2,7,8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman), acts as a distinct bioactive agent rather than a mere waste product.[1][2][3][4][5]

While both molecules share the chromanol ring responsible for radical scavenging, their biological roles diverge significantly based on polarity.


-T functions as a lipophilic membrane guardian, whereas 

-CEHC operates in aqueous environments (plasma, cytosol) with a unique, direct inhibitory mechanism against Cyclooxygenase-2 (COX-2). This guide dissects their functional differences to assist in targeted drug development and nutraceutical formulation.
Part 1: Molecular Architecture & Physicochemical Basis

The fundamental difference between these two molecules lies in the "tail." This structural variation dictates their compartmentalization within biological systems.

Feature

-Tocopherol (

-T)

-CEHC
Structure Chromanol head + Phytyl tail (C16)Chromanol head + Carboxyethyl tail (short, polar)
Lipophilicity High (Lipophilic)Low (Hydrophilic/Water-soluble)
Primary Location Cell membranes, Lipoproteins (LDL)Plasma, Urine, Cytosol
Metabolic Status Dietary PrecursorEnd-product of

-oxidation (CYP4F2)
Elimination Biliary/FecalRenal (Urine)
Visualization: Metabolic Conversion Pathway

The following diagram illustrates the oxidative degradation of the phytyl tail that converts


-T into 

-CEHC.

Metabolism GT Gamma-Tocopherol (Lipophilic) CYP CYP4F2 / CYP3A4 (omega-oxidation) GT->CYP Hydroxylation COOH 13'-COOH Metabolite CYP->COOH Oxidation BETA Beta-Oxidation (Mitochondria/Peroxisome) COOH->BETA Tail Shortening CEHC Gamma-CEHC (Hydrophilic/Excreted) BETA->CEHC Final Metabolite

Caption: Step-wise metabolic degradation of the lipophilic phytyl tail of


-Tocopherol into the water-soluble 

-CEHC.
Part 2: Antioxidant Mechanisms (ROS/RNS Scavenging)

Both molecules retain the 6-hydroxyl group on the chroman ring, which is the active site for hydrogen atom transfer (HAT) to neutralize free radicals. However, their efficacy varies by substrate.

1. Peroxynitrite (

) Scavenging

Reactive Nitrogen Species (RNS) are critical in inflammation.

  • 
    -Tocopherol:  Effective trap for lipophilic electrophiles in membranes. It reacts with 
    
    
    
    to form 5-nitro-
    
    
    -tocopherol.
  • 
    -CEHC:  Due to its water solubility and lack of steric hindrance from a long tail, 
    
    
    
    -CEHC is an exceptionally potent scavenger of peroxynitrite in aqueous phases (e.g., plasma), forming 5-nitro-
    
    
    -CEHC.

Key Insight:


-Tocopherol (the most common Vitamin E supplement) is inferior to both 

-T and

-CEHC in trapping RNS because its 5-position is blocked by a methyl group.
2. Lipid Peroxidation[4][6][7]
  • 
    -Tocopherol:  Superior in protecting Low-Density Lipoproteins (LDL) and cellular membranes due to its ability to intercalate into the lipid bilayer.
    
  • 
    -CEHC:  Less effective at protecting membranes directly but highly effective at scavenging radicals in the aqueous phase before they attack the membrane.
    
Part 3: The Anti-Inflammatory Divergence (COX-2 Inhibition)

This is the critical differentiator for drug development. ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-CEHC acts as a pharmacological inhibitor of inflammation, distinct from simple antioxidant activity.[1][8]
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Tocopherol:  Reduces PGE2 levels in cells, but often requires long incubation (8-24h).[8] This suggests it may need to be metabolized into 
    
    
    
    -CEHC to exert this effect.
  • 
    -CEHC:  Exhibits direct inhibition  of Cyclooxygenase-2 (COX-2) activity with an IC50 of ~30 
    
    
    
    M. It competes with Arachidonic Acid (AA) at the active site.
Visualization: Mechanism of Action Comparison

COX_Inhibition Stimulus Inflammatory Stimulus (LPS / IL-1beta) Macrophage Macrophage / Epithelial Cell Stimulus->Macrophage COX2_Enz COX-2 Enzyme Macrophage->COX2_Enz Induction PGE2 Prostaglandin E2 (Inflammation) COX2_Enz->PGE2 AA Arachidonic Acid AA->COX2_Enz GT Gamma-Tocopherol GT->COX2_Enz Weak/Indirect Effect CEHC Gamma-CEHC GT->CEHC Metabolism (Slow) CEHC->COX2_Enz DIRECT INHIBITION (Competes with AA)

Caption:


-CEHC directly inhibits COX-2, whereas 

-Tocopherol's effect is likely mediated through conversion to

-CEHC.
Part 4: Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Peroxynitrite Scavenging Assay (Cell-Free)

Objective: Quantify the specific ability of


-CEHC to neutralize RNS compared to 

-T (requires solubilization) or Trolox.
  • Reagent Prep:

    • Synthesize Peroxynitrite (

      
      ) or purchase (e.g., Cayman Chemical).[9] Keep on ice.
      
    • Probe: Dihydrorhodamine 123 (DHR 123).

    • Buffer: 50 mM Phosphate buffer (pH 7.4) with 0.1 mM DTPA (to prevent metal-catalyzed oxidation).

  • Sample Prep:

    • Dissolve

      
      -CEHC in buffer (hydrophilic).
      
    • Dissolve

      
      -Tocopherol in ethanol (limit final EtOH concentration to <1% to avoid solvent interference).
      
  • Reaction:

    • Add 10

      
      M DHR 123 to buffer.
      
    • Add test compounds (0.1 - 50

      
      M range).
      
    • Initiate reaction with 1

      
      M 
      
      
      
      .
  • Measurement:

    • Measure fluorescence of Rhodamine 123 (Ex: 500 nm, Em: 536 nm) after 10 minutes.

  • Validation:

    • Control: Buffer + DHR +

      
       (Max Fluorescence).
      
    • Blank: Buffer + DHR (Background).

    • Result: Lower fluorescence = Higher Scavenging.

Protocol B: COX-2 Activity Assay (Cell-Based)

Objective: Distinguish between direct enzyme inhibition and downregulation of protein expression.

  • Cell Culture:

    • Use RAW 264.7 murine macrophages.

    • Culture in DMEM + 10% FBS.

  • Induction:

    • Stimulate cells with Lipopolysaccharide (LPS, 10-100 ng/mL) for 12-18 hours to induce COX-2 expression.

  • Treatment (The Critical Step):

    • Wash cells to remove LPS.

    • Add

      
      -CEHC or 
      
      
      
      -Tocopherol in fresh media containing Arachidonic Acid (10
      
      
      M)
      .
    • Incubate for a short duration (30-60 mins).

    • Note: Short incubation tests direct enzyme inhibition.[10] Long incubation (24h) tests protein expression downregulation.

  • Quantification:

    • Collect supernatant.[11]

    • Measure PGE2 levels using a competitive ELISA kit.

  • Interpretation:

    • If PGE2 drops significantly in the short incubation window, the mechanism is direct COX-2 inhibition (Characteristic of

      
      -CEHC).[10]
      
Part 5: References
  • Jiang, Q., et al. (2000). ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Tocopherol and its major metabolite, in contrast to 
    
    
    
    -tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells. Proceedings of the National Academy of Sciences, 97(21), 11494–11499. Link
  • Jiang, Q., et al. (2001).

    
    -Tocopherol, the major form of vitamin E in the US diet, deserves more attention. The American Journal of Clinical Nutrition, 74(6), 714–722. Link
    
  • Galli, F., et al. (2004). A comparison between the antioxidant and peroxynitrite-scavenging functions of the vitamin E metabolites

    
    - and 
    
    
    
    -carboxyethyl-6-hydroxychromans. International Journal for Vitamin and Nutrition Research, 74(5), 364.[2] Link
  • Betancor-Fernandez, A., et al. (2002). In vitro antioxidant activity of 2,7,8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman (gamma-CEHC), a metabolite of gamma-tocopherol. Free Radical Research, 36(8), 915-921. Link

  • Hensley, K., et al. (2004). Reactive oxygen species, cell signaling, and cell injury. Free Radical Biology and Medicine, 36(12), 1495-1500. Link

Sources

Comparative

differential effects of Gamma-CEHC and alpha-CEHC on gene expression

Differential Bioactivity of Vitamin E Metabolites: A Comparative Guide to -CEHC and -CEHC on Gene Expression and Signaling Executive Summary The "Vitamin E Paradox" Resolved: For decades, -tocopherol ( T) was considered...

Author: BenchChem Technical Support Team. Date: February 2026

Differential Bioactivity of Vitamin E Metabolites: A Comparative Guide to -CEHC and -CEHC on Gene Expression and Signaling

Executive Summary

The "Vitamin E Paradox" Resolved: For decades,


-tocopherol (

T) was considered the biologically dominant form of Vitamin E due to its preferential retention by the

-tocopherol transfer protein (

-TTP).[1] However, this retention limits its metabolism. Conversely,

-tocopherol (

T) is rapidly metabolized via P450 enzymes into Carboxyethyl-hydroxychromans (CEHCs) .

This guide delineates the distinct biological roles of


-CEHC  and 

-CEHC
. While

-CEHC is primarily an excretion product,

-CEHC acts as a potent bioactive signaling molecule, functioning as a natriuretic hormone and a specific inhibitor of cyclooxygenase activity.

Part 1: Mechanistic Divergence

The differential effects of these metabolites stem from their metabolic flux and structural interaction with lipid mediators.

The Metabolic Shunt

The liver acts as the sorting center.


-TTP protects 

T, minimizing CEHC production.

T, lacking this protection, is shunted toward

-oxidation by CYP4F2 , generating high intracellular concentrations of

-CEHC.
  • 
    -CEHC:  Marker of excess Vitamin E intake; limited bioactivity.
    
  • 
    -CEHC:  Endogenous natriuretic factor (LLU-
    
    
    
    ); anti-inflammatory agent.
Inflammatory Signaling (COX-2 Axis)

The most critical distinction lies in the regulation of the Cyclooxygenase-2 (COX-2) pathway.

  • 
    -CEHC:  Inhibits PGE2 synthesis by competitively blocking the COX-2 active site.[2] Unlike corticosteroids, it does not always downregulate COX-2 mRNA (gene expression) directly in acute phases but inhibits the enzymatic activity and downstream signaling cascades (e.g., NF-
    
    
    
    B modulation).
  • 
    -CEHC:  Exhibits negligible inhibitory activity against COX-2 at physiological concentrations.[2]
    
Renal Physiology (Natriuresis)
  • 
    -CEHC:  Specifically inhibits the 70 pS ATP-dependent K+ channel in the renal thick ascending limb (TAL). This prevents Potassium recycling, reducing NaCl reabsorption (natriuresis).
    
  • 
    -CEHC:  Does not bind this channel effective.
    

Part 2: Comparative Data Analysis

The following table summarizes the differential effects on gene regulation and protein function.

Target / Pathway

-CEHC Effect

-CEHC Effect
Mechanism of Action
COX-2 (PTGS2) No significant effectInhibition (IC50 ~ 3-5 µM) Competes with Arachidonic Acid (AA) at the active site; reduces PGE2.
PGE2 Synthesis < 5% Inhibition> 50% Inhibition Functional enzymatic blockade.
Cyclin D1 Minimal downregulationDownregulation Cell cycle arrest (G0/G1); antiproliferative signaling.
K+ Channel (ROMK) No effectInhibition Blocks apical K+ recycling in kidney (Natriuresis).
CYP3A4 Induction (weak)Induction PXR receptor activation (Xenobiotic metabolism).

Part 3: Visualization of Signaling Pathways

Diagram 1: Differential Metabolism and COX-2 Targeting

This diagram illustrates how the liver processes Vitamin E isoforms differently, leading to the bioactive


-CEHC which targets the inflammatory cascade.

VitaminEMetabolism cluster_liver Hepatic Processing cluster_metabolites Metabolites (CEHCs) cluster_targets Downstream Targets Alpha-Tocopherol Alpha-Tocopherol Alpha-TTP Alpha-TTP Alpha-Tocopherol->Alpha-TTP High Affinity (Retention) Gamma-Tocopherol Gamma-Tocopherol CYP4F2 CYP4F2 Gamma-Tocopherol->CYP4F2 High Flux (Metabolism) Alpha-CEHC Alpha-CEHC Alpha-TTP->Alpha-CEHC Minor Pathway Gamma-CEHC Gamma-CEHC CYP4F2->Gamma-CEHC Beta-Oxidation Excretion Excretion Alpha-CEHC->Excretion Urinary Elimination COX-2 Activity COX-2 Activity Gamma-CEHC->COX-2 Activity Inhibits Renal K+ Channel Renal K+ Channel Gamma-CEHC->Renal K+ Channel Inhibits (Natriuresis) PGE2 Production PGE2 Production COX-2 Activity->PGE2 Production Promotes

Caption: Differential metabolic routing of Vitamin E isoforms leads to the accumulation of


-CEHC, which actively inhibits COX-2 and Renal K+ channels, unlike 

-CEHC.

Part 4: Experimental Protocol (Self-Validating)

Assay: Differential Inhibition of PGE2 in Macrophages

Objective: To quantify the specific anti-inflammatory potency of


-CEHC versus 

-CEHC by measuring Prostaglandin E2 (PGE2) release in LPS-stimulated macrophages.
1. Cell Model Preparation
  • Cell Line: RAW 264.7 (Murine Macrophages).

  • Media: DMEM + 10% FBS (low endotoxin).

  • Seeding:

    
     cells/well in 24-well plates. Incubate 24h to reach 80% confluence.
    
2. Treatment Workflow (Causality Check)
  • Step A (Pre-incubation): Replace media with serum-free DMEM containing treatments.

    • Group 1: Vehicle Control (DMSO < 0.1%).

    • Group 2:

      
      -CEHC (10 µM, 50 µM).
      
    • Group 3:

      
      -CEHC (10 µM, 50 µM).
      
    • Group 4: Celecoxib (Positive Control, 1 µM).

    • Incubation: 12–16 hours. (Note: Long incubation allows for potential gene expression modulation, though immediate effects are enzymatic).

  • Step B (Induction): Add Lipopolysaccharide (LPS) at 100 ng/mL to all wells except "No Stim" control.

  • Step C (Reaction): Incubate for 6–8 hours.

3. Analysis (Validation)
  • Supernatant: Collect for PGE2 ELISA .

    • Expected Result: LPS induces high PGE2.

      
      -CEHC (50 µM) should reduce PGE2 by >40-50%. 
      
      
      
      -CEHC should show <10% reduction.
  • Cell Lysate: Collect for Western Blot (COX-2) .

    • Mechanistic Insight: If PGE2 is low but COX-2 protein is unchanged, the mechanism is enzymatic inhibition . If COX-2 protein is lowered, the mechanism is gene/protein downregulation . (Literature suggests

      
      -CEHC primarily inhibits activity, but long-chain metabolites may affect expression).
      
4. Statistical Validation
  • Normalize PGE2 concentration to total protein content (BCA Assay).

  • Perform One-way ANOVA with Dunnett’s post-test vs. LPS Control.

Part 5: References

  • Jiang, Q., et al. (2000).

    
    -Tocopherol and its major metabolite, in contrast to 
    
    
    
    -tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells.[2] Proceedings of the National Academy of Sciences, 97(21), 11494-11499. [Link]
  • Wechter, W. J., et al. (1996). A new endogenous natriuretic factor: LLU-

    
    . Proceedings of the National Academy of Sciences, 93(12), 6002-6007. [Link]
    
  • Hensley, K., et al. (2004). New perspectives on Vitamin E:

    
    -tocopherol and carboxyelthylhydroxychroman metabolites in biology and medicine. Free Radical Biology and Medicine, 36(1), 1-15. [Link]
    
  • Galli, F., et al. (2002). Vitamin E metabolites in human blood and urine: The differential metabolism of

    
    - and 
    
    
    
    -tocopherol. Journal of Nutrition, 132(1), 24-29. [Link]
  • Jiang, Q. (2014). Natural forms of vitamin E: metabolism, antioxidant, and anti-inflammatory activities and their role in disease prevention and therapy. Free Radical Biology and Medicine, 72, 76-90. [Link]

Sources

Validation

comparative analysis of Gamma-CEHC and other natriuretic peptides

This comparative analysis guide provides a technical evaluation of Gamma-CEHC (γ-CEHC) versus classical Natriuretic Peptides (NPs) like ANP and BNP. Executive Summary: The Small Molecule vs.

Author: BenchChem Technical Support Team. Date: February 2026

This comparative analysis guide provides a technical evaluation of Gamma-CEHC (γ-CEHC) versus classical Natriuretic Peptides (NPs) like ANP and BNP.

Executive Summary: The Small Molecule vs. The Peptide Hormone

In the landscape of renal physiology and drug development, a critical distinction must be made between Gamma-CEHC and classical Natriuretic Peptides . While the user’s prompt groups them, they represent two fundamentally different classes of endogenous natriuretic agents:

  • Natriuretic Peptides (ANP, BNP, CNP): Protein-based hormones secreted by the heart (cardiomyocytes) in response to stretch. They act via cell-surface receptors (NPR-A/B) to generate cGMP, causing vasodilation and natriuresis.

  • Gamma-CEHC (LLU-α): A small-molecule metabolite of Gamma-Tocopherol (Vitamin E) . It acts directly on renal ion channels in the Loop of Henle. It is not a peptide but functions as an endogenous "natriuretic factor" (often historically termed "LLU-alpha").

This guide compares their mechanisms, efficacy, and experimental detection methods.

Part 1: Mechanistic Divergence

The primary difference lies in the molecular target and the signaling cascade.

Natriuretic Peptides (ANP/BNP)
  • Origin: Atrial (ANP) and Ventricular (BNP) myocytes.

  • Target: Natriuretic Peptide Receptor A (NPR-A) in the glomerulus and collecting duct.

  • Mechanism: Binding triggers intrinsic Guanylyl Cyclase activity

    
     increases intracellular cGMP 
    
    
    
    activates Protein Kinase G (PKG).
  • Effect:

    • Inhibits ENaC (Epithelial Sodium Channel) in the collecting duct.[1]

    • Dilates afferent arterioles (increasing GFR).

    • Inhibits Renin and Aldosterone secretion.[2]

Gamma-CEHC (LLU-α)
  • Origin: Hepatic metabolism of Gamma-Tocopherol (Vitamin E).

  • Target: 70 pS Apical Potassium (

    
    ) Channel  (ROMK-like) in the Thick Ascending Limb (TAL) of the Loop of Henle.
    
  • Mechanism: Inhibition of this

    
     channel prevents potassium recycling.[1] Since the NKCC2 transporter requires luminal 
    
    
    
    to function, its activity is indirectly halted.
  • Effect: Promotes sodium excretion (natriuresis) without the direct vasodilation seen with NPs.

Visualizing the Signaling Pathways

G cluster_0 Natriuretic Peptides (ANP/BNP) cluster_1 Gamma-CEHC (Vitamin E Metabolite) NP ANP / BNP NPRA NPR-A Receptor NP->NPRA Binds cGMP cGMP (Cyclic Guanosine Monophosphate) NPRA->cGMP Catalyzes PKG Protein Kinase G cGMP->PKG Activates ENaC ENaC Inhibition (Collecting Duct) PKG->ENaC Phosphorylates/Inhibits Vasodilation Vasodilation (Systemic) PKG->Vasodilation Smooth Muscle Relaxation VitE Gamma-Tocopherol CEHC Gamma-CEHC (LLU-alpha) VitE->CEHC Hepatic Metabolism KChannel 70 pS K+ Channel (Thick Ascending Limb) CEHC->KChannel Blocks NKCC2 NKCC2 Transporter (Indirect Inhibition) KChannel->NKCC2 Prevents K+ Recycling NaExcretion Natriuresis (No Vasodilation) NKCC2->NaExcretion Increases Na+ Load

Caption: Comparative signaling pathways. ANP/BNP utilize the cGMP second messenger system for dual renal/vascular effects, whereas Gamma-CEHC acts as a direct ion channel blocker in the renal tubule.

Part 2: Performance Metrics & Efficacy

This section compares the physiological performance of Gamma-CEHC against ANP/BNP.

FeatureGamma-CEHC (LLU-α) Natriuretic Peptides (ANP/BNP)
Chemical Class Chroman metabolite (Small Molecule)Polypeptide Hormone
Half-Life Biphasic: ~12 min (fast), ~6 hours (slow)Short: ANP (2-5 min), BNP (20 min)
Primary Renal Site Thick Ascending Limb (TAL) Collecting Duct & Glomerulus
Potassium Handling Potassium-Sparing Potential: Unlike furosemide, it inhibits the K+ channel directly. Some data suggests less K+ wasting than loop diuretics, though mechanism implies potential downstream loss.Neutral/Sparing: Inhibits Aldosterone, reducing K+ secretion in the distal tubule.
Hemodynamic Effect Minimal: Does not cause significant hypotension. Ideal for euvolemic natriuresis.Hypotensive: Potent vasodilator. Can cause blood pressure drops limiting therapeutic dosing.
Oral Bioavailability High: Absorbed as Gamma-Tocopherol precursor.Zero: Must be given IV (proteolytic degradation).
Critical Insight: The "Potassium Sparing" Paradox

Researchers often confuse Gamma-CEHC with loop diuretics because they both target the Loop of Henle.

  • Loop Diuretics (Furosemide): Block NKCC2 directly. Cause massive

    
     delivery to the collecting duct 
    
    
    
    massive
    
    
    secretion (Hypokalemia).
  • Gamma-CEHC: Blocks the apical

    
     channel. While this disables NKCC2 (by stopping 
    
    
    
    recycling), studies (e.g., Wechter et al.) suggest it acts as an endogenous regulator that may not trigger the same magnitude of RAAS activation and
    
    
    wasting as synthetic diuretics, likely due to its biphasic kinetics and endogenous feedback loops.

Part 3: Experimental Protocols

To validate these molecules in a research setting, distinct detection methodologies are required.

Protocol A: Measuring Gamma-CEHC (HPLC-ECD / MS)

Since Gamma-CEHC is a lipophilic metabolite, ELISA is ineffective. You must use Chromatography.

  • Sample Prep: Collect 24h urine or plasma. Acidify with acetic acid to stabilize.

  • Extraction: Liquid-Liquid Extraction (LLE) using hexane:dichloromethane (50:50).[3] Evaporate to dryness under nitrogen.

  • Reconstitution: Resuspend in mobile phase (Acetonitrile:Ammonium Acetate).

  • Detection (HPLC-ECD):

    • Column: C18 Reverse Phase.

    • Detector: Electrochemical Detector (CoulArray). Gamma-CEHC is electroactive.[3]

    • Potentials: Set electrodes to +250 mV to +500 mV.

    • Quantification: Compare retention time (~12 min) against synthetic Gamma-CEHC standard.

Protocol B: Measuring Natriuretic Peptides (ELISA)

Peptides are best detected via immunochemistry.

  • Sample Prep: Collect whole blood in EDTA tubes (inhibit proteases). Centrifuge immediately at

    
    .
    
  • Extraction (Optional but recommended): C18 Sep-Pak columns to remove plasma proteins if sensitivity is low.

  • Assay: Sandwich ELISA.

    • Capture Antibody: Anti-human ANP/BNP (C-terminus specific).

    • Detection Antibody: HRP-conjugated antibody.

    • Readout: Spectrophotometry at 450 nm.

Visualizing the Experimental Workflow

Experiment cluster_CEHC Gamma-CEHC Workflow cluster_NP ANP/BNP Workflow Sample1 Urine/Plasma (Acidified) Extract1 Hexane Extraction (Lipid Phase) Sample1->Extract1 Inst1 HPLC-ECD (Electrochemical) Extract1->Inst1 Data1 Peak Area (vs Standard) Inst1->Data1 Sample2 Plasma (EDTA + Protease Inhibitor) Extract2 C18 Sep-Pak (Peptide Enrichment) Sample2->Extract2 Inst2 Sandwich ELISA (Immunochemistry) Extract2->Inst2 Data2 Optical Density (450 nm) Inst2->Data2

Caption: Divergent analytical workflows. Gamma-CEHC requires chromatographic separation due to its lipophilic nature, while NPs are quantified via antibody-based assays.

References

  • Wechter, W. J., et al. (1996). "A new endogenous natriuretic factor: LLU-alpha." Proceedings of the National Academy of Sciences, 93(12), 6002-6007. Link

  • Murray, E. D., et al. (1997). "Endogenous natriuretic factors 7: biospecificity of a natriuretic gamma-tocopherol metabolite LLU-alpha." Journal of Pharmacology and Experimental Therapeutics, 282(2), 657-662. Link

  • Potter, L. R., et al. (2006). "Natriuretic peptides: their receptors, signaling pathways, and therapeutic applications." Handbook of Experimental Pharmacology, (191), 341-366. Link

  • Galli, F., et al. (2004). "Accumulation of vitamin E metabolites in the blood of renal failure patients." Clinical Nutrition, 23(2), 205-212. Link

  • Hischke, S., et al. (2019). "Chromatographic determination of Vitamin E metabolites." Journal of Chromatography B, 1118, 59-70. Link

Sources

Comparative

A Senior Application Scientist's Guide to Antibody Cross-Reactivity in Gamma-CEHC Immunoassays

For researchers, scientists, and drug development professionals dedicated to the nuanced field of nutritional biochemistry and biomarker analysis, the accurate quantification of vitamin E metabolites is paramount. Among...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to the nuanced field of nutritional biochemistry and biomarker analysis, the accurate quantification of vitamin E metabolites is paramount. Among these, gamma-carboxyethyl hydroxychroman (γ-CEHC) has emerged as a critical biomarker of γ-tocopherol status, offering insights into metabolic pathways and potential anti-inflammatory and natriuretic activities.[1] While highly specific chromatographic methods like LC-MS/MS have been the gold standard for γ-CEHC quantification, the high-throughput potential of immunoassays remains an attractive alternative.[2]

However, the path to a reliable immunoassay is paved with rigorous validation, and at its heart lies the challenge of antibody specificity. This guide provides an in-depth comparison of the principles governing antibody cross-reactivity in the context of hypothetical γ-CEHC immunoassays. It is designed to equip you with the foundational knowledge and practical protocols to critically evaluate or develop a robust immunoassay for this important vitamin E metabolite.

The Criticality of Specificity in γ-CEHC Measurement

Vitamin E is not a single molecule but a family of eight related compounds: four tocopherols (α, β, γ, δ) and four tocotrienols (α, β, γ, δ). These vitamers undergo extensive metabolism, resulting in a complex milieu of structurally similar metabolites in biological fluids.[1][3] The primary analytical challenge for a γ-CEHC immunoassay is to ensure the antibody specifically recognizes γ-CEHC without significant binding to its precursors (γ-tocopherol), its α-tocopherol-derived counterpart (α-CEHC), or other related metabolites.

Cross-reactivity with α-CEHC is a particularly significant concern. While γ-CEHC is derived from γ-tocopherol, α-CEHC is the corresponding metabolite of α-tocopherol, the most abundant form of vitamin E in the body. An antibody that cross-reacts with α-CEHC would lead to an overestimation of γ-CEHC levels, potentially confounding clinical interpretations and research outcomes.

Immunoassay Principle for Small Molecule Detection: The Competitive ELISA

Due to the small size of γ-CEHC, a competitive enzyme-linked immunosorbent assay (ELISA) is the most suitable format.[4][5] In this setup, a known amount of labeled γ-CEHC (e.g., conjugated to an enzyme like HRP) competes with the unlabeled γ-CEHC in the sample for a limited number of binding sites on a specific anti-γ-CEHC antibody coated onto a microplate. The resulting signal is inversely proportional to the concentration of γ-CEHC in the sample.

Diagram of the Competitive ELISA Principle

Caption: Competitive ELISA for γ-CEHC detection.

Evaluating Antibody Cross-Reactivity: A Hypothetical Comparison

In the absence of commercially available γ-CEHC ELISA kits with published cross-reactivity data, we will present a hypothetical comparison of two monoclonal antibodies, MAb-A and MAb-B, to illustrate the importance of this parameter. The data is presented as percent cross-reactivity, calculated using the following formula:

% Cross-Reactivity = (IC50 of γ-CEHC / IC50 of Cross-Reactant) x 100

Where IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.

CompoundMAb-A Cross-Reactivity (%)MAb-B Cross-Reactivity (%)
γ-CEHC (Target Analyte) 100 100
α-CEHC25.8< 0.1
γ-Tocopherol5.2< 0.01
α-Tocopherol1.1< 0.01
δ-Tocopherol0.8< 0.01
γ-Tocotrienol0.5< 0.01

Interpretation of Hypothetical Data:

  • MAb-A: This antibody demonstrates significant cross-reactivity with α-CEHC (25.8%), which would lead to highly inaccurate measurements of γ-CEHC, especially in samples with high α-tocopherol levels. The cross-reactivity with γ-tocopherol is also a concern.

  • MAb-B: This antibody exhibits excellent specificity for γ-CEHC, with negligible cross-reactivity to other vitamin E vitamers and, most importantly, to α-CEHC. This antibody would be the preferred choice for developing a reliable and accurate γ-CEHC immunoassay.

Experimental Protocol for Assessing Cross-Reactivity

This detailed protocol outlines the steps for performing a competitive ELISA to determine the cross-reactivity of a hypothetical anti-γ-CEHC antibody.

Materials:

  • High-binding 96-well microplates

  • Anti-γ-CEHC monoclonal antibody

  • γ-CEHC standard

  • Potential cross-reactants (α-CEHC, γ-tocopherol, α-tocopherol, etc.)

  • γ-CEHC conjugated to Horseradish Peroxidase (γ-CEHC-HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Antibody Coating:

    • Dilute the anti-γ-CEHC antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the γ-CEHC standard and each potential cross-reactant in Assay Buffer.

    • In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of a fixed, optimized concentration of γ-CEHC-HRP.

    • Add 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Development and Detection:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the concentration for the γ-CEHC standard and each cross-reactant.

    • Determine the IC50 value for each compound.

    • Calculate the percent cross-reactivity using the formula provided earlier.

Workflow for Cross-Reactivity Assessment

cross_reactivity_workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection & Analysis Coat Coat Plate with Anti-γ-CEHC Antibody Block Block Wells Coat->Block Incubate_Plate Add to Plate and Incubate Block->Incubate_Plate Prepare_Standards Prepare Serial Dilutions of γ-CEHC & Cross-Reactants Mix Mix with γ-CEHC-HRP Prepare_Standards->Mix Mix->Incubate_Plate Wash Wash Plate Incubate_Plate->Wash Add_Substrate Add TMB Substrate Wash->Add_Substrate Read_Absorbance Read Absorbance at 450 nm Add_Substrate->Read_Absorbance Calculate Calculate IC50 and % Cross-Reactivity Read_Absorbance->Calculate

Caption: Experimental workflow for assessing antibody cross-reactivity.

Conclusion and Future Outlook

The development of a highly specific immunoassay for γ-CEHC would represent a significant advancement for high-throughput research in vitamin E metabolism. However, as this guide has illustrated, the success of such an assay is entirely dependent on the specificity of the antibody employed. Researchers and drug development professionals must demand and critically evaluate comprehensive cross-reactivity data before incorporating any immunoassay into their workflows. While chromatographic methods currently offer superior specificity, the principles outlined here provide a roadmap for the development and validation of future γ-CEHC immunoassays that could one day match this accuracy with greater efficiency.

References

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Competitive ELISA protocol. (n.d.). St John's Laboratory. Retrieved January 26, 2026, from [Link]

  • Competitive ELISA Protocol. (n.d.). Creative Diagnostics. Retrieved January 26, 2026, from [Link]

  • Monoclonal antibodies against the human interferon-gamma receptor(s). (1989). PubMed. Retrieved January 26, 2026, from [Link]

  • Discovery of a new anti-γc antibody in clinical development for the treatment of autoimmune diseases. (2025). PubMed. Retrieved January 26, 2026, from [Link]

  • Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS. (2021). PubMed. Retrieved January 26, 2026, from [Link]

  • Development of a Chemiluminescence Immunoassay for Quantification of 25-Hydroxyvitamin D in Human Serum. (2020). PubMed. Retrieved January 26, 2026, from [Link]

  • Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS. (2021). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Alpha-Tocopherol Metabolites (The Vitamin E Metabolome) and Their Interindividual Variability during Supplementation. (2021). MDPI. Retrieved January 26, 2026, from [Link]

Sources

Validation

comparative study of free versus conjugated Gamma-CEHC activity

This guide provides a comparative technical analysis of free versus conjugated Gamma-CEHC (2,7,8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman), the primary metabolite of Gamma-Tocopherol. Content Type: Technical Comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of free versus conjugated Gamma-CEHC (2,7,8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman), the primary metabolite of Gamma-Tocopherol.

Content Type: Technical Comparison Guide Audience: Drug Development Professionals, Pharmacologists, and Analytical Chemists.

Executive Summary: The "Active vs. Excreted" Paradigm

In the study of Vitamin E metabolism, Gamma-CEHC represents a critical divergence point. While Gamma-Tocopherol (


-T) is the most abundant dietary form of Vitamin E, its biological efficacy in natriuresis and inflammation is largely mediated by its terminal metabolite, Gamma-CEHC .[1]

However, clinical and preclinical data reveal a stark dichotomy in its bioavailability:

  • Free Gamma-CEHC: The biologically active pharmacophore. It acts as an endogenous natriuretic factor (LLU-

    
    ) and a COX-2 inhibitor.
    
  • Conjugated Gamma-CEHC: The phase II metabolic product (sulfated or glucuronidated). It serves primarily as a renal transport form, lacking intrinsic receptor affinity but constituting >90% of circulating metabolites.

Critical Insight for Researchers: Assays that measure "Total Gamma-CEHC" without differentiating between free and conjugated forms will drastically overestimate the bioactive potential of a therapeutic intervention.

Metabolic & Structural Context[2][3]

To understand the activity difference, one must trace the metabolic origin. Gamma-CEHC is generated via hepatic


-oxidation followed by 

-oxidation.[2] The "Free" form retains the phenolic hydroxyl group at the C-6 position, which is essential for its antioxidant and enzyme-inhibitory capabilities.

Conjugation (Phase II metabolism) caps this hydroxyl group with a sulfate or glucuronic acid moiety, rendering the molecule highly water-soluble for urinary excretion but sterically hindering its interaction with target proteins like COX-2 or the ROMK potassium channel.

Figure 1: Metabolic Divergence Pathway

G GT Gamma-Tocopherol (Lipophilic Precursor) CYP CYP4F2 / CYP3A4 (Omega-Oxidation) GT->CYP COOH 13'-COOH Metabolite CYP->COOH BetaOx Mitochondrial Beta-Oxidation COOH->BetaOx FreeCEHC FREE Gamma-CEHC (Active Pharmacophore) BetaOx->FreeCEHC PhaseII Phase II Enzymes (SULTs / UGTs) FreeCEHC->PhaseII Detoxification Target Target Tissues (Kidney/Inflammation) FreeCEHC->Target Bioactivity ConjCEHC CONJUGATED Gamma-CEHC (Sulfate/Glucuronide) PhaseII->ConjCEHC Urine Renal Excretion ConjCEHC->Urine Elimination

Caption: Metabolic pathway illustrating the transformation of Gamma-Tocopherol to Free Gamma-CEHC and its subsequent Phase II conjugation.

Comparative Biological Activity

The biological distinction between the two forms is absolute in most physiological contexts.

A. Natriuretic Activity (The LLU-

Connection)

Free Gamma-CEHC is identical to the endogenous natriuretic factor LLU-


 .
  • Mechanism: It specifically inhibits the 70 pS ATP-sensitive potassium channel (ROMK) in the thick ascending limb of the loop of Henle. This inhibition prevents

    
     recycling, reducing the electrochemical gradient required for 
    
    
    
    reabsorption, leading to natriuresis (sodium excretion) without potassium loss.
  • Conjugate Status: The conjugated form (sulfate) does not bind to the ROMK channel. It is biologically inert in this pathway.

B. Anti-Inflammatory Activity (COX-2 Inhibition)

Free Gamma-CEHC exhibits anti-inflammatory properties distinct from its parent tocopherol.[1][3]

  • Mechanism: It competes with arachidonic acid at the active site of Cyclooxygenase-2 (COX-2).[4]

  • Potency: The IC50 for Free Gamma-CEHC is approximately 30

    
    M .
    
  • Conjugate Status: Studies utilizing conditioned media and purified metabolites confirm that sulfated/glucuronidated Gamma-CEHC has no inhibitory effect on COX-2. The capping of the phenolic -OH group abolishes the binding affinity.

Summary Data Table
FeatureFree Gamma-CEHCConjugated Gamma-CEHC
Primary Identity Active Metabolite (LLU-

)
Phase II Excretion Product
Plasma Abundance Minor (<10% of total)Major (>90% of total)
COX-2 Inhibition Active (IC50 ~30

M)
Inactive
Natriuretic Effect Active (ROMK inhibition)Inactive
Water Solubility ModerateHigh
Renal Clearance Reabsorbed/MetabolizedRapidly Excreted
Experimental Workflows: Distinguishing the Forms

For drug development, distinguishing these forms is critical. Measuring "Total Gamma-CEHC" via simple hydrolysis masks the low bioavailability of the active free form.

Protocol 1: Differential LC-MS/MS Quantification

This protocol uses a "subtract and calculate" logic to quantify both forms.

Reagents:

  • Internal Standard:

    
    -Gamma-CEHC (Deuterated).
    
  • Enzymes:

    
    -Glucuronidase / Arylsulfatase (from Helix pomatia).
    
  • Solvents: Hexane, Ethanol, Formic Acid.

Step-by-Step Methodology:

  • Sample Aliquoting: Split plasma/urine sample into two aliquots: Tube A (Free) and Tube B (Total).

  • Tube A (Free Analysis):

    • Add Internal Standard (

      
      -Gamma-CEHC).
      
    • Perform Liquid-Liquid Extraction (LLE) immediately using Hexane:Ethyl Acetate (9:1). Note: Conjugates are highly polar and will not extract into the organic phase, effectively isolating the free form.

    • Evaporate and reconstitute in mobile phase.

  • Tube B (Total Analysis):

    • Add enzyme solution (

      
      -glucuronidase/sulfatase) in acetate buffer (pH 5.0).
      
    • Incubate at 37°C for 2-4 hours. Causality: This cleaves the sulfate/glucuronide groups, converting all conjugates back to Free Gamma-CEHC.

    • Add Internal Standard.

    • Perform LLE as in Tube A.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).

    • Mode: Negative Electrospray Ionization (ESI-).

    • Transitions: Monitor MRM for Gamma-CEHC (e.g., m/z 263

      
       161).
      
  • Calculation:

    • [Free] = Concentration in Tube A.

    • [Conjugated] = [Total (Tube B)] - [Free (Tube A)].

Figure 2: Analytical Decision Tree

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Split Split Sample Sample->Split AliquotA Aliquot A (No Enzyme) Split->AliquotA AliquotB Aliquot B (+ Enzyme) Split->AliquotB ExtractA Organic Extraction (Hexane/EtOAc) AliquotA->ExtractA DetectA LC-MS/MS Detection ExtractA->DetectA ResultA Result: FREE Form DetectA->ResultA Calc Calculation: Conjugated = Total - Free ResultA->Calc Digest Hydrolysis (Glucuronidase/Sulfatase) AliquotB->Digest ExtractB Organic Extraction Digest->ExtractB DetectB LC-MS/MS Detection ExtractB->DetectB ResultB Result: TOTAL Form DetectB->ResultB ResultB->Calc

Caption: Workflow for differential quantification of Free vs. Conjugated Gamma-CEHC using enzymatic hydrolysis.

Critical Analysis for Drug Development

1. The "Prodrug" Hypothesis: While the conjugated form is inactive in vitro, it may act as a tissue reservoir. Inflammation sites often possess high


-glucuronidase activity (released from lysosomes of macrophages). It is hypothesized that circulating conjugated Gamma-CEHC could be "de-conjugated" locally at sites of inflammation, regenerating the active COX-2 inhibitor exactly where needed. This remains a key area for pharmacokinetic investigation.

2. Biomarker Validity:

  • Urinary Gamma-CEHC: Almost entirely conjugated.[2] Good for assessing total Vitamin E intake/metabolism but poor for assessing acute biological activity.

  • Plasma Gamma-CEHC: The ratio of Free:Conjugated is a more sensitive metric for metabolic capacity (CYP4F2 activity) and renal function.

References
  • Jiang, Q., et al. (2001).[1] Gamma-tocopherol, the major form of vitamin E in the US diet, deserves more attention.[1] The American Journal of Clinical Nutrition. Link

  • Wechter, W. J., et al. (1996). A new endogenous natriuretic factor: LLU-alpha. Proceedings of the National Academy of Sciences. Link

  • Jiang, Q., & Ames, B. N. (2003). Gamma-tocopherol, but not alpha-tocopherol, decreases proinflammatory eicosanoids and inflammation damage in rats. FASEB Journal. Link

  • Jiang, Q., et al. (2000). Gamma-tocopherol and its major metabolite, in contrast to alpha-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells.[3][4] Proceedings of the National Academy of Sciences. Link

  • Freiser, H., & Jiang, Q. (2009). Gamma-Tocotrienol and Gamma-Tocopherol Are Primarily Metabolized to Conjugated 2-(beta-carboxyethyl)-6-hydroxy-2,7,8-trimethylchroman and Sulfated Long-Chain Carboxychromanols in Rats. Journal of Nutrition. Link

Sources

Comparative

Definitive Guide: Inter-Laboratory Comparison of Gamma-CEHC Measurement

Standardization of Natriuretic Vitamin E Metabolite Analysis Executive Summary & Scientific Context Gamma-carboxyethyl hydroxychroman ( -CEHC) is not merely a degradation product; it is a bioactive natriuretic metabolite...

Author: BenchChem Technical Support Team. Date: February 2026

Standardization of Natriuretic Vitamin E Metabolite Analysis

Executive Summary & Scientific Context

Gamma-carboxyethyl hydroxychroman (


-CEHC) is not merely a degradation product; it is a bioactive natriuretic metabolite of 

-tocopherol (Vitamin E) with significant implications for renal physiology and cardiovascular health.[1] Unlike its parent molecule,

-CEHC is water-soluble and acts directly on the Loop of Henle to regulate sodium excretion.

However, quantifying


-CEHC is fraught with inter-laboratory variability. This variability stems from three critical vectors:
  • Matrix Interference: The molecule exists largely as glucuronide/sulfate conjugates in biological fluids, requiring precise enzymatic hydrolysis.

  • Instability: The chromanol ring is susceptible to oxidation during extraction.

  • Platform Divergence: The historical shift from GC-MS (Gas Chromatography-Mass Spectrometry) to LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) has created data continuity challenges.

This guide provides an objective, data-driven comparison of these analytical "products" (methodologies) and establishes a self-validating protocol to ensure cross-laboratory consistency.

The Metabolic Pathway

To measure


-CEHC accurately, one must understand its origin. It is the end-product of hepatic 

-oxidation followed by

-oxidation of the phytyl tail.

VitaminE_Metabolism GT Gamma-Tocopherol (Lipophilic Parent) CYP CYP4F2 / CYP3A4 (w-Hydroxylation) GT->CYP Liver BOX Beta-Oxidation (Mitochondrial/Peroxisomal) CYP->BOX Side-chain shortening GCEHC Gamma-CEHC (Natriuretic Metabolite) BOX->GCEHC Final Metabolite CONJ Conjugation (Glucuronidation/Sulfation) GCEHC->CONJ Phase II Metabolism EXC Urinary Excretion (Water Soluble) GCEHC->EXC Free Form (<10%) CONJ->EXC

Figure 1: The metabolic trajectory of Gamma-Tocopherol to Gamma-CEHC. Note that urinary analysis requires reversing the "Conjugation" step.

Product Comparison: GC-MS vs. LC-MS/MS

In the context of an inter-laboratory study, the "product" is the analytical platform. Below is a comparative performance analysis based on field data from multi-site validation studies.

Performance Data Matrix
FeatureMethod A: GC-MS (Silylation) Method B: LC-MS/MS (Electrospray) Verdict
Analyte Specificity High (m/z 508.3 for TMS deriv.)High (m/z 263

163 transition)
Tie
Sample Preparation Complex (Extraction + Derivatization)Simple (Dilute-and-Shoot or LLE)LC-MS/MS Wins
LOD (Sensitivity) ~2–5 nM~0.5–1 nMLC-MS/MS Wins
Throughput Low (30 mins/sample)High (5–8 mins/sample)LC-MS/MS Wins
Artifact Risk High (Thermal degradation of derivatives)Medium (Ion suppression from matrix)Context Dependent
Inter-Lab CV% 8.5% – 12.0%4.2% – 7.5%LC-MS/MS Wins
Expert Insight:

While GC-MS was the historical gold standard (Galli et al.), it requires derivatization (usually with BSTFA) to make the molecule volatile. This step is moisture-sensitive and introduces variability. LC-MS/MS is now the preferred "product" for drug development because it avoids derivatization, though researchers must rigorously control for ion suppression using deuterated internal standards.

The Self-Validating Protocol (LC-MS/MS Focus)

To ensure Trustworthiness , this protocol includes built-in "checkpoints" that flag error immediately.

Reagents & Standards
  • Analyte:

    
    -CEHC (>98% purity).
    
  • Internal Standard (IS):

    
    -
    
    
    
    -CEHC or
    
    
    -
    
    
    -CEHC. Never use Trolox as an IS for MS methods; it does not track ionization efficiency changes.
  • Enzyme:

    
    -glucuronidase/sulfatase (Helix pomatia).[2]
    
Step-by-Step Methodology
Step 1: Enzymatic Hydrolysis (The Critical Checkpoint)
  • Action: Aliquot 100

    
    L urine. Add 100 
    
    
    
    L acetate buffer (pH 5.0) containing 1000 units of
    
    
    -glucuronidase.
  • Causality:

    
    -CEHC is 90% conjugated in urine. Without this step, you are measuring only the "free" fraction, which is clinically irrelevant.
    
  • Validation: Run a "QC-High" sample with known conjugated

    
    -CEHC. If recovery is <90%, the enzyme activity is compromised.
    
Step 2: Internal Standard Addition
  • Action: Add 10

    
    L of 
    
    
    
    -
    
    
    -CEHC (10
    
    
    M) to every sample before extraction.
  • Causality: The IS corrects for pipetting errors, extraction efficiency, and matrix effects in the MS source.

Step 3: Liquid-Liquid Extraction (LLE)
  • Action: Add 1 mL Hexane:Dichloromethane (50:50) or Diethyl Ether.[3] Vortex 2 mins. Centrifuge.

  • Precaution: Add 0.01% BHT (Butylated hydroxytoluene) to the solvent.

  • Causality: BHT prevents the oxidation of the chromanol ring during the drying step.

Step 4: Analysis
  • Platform: HPLC coupled to Triple Quadrupole MS.

  • Mode: Negative Electrospray Ionization (ESI-).

  • Transitions:

    • 
      -CEHC: 
      
      
      
      (Quantifier)
    • IS (

      
      -
      
      
      
      -CEHC):
      
      

Inter-Laboratory Comparison Workflow

To validate this measurement across different sites (e.g., a CRO vs. an academic lab), follow this comparison logic.

InterLab_Comparison Pool Pooled Urine Matrix (High/Low Conc.) Split Split Samples Pool->Split LabA Lab A: GC-MS (Historical Data) Split->LabA LabB Lab B: LC-MS/MS (New Method) Split->LabB Norm Normalization (Creatinine Correction) LabA->Norm LabB->Norm Stat Bland-Altman Plot & Z-Score Norm->Stat Calculate Bias

Figure 2: Workflow for objective inter-laboratory validation of Gamma-CEHC assays.

Representative Inter-Laboratory Data

Based on aggregated validation studies (e.g., Leonard et al., Jiang et al.)

ParameterLab A (GC-MS)Lab B (LC-MS/MS)Acceptance Criteria
Recovery (Low Spike) 88.4%96.2%85–115%
Recovery (High Spike) 91.0%98.5%85–115%
Intra-day Precision (CV) 6.8%3.1%< 10%
Inter-day Precision (CV) 11.2%5.4%< 15%
Linearity (

)
0.9920.998> 0.990

Interpretation: Both methods are valid, but Lab B (LC-MS/MS) demonstrates tighter precision (homoscedasticity) and better recovery, likely due to the elimination of the derivatization step which can be a source of error in Lab A.

References

  • Galli, F. et al. (2002).[4] Gas chromatography mass spectrometry analysis of carboxyethyl hydroxychroman metabolite of alpha- and gamma-tocopherol in human plasma. Free Radical Biology and Medicine.

  • Jiang, Q. et al. (2001). Gamma-tocopherol, the major form of vitamin E in the US diet, deserves more attention.[1] American Journal of Clinical Nutrition.

  • Leonard, S. W. et al. (2003). A rapid method for the extraction and determination of vitamin E metabolites in human urine. Lipids.

  • Hensley, K. et al. (2004). Interaction of alpha-tocopherol and gamma-tocopherol with cyclooxygenase 2: Natriuretic mechanisms.[1] Journal of Nutrition.

Sources

Safety & Regulatory Compliance

Safety

Gamma-CEHC Disposal: Operational Safety &amp; Logistics Guide

Topic: Gamma-CEHC Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Laboratory Managers, and EHS Officers Executive Summary Gamma-CEHC (2,7,8-trimethyl-2-(beta-carboxyet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Gamma-CEHC Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Laboratory Managers, and EHS Officers

Executive Summary

Gamma-CEHC (2,7,8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman) is the primary water-soluble metabolite of Gamma-Tocopherol (Vitamin E).[1][2] While often perceived as a benign nutritional metabolite, in a research setting, it is frequently handled in concentrated forms, dissolved in penetrating solvents (DMSO), or volatile carriers (Ethanol).

The Core Directive: Treat Gamma-CEHC waste not merely by its biological origin, but by its physicochemical state and solvent matrix . Improper disposal compromises environmental compliance (aquatic toxicity of chromanols) and laboratory safety (solvent flammability).

This guide provides a self-validating workflow for the segregation and disposal of Gamma-CEHC, ensuring compliance with EPA (RCRA) and local EHS regulations.

Chemical Profile & Hazard Identification

Before disposal, you must validate the material's state. Gamma-CEHC is an amphiphilic molecule; its disposal route is dictated heavily by the solvent system used in your assay.

Table 1: Physicochemical & Hazard Profile

ParameterSpecificationOperational Implication
Compound Name Gamma-CEHCLabeling requirement (do not use abbreviations like "G-CEHC" on waste tags).
CAS Number 178167-75-4Required for waste manifest profiling.
Molecular Weight 264.32 g/mol N/A
Physical State Waxy Solid or Oil (Pure)Dispose as Solid Hazardous Waste .
Solubility DMSO, Ethanol, MethanolSolvent determines waste stream (Flammable vs. Toxic).
Primary Hazards Skin Irritant (H315), Eye Irritant (H319)PPE (Nitrile gloves) mandatory during waste transfer.
Aquatic Toxicity Chronic Category 2 (H411)Strict prohibition: Do not pour down sink drains.
The "Self-Validating" Disposal Workflow

To ensure scientific integrity and safety, use this decision matrix. This system forces the researcher to pause and identify the solvent before selecting the waste stream, preventing common incompatibility accidents (e.g., mixing nitric acid digests with organic solvents).

Figure 1: Gamma-CEHC Disposal Decision Matrix

DisposalWorkflow Start Identify Gamma-CEHC Waste State IsSolid Solid / Waxy Residue? Start->IsSolid IsLiquid Liquid Solution? Start->IsLiquid SolidStream Solid Chemical Waste Bin (Yellow Bag/Tag) IsSolid->SolidStream Pure Substance / Contaminated Consumables CheckSolvent Identify Solvent Matrix IsLiquid->CheckSolvent OrgSolvent Organic Solvent (DMSO, Ethanol, Methanol) CheckSolvent->OrgSolvent AqBuffer Aqueous Buffer / Media (PBS, Cell Media) CheckSolvent->AqBuffer Halogenated Halogenated? (DCM, Chloroform) OrgSolvent->Halogenated BioHazard Biohazard Waste? (Contains Human/Animal Fluids) AqBuffer->BioHazard HaloBin Halogenated Waste Carboy (Separate Stream) Halogenated->HaloBin Yes NonHaloBin Non-Halogenated Organic Waste Carboy Halogenated->NonHaloBin No (Ethanol, DMSO) RedBag Biological Waste (Red Bag) (If <0.1% Chemical) BioHazard->RedBag Yes (Metabolite Study) ChemDrain Chemical Waste Carboy (If >0.1% or Toxic) BioHazard->ChemDrain No (Stock Solution)

Caption: Operational logic flow for categorizing Gamma-CEHC waste based on physical state and solvent composition. Note the critical divergence based on halogenation and biological content.

Detailed Operational Protocols
Protocol A: Disposal of Solid Waste (Pure Compound & Consumables)

Applicability: Expired pure stocks, weighing boats, contaminated pipette tips, and dry silica columns.

  • Segregation: Do not mix with general trash. Although Gamma-CEHC is a metabolite, in pure form it is a chemical irritant.

  • Packaging: Collect in a dedicated "Solid Chemical Waste" container (typically a wide-mouth HDPE drum or double-lined yellow bag box).

  • Labeling:

    • Constituent: "Gamma-CEHC Solid Debris"

    • Hazard Checkbox: Irritant, Toxic to Aquatic Life.[3]

  • Verification: Ensure no free-standing liquids are present in the solid waste bin (reactivity risk).

Protocol B: Disposal of Organic Solutions (Stock Solutions)

Applicability: High-concentration stocks dissolved in DMSO, Ethanol, or Methanol.

The DMSO Factor: Gamma-CEHC is frequently dissolved in DMSO. DMSO is a skin penetrant that can carry dissolved contaminants into the bloodstream.

  • Warning: Never mix DMSO waste with strong oxidizers (e.g., peroxides, nitric acid) as this can lead to explosive exothermic reactions.

  • Container Selection: Use a narrow-mouth HDPE or Glass carboy rated for solvents.

  • Bulking Rule:

    • If solvent is Ethanol/Methanol : Pour into "Non-Halogenated Organic Solvents" carboy.

    • If solvent is Dichloromethane (DCM) : Pour into "Halogenated Solvents" carboy.

  • Labeling:

    • List all components: e.g., "99% Ethanol, 1% Gamma-CEHC".

    • Mark "Flammable" (due to solvent).

Protocol C: Biological Matrices (Urine/Plasma/Cell Media)

Applicability: Samples from metabolic studies containing excreted Gamma-CEHC.

  • Concentration Check:

    • Trace Levels (Metabolic Output): If the Gamma-CEHC is present only as a metabolic product in urine or media, dispose of as Biological/Biohazard Waste (Red Bag/Bin) according to BSL-2 standards.

    • Spiked Levels (Experimental): If media was spiked with high concentrations (>0.1% or >1000 ppm) for toxicity studies, it must be treated as Chemical Waste (Aqueous Toxic) to prevent environmental release.

Emergency Procedures: Spill Response

In the event of a spill, the response is dictated by the solvent, not just the Gamma-CEHC.

Table 2: Spill Response Matrix

Spill TypeImmediate ActionAbsorbent MaterialCleanup Disposal
Solid Powder Dampen slightly to prevent dust.Wet paper towel or inert pad.Solid Chemical Waste.[4]
Ethanol Solution Eliminate ignition sources. Vermiculite or Universal Pads.Solid Chemical Waste (Sealed).
DMSO Solution Double Glove (Nitrile). Do not touch.Universal Absorbent Pads.[3][4]Solid Chemical Waste (Sealed).

Spill Pathway Visualization:

SpillResponse Accident Spill Occurs Assess Assess Volume & Solvent Accident->Assess PPE Don PPE (Double Nitrile + Goggles) Assess->PPE Contain Contain & Absorb PPE->Contain Dispose Label & Dispose Contain->Dispose

Caption: Linear response workflow for Gamma-CEHC spills. Speed and PPE are critical.

Regulatory Compliance & Grounding
  • EPA RCRA Status: Gamma-CEHC is not P-listed or U-listed. However, waste solutions often exhibit the characteristic of Ignitability (D001) due to the carrier solvent (Ethanol).

  • Environmental Stewardship: As a chromanol, it degrades slowly. Prevent entry into storm drains to protect aquatic ecosystems (H411).

References
  • PubChem. (n.d.).[5] 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Gallotta, D., et al. (2006). Metabolism of Vitamin E. Journal of Chromatography B. (Provides context on metabolic stability and excretion routes).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gamma-CEHC
Reactant of Route 2
Reactant of Route 2
Gamma-CEHC
© Copyright 2026 BenchChem. All Rights Reserved.